3-Nonoxypropan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
16728-62-4 |
|---|---|
Molecular Formula |
C12H27NO |
Molecular Weight |
201.35 g/mol |
IUPAC Name |
3-nonoxypropan-1-amine |
InChI |
InChI=1S/C12H27NO/c1-2-3-4-5-6-7-8-11-14-12-9-10-13/h2-13H2,1H3 |
InChI Key |
ZINQYRQLEDIWQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOCCCN |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Nonoxypropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nonoxypropan-1-amine is a primary amine with a long alkyl ether chain. This structure imparts both hydrophilic (amine group) and lipophilic (nonoxy group) characteristics, suggesting potential applications as a surfactant, emulsifier, corrosion inhibitor, or as a synthetic intermediate in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its predicted chemical and physical properties, spectroscopic characteristics, a plausible synthetic route, and detailed experimental protocols for its characterization.
Predicted Physicochemical Properties
Due to the limited availability of experimental data for this compound, the following properties are predicted based on the known characteristics of long-chain alkoxypropylamines and general chemical principles.
| Property | Predicted Value | Notes |
| Molecular Formula | C12H27NO | - |
| Molecular Weight | 201.35 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Expected to be a liquid at room temperature due to the long, flexible alkyl chain. |
| Odor | Amine-like, fishy | Characteristic odor of primary amines. |
| Boiling Point | ~240-260 °C | Estimated based on similar long-chain amines and ethers. The boiling point is elevated due to hydrogen bonding from the amine group and the high molecular weight. |
| Melting Point | < -20 °C | The non-symmetrical structure and flexible chain would likely result in a low melting point. |
| Density | ~0.85-0.88 g/cm³ at 20 °C | Typical density for long-chain amines and ethers. |
| Solubility | Sparingly soluble in water, soluble in organic solvents | The long non-polar nonyl chain significantly reduces water solubility, while the ether and amine groups provide some polarity. Soluble in alcohols, ethers, and hydrocarbons. |
| Vapor Pressure | < 0.1 kPa at 20 °C | Expected to be low due to the high boiling point and molecular weight. |
| pKa of Conjugate Acid | ~10.5 - 10.8 | Typical for a primary alkylamine, indicating it is a moderately strong base. |
Chemical Reactivity and Stability
This compound is expected to exhibit reactivity typical of a primary amine.
-
Basicity: The lone pair of electrons on the nitrogen atom makes it a Brønsted-Lowry base, readily reacting with acids to form ammonium salts.
-
Nucleophilicity: It can act as a nucleophile in reactions with electrophiles such as alkyl halides, acyl chlorides, and aldehydes/ketones.
-
Oxidation: Susceptible to oxidation, which can lead to the formation of various products including nitro compounds or amides.
-
Stability: Stable under normal storage conditions. However, it is sensitive to air and may absorb carbon dioxide to form carbamates. It should be stored under an inert atmosphere.
-
Incompatible Materials: Strong oxidizing agents, acids, and acid chlorides.
Synthesis
A common and effective method for the synthesis of 3-alkoxypropan-1-amines is the cyanoethylation of the corresponding alcohol followed by reduction of the nitrile.
Logical Workflow for Synthesis
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3-(Nonyloxy)propanenitrile
-
To a stirred solution of nonan-1-ol (1 equivalent) in a suitable solvent such as dioxane, add a catalytic amount of a strong base (e.g., sodium hydroxide, ~0.1 equivalents).
-
Heat the mixture to approximately 40-50 °C.
-
Slowly add acrylonitrile (1.1 equivalents) dropwise, maintaining the reaction temperature below 60 °C.
-
After the addition is complete, continue stirring at 50 °C for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize the catalyst with a dilute acid (e.g., 1 M HCl).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(nonyloxy)propanenitrile.
-
Purify the product by vacuum distillation.
Step 2: Reduction of 3-(Nonyloxy)propanenitrile to this compound
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of lithium aluminum hydride (LiAlH₄, ~1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the 3-(nonyloxy)propanenitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, or until the reaction is complete (monitored by IR spectroscopy for the disappearance of the nitrile peak).
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the resulting this compound by vacuum distillation.
Spectroscopic Characterization
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for spectroscopic analysis.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |
| 3380-3300 | N-H stretch (asymmetric & symmetric) | Two medium peaks |
| 2950-2850 | C-H stretch (alkyl) | Strong, sharp peaks |
| 1650-1580 | N-H bend (scissoring) | Medium peak |
| 1470-1450 | C-H bend (methylene) | Medium peak |
| 1120-1080 | C-O-C stretch (ether) | Strong, sharp peak |
Experimental Protocol: Acquiring an IR Spectrum
-
Ensure the ATR crystal of the FTIR spectrometer is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal.
-
Place a small drop of the liquid this compound sample onto the center of the ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly with isopropanol after the measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted Chemical Shifts)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.4 - 3.6 | t | 2H | -O-CH₂ -CH₂-CH₂-NH₂ |
| ~2.7 - 2.9 | t | 2H | -O-CH₂-CH₂-CH₂ -NH₂ |
| ~1.7 - 1.9 | p | 2H | -O-CH₂-CH₂ -CH₂-NH₂ |
| ~1.4 - 1.6 | p | 2H | -O-CH₂ -CH₂(CH₂)₆CH₃ |
| ~1.2 - 1.4 | m | 12H | -O-CH₂-CH₂(CH₂ )₆CH₃ |
| ~1.1 - 1.3 | br s | 2H | -NH₂ |
| ~0.8 - 0.9 | t | 3H | -O-CH₂-CH₂(CH₂)₆CH₃ |
¹³C NMR (Predicted Chemical Shifts)
| Chemical Shift (δ, ppm) | Assignment |
| ~70-72 | -O-CH₂ -CH₂-CH₂-NH₂ |
| ~68-70 | -O-CH₂ -C₈H₁₇ |
| ~40-42 | -O-CH₂-CH₂-CH₂ -NH₂ |
| ~32-34 | -O-CH₂-CH₂ -CH₂-NH₂ |
| ~31-33 | Alkyl chain carbons |
| ~29-30 | Alkyl chain carbons |
| ~25-27 | Alkyl chain carbons |
| ~22-24 | Alkyl chain carbons |
| ~14 | -CH₃ |
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
-
Prepare the NMR sample by dissolving approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Insert the NMR tube into the spinner turbine and adjust its position using a depth gauge.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
To confirm the amine protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the ¹H spectrum. The -NH₂ signal should disappear or significantly decrease in intensity.
-
Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.
Mass Spectrometry (MS)
Expected Fragmentation Pattern (Electron Ionization - EI)
-
Molecular Ion (M⁺): A weak or absent peak at m/z = 201, which is an odd number, consistent with the nitrogen rule.
-
Alpha-Cleavage: The most prominent fragmentation for amines. Cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to a base peak at m/z = 30 ([CH₂=NH₂]⁺).
-
Ether Fragmentation: Cleavage of the C-O bond can also occur.
-
Loss of Alkyl Chain: Fragmentation of the nonyl chain will produce a series of peaks separated by 14 Da (CH₂).
Experimental Protocol: Acquiring a Mass Spectrum
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or GC-MS).
-
For GC-MS, select an appropriate column (e.g., a non-polar column) and temperature program to ensure good separation and elution of the compound.
-
Ionize the sample using electron ionization (EI) or a softer ionization technique like chemical ionization (CI) or electrospray ionization (ESI) if the molecular ion is not observed with EI.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 20-300).
Safety and Handling
This compound, as a primary amine with an ether linkage, requires careful handling.
-
Health Hazards:
-
Skin and Eye Irritation/Corrosion: Amines are typically corrosive and can cause severe skin burns and eye damage.
-
Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.
-
Sensitization: May cause an allergic skin reaction.
-
-
Safety Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
This technical guide provides a detailed overview of the anticipated chemical properties of this compound. While experimental data for this specific compound is scarce, its properties can be reliably predicted based on the well-understood chemistry of primary amines and long-chain ethers. The provided synthetic route and detailed analytical protocols offer a solid foundation for researchers and professionals working with this or similar molecules. As with any chemical, adherence to strict safety protocols is paramount during its handling and use.
An In-depth Technical Guide to the Synthesis of 3-Nonoxypropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis methods for 3-nonoxypropan-1-amine, a valuable intermediate in various chemical and pharmaceutical applications. The document details established synthetic routes, providing in-depth experimental protocols and quantitative data to facilitate laboratory and potential scale-up production. The synthesis pathways are further elucidated through logical diagrams.
Core Synthesis Strategies
The synthesis of this compound can be achieved through several strategic pathways, primarily revolving around the formation of the ether linkage and the introduction of the amine functionality. The most prominent and industrially relevant methods include:
-
Two-Step Synthesis via Cyanoethylation and Subsequent Hydrogenation: This is a widely applicable and efficient method that involves the initial reaction of nonyl alcohol with acrylonitrile to form 3-(nonyloxy)propanenitrile, followed by the catalytic hydrogenation of the nitrile to the desired primary amine.
-
Direct Catalytic Amination of 3-Nonoxypropanol: This method involves the direct reaction of 3-nonoxypropanol with ammonia in the presence of hydrogen and a suitable catalyst. This approach offers a more direct route, though it may require more stringent reaction conditions.
-
Reductive Amination of 3-Nonoxypropanal: This pathway involves the reaction of 3-nonoxypropanal with ammonia to form an intermediate imine, which is then reduced in situ to the target amine.
This guide will focus on the first two methods, providing detailed experimental procedures and comparative data.
Data Presentation: A Comparative Analysis of Synthesis Parameters
The following tables summarize the key quantitative data associated with the primary synthesis methods for this compound, allowing for a clear comparison of the reaction conditions and expected outcomes.
Table 1: Synthesis of 3-(Nonyloxy)propanenitrile via Cyanoethylation of Nonyl Alcohol
| Parameter | Value | Reference |
| Reactants | Nonyl alcohol, Acrylonitrile | General Knowledge |
| Catalyst | Potassium Hydroxide (KOH) or Sodium Methoxide | General Knowledge |
| Catalyst Loading | 0.1 - 1.0 mol% (relative to alcohol) | General Knowledge |
| Temperature | 40 - 60 °C | General Knowledge |
| Reaction Time | 2 - 6 hours | General Knowledge |
| Solvent | Neat (solventless) or inert solvent (e.g., Toluene) | General Knowledge |
| Yield | > 90% | General Knowledge |
Table 2: Hydrogenation of 3-(Nonyloxy)propanenitrile to this compound
| Parameter | Value | Reference |
| Reactant | 3-(Nonyloxy)propanenitrile | General Knowledge |
| Catalyst | Raney Nickel or Cobalt, Palladium on Carbon (Pd/C) | [1] |
| Catalyst Loading | 5 - 10 wt% (relative to nitrile) | [1] |
| Hydrogen Pressure | 20 - 100 bar | [1] |
| Temperature | 80 - 150 °C | [1] |
| Solvent | Methanol, Ethanol, or Isopropanol (often with ammonia) | [1] |
| Reaction Time | 4 - 12 hours | [1] |
| Yield | > 85% | [1] |
Table 3: Direct Catalytic Amination of 3-Nonoxypropanol
| Parameter | Value | Reference |
| Reactants | 3-Nonoxypropanol, Ammonia, Hydrogen | [2] |
| Catalyst | Nickel, Cobalt, or Copper-based catalysts | [2] |
| Catalyst Support | Alumina, Silica | [2] |
| Temperature | 150 - 250 °C | [2] |
| Pressure | 50 - 200 bar | [2] |
| Ammonia to Alcohol Molar Ratio | 5:1 to 20:1 | [2] |
| Yield | 60 - 80% | [2] |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key experiments in the synthesis of this compound.
Method 1: Two-Step Synthesis via Cyanoethylation and Hydrogenation
Step 1: Synthesis of 3-(Nonyloxy)propanenitrile (Cyanoethylation)
Materials:
-
Nonyl alcohol
-
Acrylonitrile
-
Potassium hydroxide (KOH)
-
Toluene (optional, as solvent)
-
Distillation apparatus
-
Reaction flask with stirring and temperature control
Procedure:
-
To a reaction flask equipped with a stirrer, thermometer, and dropping funnel, add nonyl alcohol.
-
If using a solvent, add toluene to the flask.
-
Add a catalytic amount of potassium hydroxide (approximately 0.5 mol% relative to the nonyl alcohol).
-
Heat the mixture to 40-50 °C with stirring.
-
Slowly add acrylonitrile from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature below 60 °C. The reaction is exothermic.
-
After the addition is complete, continue stirring at 50-60 °C for an additional 2-4 hours to ensure complete reaction.
-
Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the catalyst with a weak acid (e.g., acetic acid).
-
Wash the mixture with water to remove any salts.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude 3-(nonyloxy)propanenitrile by vacuum distillation.
Step 2: Synthesis of this compound (Nitrile Hydrogenation)
Materials:
-
3-(Nonyloxy)propanenitrile
-
Raney Nickel (or other suitable catalyst)
-
Anhydrous ammonia
-
Methanol or Ethanol
-
High-pressure autoclave (hydrogenator)
-
Filtration apparatus
Procedure:
-
In a high-pressure autoclave, charge the 3-(nonyloxy)propanenitrile and the solvent (methanol or ethanol).
-
Add the Raney Nickel catalyst (as a slurry in the solvent, typically 5-10% by weight of the nitrile).
-
Add anhydrous ammonia to the autoclave. The presence of ammonia helps to suppress the formation of secondary and tertiary amines.[1]
-
Seal the autoclave and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 bar).
-
Heat the mixture to the reaction temperature (e.g., 100-130 °C) with vigorous stirring.
-
Maintain the temperature and pressure for 4-8 hours, or until hydrogen uptake ceases.
-
Monitor the reaction by GC to confirm the disappearance of the nitrile.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Purge the autoclave with nitrogen.
-
Filter the reaction mixture to remove the catalyst. The catalyst should be handled with care as it can be pyrophoric.
-
Remove the solvent from the filtrate by distillation.
-
Purify the resulting this compound by vacuum distillation.
Method 2: Direct Catalytic Amination of 3-Nonoxypropanol
Materials:
-
3-Nonoxypropanol
-
Anhydrous ammonia
-
Hydrogen gas
-
Supported nickel or cobalt catalyst
-
High-pressure autoclave
-
Condenser and collection system
Procedure:
-
Prepare 3-nonoxypropanol by reacting nonyl alcohol with 3-chloro-1-propanol or by hydrolysis of 3-(nonyloxy)propanenitrile.
-
Charge the 3-nonoxypropanol and the catalyst into a high-pressure fixed-bed or slurry reactor.[2]
-
Seal the reactor and purge with nitrogen.
-
Introduce a continuous flow of ammonia and hydrogen gas into the reactor at the desired molar ratio.[2]
-
Heat the reactor to the target temperature (e.g., 180-220 °C) and pressurize to the desired pressure (e.g., 100-150 bar).[2]
-
The reaction mixture is passed over the catalyst bed (in a fixed-bed reactor) or stirred vigorously (in a slurry reactor).
-
The product stream exiting the reactor is cooled to condense the liquid products.
-
Unreacted ammonia and hydrogen can be recycled.
-
The collected liquid product is a mixture of the primary amine, unreacted alcohol, and byproducts.
-
The crude product is purified by fractional distillation to isolate this compound.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis methods.
Conclusion
The synthesis of this compound is readily achievable through well-established chemical transformations. The two-step method involving cyanoethylation of nonyl alcohol followed by nitrile hydrogenation generally offers high yields and is amenable to standard laboratory and industrial equipment. The direct catalytic amination of 3-nonoxypropanol provides a more atom-economical route but may require more specialized high-pressure equipment and careful optimization of reaction conditions to achieve high selectivity for the primary amine. The choice of synthesis method will depend on factors such as available equipment, cost of raw materials and catalysts, and desired purity of the final product. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field.
References
An In-depth Technical Guide to 3-(Nonyloxy)propan-1-amine
Introduction
3-(Nonyloxy)propan-1-amine is a primary aliphatic ether amine. Its molecular structure consists of a nine-carbon alkyl chain (nonyl group) connected via an ether linkage to a three-carbon propyl chain, which is terminated by a primary amine group (-NH2). This bifunctional nature, possessing both a lipophilic alkyl tail and a hydrophilic amine head, imparts surfactant-like properties to the molecule.
The term "nonoxy" can refer to a straight-chain nonyl group or a branched isononyl group. The straight-chain isomer is systematically named 3-(nonyloxy)propan-1-amine according to IUPAC nomenclature. A common branched-chain isomer is 3-(isononyloxy)propan-1-amine, with the IUPAC name 3-(7-methyloctoxy)propan-1-amine and the CAS number 29317-52-0.[1] This guide will focus on the straight-chain isomer while referencing the isononyl analogue where relevant data is available.
Physicochemical Properties
| Property | Value (for 3-(isononyloxy)propan-1-amine) | Data Source |
| Molecular Formula | C12H27NO | PubChem[1] |
| Molecular Weight | 201.35 g/mol | PubChem[1] |
| Physical Description | Liquid | EPA Chemical Data Reporting (CDR)[1] |
| XLogP3-AA | 3.2 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |
| Rotatable Bond Count | 10 | PubChem (Computed)[1] |
| Exact Mass | 201.209264485 Da | PubChem (Computed)[1] |
| Topological Polar Surface Area | 35.3 Ų | PubChem (Computed)[1] |
Synthesis and Experimental Protocols
The synthesis of 3-(alkoxy)propan-1-amines is typically achieved through a multi-step process. A common and effective method is a variation of the Williamson ether synthesis, followed by the conversion of a terminal functional group to an amine. Below is a representative protocol for the synthesis of 3-(nonyloxy)propan-1-amine.
Experimental Protocol: Synthesis of 3-(Nonyloxy)propan-1-amine
This protocol is based on general methods for the synthesis of similar alkoxy propanamines.
Step 1: Synthesis of 3-(Nonyloxy)propan-1-ol
-
Materials: 1-Nonanol, 3-chloro-1-propanol, sodium hydride (NaH) 60% dispersion in mineral oil, and anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1-nonanol (1 equivalent) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add 3-chloro-1-propanol (1 equivalent) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-(nonyloxy)propan-1-ol.
-
Step 2: Synthesis of 3-(Nonyloxy)propanenitrile
-
Materials: 3-(Nonyloxy)propan-1-ol, p-toluenesulfonyl chloride (TsCl), triethylamine (TEA), dichloromethane (DCM), sodium cyanide (NaCN), and dimethyl sulfoxide (DMSO).
-
Procedure:
-
Dissolve 3-(nonyloxy)propan-1-ol (1 equivalent) in DCM and add triethylamine (1.5 equivalents).
-
Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude tosylate.
-
Dissolve the crude tosylate in DMSO and add sodium cyanide (1.5 equivalents).
-
Heat the mixture to 60-80 °C and stir for several hours until the reaction is complete.
-
Cool the mixture, pour it into water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-(nonyloxy)propanenitrile.
-
Step 3: Reduction to 3-(Nonyloxy)propan-1-amine
-
Materials: 3-(Nonyloxy)propanenitrile, lithium aluminum hydride (LiAlH4), and anhydrous diethyl ether.
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of LiAlH4 (2-3 equivalents) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C.
-
Add a solution of 3-(nonyloxy)propanenitrile (1 equivalent) in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction to stir at room temperature, followed by a gentle reflux for a few hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting solids and wash them with diethyl ether.
-
Dry the combined organic filtrate over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield 3-(nonyloxy)propan-1-amine.
-
Applications in Research and Drug Development
While specific applications of 3-(nonyloxy)propan-1-amine in drug development are not extensively documented, its structural motifs are found in various biologically active molecules. Long-chain alkoxy propylamines are valuable as:
-
Synthetic Intermediates: The primary amine group is a versatile functional handle for building more complex molecules. It can undergo reactions like N-alkylation, acylation, and reductive amination to be incorporated into larger molecular scaffolds. Similar structures are used in the synthesis of pharmaceuticals, such as certain beta-blockers and other drugs where a flexible ether linkage is desired.
-
Surfactants and Formulation Agents: Due to their amphiphilic nature, these compounds can act as surfactants, emulsifiers, or dispersing agents. In drug delivery, such molecules can be used to formulate poorly soluble drugs, enhancing their bioavailability.
-
Corrosion Inhibitors: Long-chain amines are known to be effective corrosion inhibitors for various metals, an application relevant in the manufacturing and storage of chemical and pharmaceutical products.
References
In-depth Technical Guide: 3-(Nonyloxy)propan-1-amine
CAS Number: 29042-37-5
Disclaimer: The provided CAS number 29042-37-5 and the chemical name "3-Nonoxypropan-1-amine" do not correspond to a readily identifiable, single chemical entity in publicly available scientific databases. The name "Nonoxy" is ambiguous. For the purpose of this guide, we will assume the user is referring to 3-(Nonyloxy)propan-1-amine , a plausible chemical structure, and will synthesize a representative technical guide based on data for structurally similar ether amines. The information presented herein is for illustrative purposes and should not be used for actual research or drug development without verification against a confirmed chemical identity.
Executive Summary
This technical guide provides a comprehensive overview of 3-(Nonyloxy)propan-1-amine, a long-chain aliphatic ether amine. Due to the lack of specific data for CAS number 29042-37-5, this document synthesizes information from structurally related compounds to present potential physicochemical properties, synthesis routes, and applications. This guide is intended for researchers, scientists, and drug development professionals who may be exploring the use of such molecules as surfactants, corrosion inhibitors, or intermediates in chemical synthesis.
Physicochemical Properties
The quantitative data for the physicochemical properties of 3-(Nonyloxy)propan-1-amine are not directly available. The following table summarizes expected properties based on trends observed for similar long-chain ether amines.
| Property | Expected Value | Notes |
| Molecular Formula | C12H27NO | Calculated for 3-(n-nonyloxy)propan-1-amine. |
| Molecular Weight | 201.35 g/mol | Calculated for 3-(n-nonyloxy)propan-1-amine. |
| Appearance | Colorless to pale yellow liquid | Based on similar aliphatic amines. |
| Boiling Point | ~250-280 °C | Estimated based on chain length. |
| Density | ~0.85-0.90 g/cm³ | Estimated based on similar compounds. |
| Solubility | Sparingly soluble in water; soluble in organic solvents. | The long alkyl chain decreases water solubility. |
Synthesis and Experimental Protocols
The synthesis of 3-(Nonyloxy)propan-1-amine can be achieved through several established methods for preparing primary amines. A common and efficient route is the reductive amination of an aldehyde derived from nonyl alcohol.
Synthesis via Reductive Amination
This two-step process involves the formation of an imine followed by its reduction to the corresponding amine.
Experimental Protocol:
-
Oxidation of Nonyl Alcohol: n-Nonyl alcohol is oxidized to nonanal using a mild oxidizing agent such as pyridinium chlorochromate (PCC) in a suitable solvent like dichloromethane (DCM). The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Reductive Amination: The resulting nonanal is then subjected to reductive amination. The aldehyde is reacted with ammonia in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a nickel catalyst. The reaction is carried out in a protic solvent like methanol or ethanol. The pH of the reaction mixture is maintained to favor imine formation. The final product, 3-(Nonyloxy)propan-1-amine, is then purified using distillation or column chromatography.
Caption: Synthesis of 3-(Nonyloxy)propan-1-amine via reductive amination.
Potential Applications
Based on the properties of similar long-chain ether amines, 3-(Nonyloxy)propan-1-amine is expected to have applications in several industrial and research areas.
-
Surfactants and Emulsifiers: The amphiphilic nature of the molecule, with a long hydrophobic alkyl chain and a hydrophilic amine head, suggests its potential use as a cationic surfactant in formulations for detergents, fabric softeners, and emulsifying agents.
-
Corrosion Inhibitors: Long-chain amines are known to form protective films on metal surfaces, thereby inhibiting corrosion. 3-(Nonyloxy)propan-1-amine could be investigated for its efficacy in protecting metals in various environments.
-
Chemical Intermediate: The primary amine group can be further functionalized, making this molecule a useful intermediate for the synthesis of more complex molecules, including agrochemicals, pharmaceuticals, and specialty polymers.
Safety and Handling
The safety data for 3-(Nonyloxy)propan-1-amine is not available. However, based on similar aliphatic amines, the following precautions should be taken:
-
Health Hazards: Likely to be corrosive and may cause severe skin burns and eye damage. Inhalation may cause respiratory irritation.
-
Handling: Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated place away from oxidizing agents.
Conclusion
While specific data for this compound with CAS number 29042-37-5 is not publicly available, this guide provides a synthesized overview of its expected properties, synthesis, and applications based on structurally related compounds. Further experimental investigation is necessary to fully characterize this compound and validate its potential uses. Researchers interested in this molecule should begin by confirming its identity and properties through empirical analysis.
Solubility of 3-Nonoxypropan-1-amine in Water: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles governing the aqueous solubility of 3-Nonoxypropan-1-amine. Due to a lack of specific experimentally determined values in publicly available literature, this document extrapolates its likely solubility characteristics based on established chemical principles and data from analogous compounds. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility.
Executive Summary
This compound is an amphiphilic molecule featuring a nine-carbon hydrophobic tail (nonoxy group) and a hydrophilic head (propan-1-amine group). This structure suggests limited solubility in water. The long alkyl chain significantly reduces its ability to dissolve in aqueous solutions, a common characteristic for amines with more than six to nine carbon atoms.[1] While the primary amine group can engage in hydrogen bonding with water, the energetic cost of disrupting the water's hydrogen-bonding network to accommodate the large hydrophobic tail is substantial. Therefore, this compound is predicted to be poorly soluble in water.
Physicochemical Properties and Solubility Prediction
The solubility of an amine in water is primarily determined by the balance between its hydrophilic amine group and any hydrophobic alkyl groups.[2][3] The amine group can act as a hydrogen bond acceptor via its lone pair of electrons and, as a primary amine, a hydrogen bond donor. These interactions promote solubility. Conversely, the nonpolar alkyl chain disrupts the hydrogen bonding network of water, leading to a hydrophobic effect that decreases solubility.
For aliphatic amines, a general rule is that those with six or more carbon atoms are considered to have low solubility or are immiscible with water.[1][4] this compound, with its C9 alkyl chain, falls into this category.
Comparative Solubility of Analogous Alkoxypropylamines
To estimate the solubility of this compound, it is instructive to examine the properties of structurally similar compounds. The data presented in Table 1 demonstrates a clear trend: as the length of the alkyl chain increases, the water solubility decreases.
| Compound Name | Chemical Structure | Alkyl Chain Length | Water Solubility | Reference |
| 3-Methoxypropan-1-amine | CH₃O(CH₂)₃NH₂ | C1 | Soluble | [5] |
| n-Propylamine | CH₃(CH₂)₂NH₂ | C3 | Miscible | [6][7] |
| n-Butylamine | CH₃(CH₂)₃NH₂ | C4 | Miscible | [8] |
| 3-(Hexyloxy)propylamine | CH₃(CH₂)₅O(CH₂)₃NH₂ | C6 | Not specified, but expected to be low | [9][10] |
| This compound | CH₃(CH₂)₈O(CH₂)₃NH₂ | C9 | Predicted to be poorly soluble | - |
| 3-(Dodecyloxy)propylamine | CH₃(CH₂)₁₁O(CH₂)₃NH₂ | C12 | Limited solubility | [11] |
Experimental Determination of Solubility
To ascertain the precise solubility of this compound in water, a standardized experimental protocol should be followed. The flask method, recommended by the OECD Guideline for Testing of Chemicals, Section 105, is a robust approach.
Principle of the Method
A supersaturated solution of this compound in water is created and allowed to equilibrate. The concentration of the amine in the aqueous phase is then determined by a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Materials and Reagents
-
This compound (high purity)
-
Deionized water (HPLC grade)
-
Standard laboratory glassware
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
pH meter
-
Gas chromatograph with a flame ionization detector (GC-FID) or HPLC with a suitable detector
-
Appropriate solvents for extraction and dilution (e.g., dichloromethane, methanol)
Experimental Workflow
The following diagram illustrates the experimental workflow for determining the aqueous solubility of this compound.
Experimental Workflow for Solubility Determination
Detailed Protocol
-
Preparation of Test Solutions : To several flasks, add an excess amount of this compound to a known volume of deionized water. The excess is necessary to ensure that a saturated solution is achieved.
-
Equilibration : Seal the flasks and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the flasks for a preliminary period of 24 hours. After this, take measurements at 24-hour intervals until three consecutive measurements are within an acceptable range, indicating that equilibrium has been reached.
-
Phase Separation : Transfer the solutions to centrifuge tubes and centrifuge at high speed until the undissolved this compound is completely separated from the aqueous phase.
-
Analysis of the Aqueous Phase : Carefully extract a known volume of the clear aqueous supernatant. Prepare the sample for analysis, which may involve extraction into an organic solvent and/or dilution. Analyze the sample using a pre-calibrated GC or HPLC method.
-
Quantification : Determine the concentration of this compound in the aqueous phase by comparing the analytical response to a calibration curve prepared with known concentrations of the compound.
Factors Influencing Solubility
The aqueous solubility of this compound is influenced by several factors, as depicted in the diagram below.
Factors Influencing Aqueous Solubility
-
Temperature : The solubility of most organic compounds in water increases with temperature. However, for some amphiphilic molecules, the solubility can decrease at higher temperatures. This should be determined experimentally.
-
pH : As a primary amine, this compound is basic. In acidic solutions, it will be protonated to form an ammonium salt.[12] These salts are generally much more soluble in water than the free amine.[1][4] Therefore, the solubility of this compound is expected to be significantly higher at lower pH values.
-
Presence of Salts : The presence of dissolved salts can either increase ("salting-in") or decrease ("salting-out") the solubility of organic compounds. The specific effect would need to be determined experimentally.
Conclusion
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. moorparkcollege.edu [moorparkcollege.edu]
- 5. 1-Propanamine, 3-methoxy- (CAS 5332-73-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Propylamine - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. n-Butylamine - Wikipedia [en.wikipedia.org]
- 9. 3-(Hexyloxy)propylamine | C9H21NO | CID 85580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-(Hexyloxy)propylamine | 16728-61-3 | Benchchem [benchchem.com]
- 11. cymitquimica.com [cymitquimica.com]
- 12. chemhaven.org [chemhaven.org]
A Technical Guide to the Boiling Point of 3-Nonoxypropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the boiling point of 3-Nonoxypropan-1-amine. Due to the limited availability of experimental data for this specific compound in public literature, this guide presents a compilation of boiling points for structurally similar and homologous compounds to facilitate an estimation. Furthermore, it details standardized experimental protocols for the precise determination of boiling points in a laboratory setting. A logical workflow for this determination is also provided in a visual format.
Introduction
This compound belongs to the class of organic compounds known as ether amines, which contain both an ether linkage and an amine functional group. These bifunctional molecules are of interest in various fields, including as intermediates in the synthesis of pharmaceuticals and as surfactants. The boiling point is a fundamental physical property that provides insights into the volatility, intermolecular forces, and purity of a compound. Accurate knowledge of the boiling point is crucial for purification processes such as distillation, for ensuring safe handling and storage, and for the characterization of novel chemical entities.
Physicochemical Data of 3-Alkoxypropan-1-amines and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Propan-1-amine | C₃H₉N | 59.11 | 47-51 |
| 3-Isopropoxypropan-1-amine | C₆H₁₅NO | 117.19 | 148.6 (at 0.11 bar) |
| 3-Butoxypropan-1-amine | C₇H₁₇NO | 131.22 | 169-170 |
| Hexan-1-amine | C₆H₁₅N | 101.19 | 131.5 |
Note: The boiling point of 3-Isopropoxypropan-1-amine is reported at reduced pressure.
Experimental Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[1] For accurate determination, several experimental methods can be employed.
Simple distillation is a common and effective method for determining the boiling point of a pure liquid.[1][2]
Protocol:
-
Apparatus Setup: A distillation flask is filled with the liquid sample (a few milliliters) and a few boiling chips to ensure smooth boiling. The flask is connected to a condenser, which is, in turn, connected to a receiving flask. A thermometer is placed in the neck of the distillation flask such that the top of the mercury bulb is level with the side arm leading to the condenser.
-
Heating: The distillation flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb.
-
Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature reading, where the vapor and liquid are in equilibrium, is the boiling point of the substance.[2]
-
Pressure Correction: The atmospheric pressure should be recorded as the boiling point is dependent on it.[1] If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary.
This method is suitable when only a small amount of the sample is available.[3]
Protocol:
-
Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with its open end submerged in the liquid.
-
Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: The Thiele tube is gently heated.[3] Initially, a stream of bubbles will be observed as air is expelled from the capillary tube.
-
Observation: As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[3] At this point, heating is stopped.
-
Temperature Reading: The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The moment the liquid enters the capillary tube, the temperature is recorded. This is the boiling point of the liquid.[3]
Logical Workflow for Boiling Point Determination
The following diagram illustrates a generalized workflow for the experimental determination of a compound's boiling point.
Conclusion
While direct experimental data for the boiling point of this compound is scarce, this guide provides a framework for its estimation and experimental determination. By analyzing the trends in boiling points of homologous series and employing standardized laboratory protocols, researchers and drug development professionals can accurately determine this crucial physical property. The provided workflow and experimental details serve as a practical resource for the characterization of this and other novel chemical compounds.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Ether Amines in Drug Development
This guide provides a comprehensive technical overview of ether amines, a significant class of organic compounds characterized by the presence of both an ether linkage and an amine functional group. Their unique physicochemical properties make them versatile scaffolds in medicinal chemistry, enabling their use in a wide array of therapeutic areas, from central nervous system (CNS) disorders to oncology. This document details their synthesis, pharmacokinetic profiles, and key mechanisms of action, supported by experimental data and pathway visualizations.
Core Concepts and Synthesis
Ether amines are organic compounds with the general structure R¹-O-R²-NR³R⁴. The ether group (C-O-C) is generally stable and can influence the molecule's conformation and lipophilicity, while the amine group (-N) is typically basic and serves as a key interaction point with biological targets.[1] The basicity of the amine can be modulated by the nature of its substituents (alkyl or aryl groups), which is a critical factor in drug design.[2]
Common Synthetic Routes
The synthesis of ether amines can be achieved through various methods, with one of the most common industrial processes involving a two-step reaction: cyanoethylation followed by hydrogenation.
Experimental Protocol: Synthesis of Ether Amines via Cyanoethylation and Hydrogenation [3]
-
Cyanoethylation: A primary or secondary alcohol (R-OH, where R is a linear or branched alkyl/alkenyl group) is reacted with acrylonitrile (CH₂=CHCN).
-
Catalyst: An alkali metal hydroxide (e.g., NaOH or KOH) is used in a concentration of 0.01 to 0.05 parts by weight per 100 parts of the alcohol.
-
Reaction Conditions: The reaction is typically conducted at a temperature of 45-70°C for 0.5 to 5 hours.
-
Outcome: This step yields an alkyloxypropionitrile (R-O-CH₂CH₂CN).
-
-
Hydrogenation: The resulting alkyloxypropionitrile is hydrogenated to form the primary ether amine.
-
Catalyst: Common hydrogenation catalysts such as Raney nickel or cobalt catalysts are used.
-
Reaction Conditions: Water (0.5 to 20 parts by weight per 100 parts of the nitrile) is added to the reaction system to improve catalyst dispersion. The hydrogenation is then carried out under hydrogen pressure.
-
Outcome: The nitrile group is reduced to a primary amine, yielding the final ether amine product (R-O-CH₂CH₂CH₂NH₂).
-
A generalized workflow for this common synthesis is depicted below.
Caption: Generalized workflow for ether amine synthesis.
Physicochemical Properties and CNS Drug Design
The unique combination of an ether and an amine group imparts specific physicochemical properties that are highly relevant for drug design, particularly for agents targeting the central nervous system (CNS).
-
Lipophilicity and Polarity: The ether linkage contributes to the lipophilicity of the molecule, while the amine group adds polarity and a basic center. The overall balance, often measured as the distribution coefficient (LogD), is critical for membrane permeability.[4]
-
Basicity (pKa): The amine group's pKa determines its ionization state at physiological pH (around 7.4). Most aliphatic amines are protonated at this pH, carrying a positive charge.[4] This charge can be beneficial for target binding but may hinder passage across the blood-brain barrier (BBB).[5][6]
-
Blood-Brain Barrier Penetration: Successful CNS drugs must navigate a complex set of physicochemical properties to cross the BBB. While some lipophilicity is required, excessive positive charge and a high number of hydrogen bond donors can lead to poor brain penetration.[4][6] Prodrug strategies, such as masking the amine as an amide or carbamate, have been explored to neutralize this charge and improve BBB crossing, though with mixed success.[5][7]
The logical relationship between these properties and brain exposure is outlined below.
Caption: Physicochemical properties affecting BBB penetration.
Data Presentation: Physicochemical Properties of Amine-Containing CNS Drugs
The following table summarizes key properties for representative amine-containing drugs, highlighting the balance required for CNS activity.
| Drug | Class | Amine Type | pKa | LogD at pH 7.4 | CNS Effect |
| Fluoxetine (Prozac) | SSRI Antidepressant | Secondary | ~10.0 | ~1.8 | Yes |
| Sertraline (Zoloft) | SSRI Antidepressant | Secondary | ~9.5 | ~3.0 | Yes |
| Haloperidol | Antipsychotic | Tertiary | ~8.3 | ~3.2 | Yes |
| Fexofenadine | Antihistamine | Tertiary | ~4.25, ~9.5 | ~-1.5 | No (Designed to be excluded from CNS)[6] |
Pharmacological Applications and Mechanisms of Action
Ether amines are prevalent in numerous drug classes due to their ability to interact with various biological targets. Two prominent mechanisms are their function as G protein-coupled receptor (GPCR) ligands and their role as cationic amphiphilic drugs (CADs) in cancer therapy.
Ether Amines as GPCR Ligands
Many neurotransmitters are biogenic amines (e.g., serotonin, dopamine), and drugs targeting their receptors often mimic this structure.[8] The protonated amine of a ligand typically forms a crucial salt bridge (ionic interaction) with a highly conserved acidic amino acid residue, such as aspartic acid (Asp), in the transmembrane domain of aminergic GPCRs.[9] This interaction is fundamental for anchoring the ligand in the binding pocket and initiating a conformational change that triggers downstream signaling.
Caption: Ligand binding and activation of a GPCR.
Experimental Protocol: [³⁵S]GTPγS Binding Assay [10]
This assay measures the activation of G proteins following receptor stimulation by an agonist.
-
Membrane Preparation: Cell membranes expressing the target GPCR are prepared from cultured cells or tissue.
-
Reaction Mixture: Membranes are incubated in a buffer containing GDP, the ether amine ligand (agonist) at various concentrations, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Incubation: The mixture is incubated, typically at 30°C, to allow for ligand binding and G protein activation. Upon activation, the Gα subunit releases GDP and binds [³⁵S]GTPγS.
-
Termination and Filtration: The reaction is stopped by rapid filtration through a glass fiber filter, which traps the membranes and bound [³⁵S]GTPγS. Unbound radioligand is washed away.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting. Increased radioactivity corresponds to greater G protein activation.
Ether Amines as Cationic Amphiphilic Drugs (CADs)
Many ether amines are classified as CADs, which are characterized by a hydrophobic ring system and a hydrophilic side chain with a cationic amine group.[11][12] These molecules have the ability to freely diffuse across cell membranes but become trapped in acidic organelles like lysosomes.
Mechanism of Action: Inside the lysosome (pH ~4.5-5.0), the amine group becomes protonated, preventing the drug from diffusing back into the cytosol (a phenomenon known as "lysosomal trapping").[11] The accumulation of CADs within the lysosome leads to the inhibition of critical enzymes, such as acid sphingomyelinase, causing a buildup of lipids (phospholipidosis).[13][14] This disruption of lysosomal function can lead to lysosomal membrane permeabilization (LMP), the release of cathepsins into the cytosol, and ultimately, cancer cell death.[14] This vulnerability of cancer cells to lysosomal disruption is a promising avenue for repurposing existing CADs as anti-cancer agents.[11]
Caption: Lysosomal trapping and cytotoxicity of CADs.
Experimental Protocol: Acridine Orange (AO) Relocalization Assay for LMP
This fluorescence microscopy-based assay detects LMP by monitoring the integrity of lysosomes.
-
Cell Culture and Staining: Cancer cells are cultured and then incubated with Acridine Orange (AO), a lysosomotropic dye that fluoresces bright red in intact, acidic lysosomes and green in the cytoplasm and nucleus.
-
Drug Treatment: Cells are treated with the ether amine CAD for a specified period.
-
Imaging: Live or fixed cells are imaged using a fluorescence microscope.
-
Analysis: In healthy cells, AO is sequestered in lysosomes, resulting in punctate red fluorescence. If the CAD induces LMP, the lysosomal pH gradient is lost, and AO leaks into the cytosol, causing a decrease in red fluorescence and an increase in diffuse green fluorescence throughout the cell. This change is quantified to measure the extent of LMP.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US6576794B2 - Process for production of ether amine - Google Patents [patents.google.com]
- 4. Effect of Potential Amine Prodrugs of Selective Neuronal Nitric Oxide Synthase Inhibitors on Blood-Brain Barrier Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Prodrugs and their activation mechanisms for brain drug delivery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00788C [pubs.rsc.org]
- 8. Neurotransmitter - Wikipedia [en.wikipedia.org]
- 9. research.vu.nl [research.vu.nl]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cell death induced by cationic amphiphilic drugs depends on lysosomal Ca2+ release and cyclic AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. molbiolcell.org [molbiolcell.org]
- 14. Repurposing Cationic Amphiphilic Drugs and Derivatives to Engage Lysosomal Cell Death in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of 3-Nonoxypropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Nonoxypropan-1-amine, a member of the alkoxypropylamine family, is a long-chain primary amine with potential applications in various industrial and chemical processes. While specific research on this exact molecule is limited in publicly available literature, its structure suggests utility as a surfactant, corrosion inhibitor, and chemical intermediate. This guide provides a comprehensive overview of its probable synthesis, predicted properties, and potential applications, drawing parallels from closely related and commercially significant alkoxypropylamines. The historical context is framed within the broader development of ether amines.
Introduction
This compound, with the chemical structure CH₃(CH₂)₈OCH₂(CH₂)₂NH₂, belongs to a class of compounds known as ether amines. These molecules are characterized by an ether linkage and a terminal amine group, a combination that imparts amphiphilic properties, making them valuable in a range of industrial applications. The long nonyl (C₉) alkyl chain provides significant hydrophobicity, while the primary amine group introduces a hydrophilic character. This dual nature suggests potential uses as surfactants, emulsifiers, and corrosion inhibitors.
Synthesis
The most industrially viable and commonly cited method for the synthesis of 3-alkoxypropan-1-amines is a two-step process involving the cyanoethylation of an alcohol followed by the hydrogenation of the resulting nitrile.
General Synthetic Pathway
The synthesis of this compound can be logically presumed to follow this well-documented pathway for ether amines[2].
Step 1: Cyanoethylation of 1-Nonanol
1-Nonanol is reacted with acrylonitrile in the presence of a basic catalyst, typically an alkali metal hydroxide such as sodium hydroxide or potassium hydroxide, to form 3-(nonyloxy)propanenitrile.
Step 2: Hydrogenation of 3-(Nonyloxy)propanenitrile
The resulting 3-(nonyloxy)propanenitrile is then hydrogenated to yield this compound. This reduction is typically carried out using a catalyst such as Raney nickel or a cobalt-based catalyst under a hydrogen atmosphere.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative, hypothetical procedure based on established methods for the synthesis of similar alkoxypropylamines[2].
Materials:
-
1-Nonanol
-
Acrylonitrile
-
Potassium Hydroxide (catalyst)
-
Raney Nickel (hydrogenation catalyst)
-
Anhydrous solvent (e.g., toluene)
-
Hydrogen gas
Procedure:
Part 1: Synthesis of 3-(Nonyloxy)propanenitrile
-
To a reaction vessel containing 1-nonanol, add a catalytic amount of potassium hydroxide.
-
Heat the mixture to a specified reaction temperature (typically between 45-70°C).
-
Slowly add acrylonitrile to the reaction mixture while maintaining the temperature. The molar ratio of acrylonitrile to 1-nonanol is typically kept close to stoichiometric (0.9 to 1.2 equivalents)[2].
-
After the addition is complete, continue stirring at the reaction temperature until the reaction is complete (monitored by techniques such as GC or TLC).
-
The resulting 3-(nonyloxy)propanenitrile can be used in the next step without extensive purification.
Part 2: Synthesis of this compound
-
Transfer the crude 3-(nonyloxy)propanenitrile to a high-pressure reactor.
-
Add a slurry of Raney nickel catalyst in a suitable solvent.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Heat the mixture to the reaction temperature and maintain vigorous stirring.
-
Monitor the reaction progress by measuring hydrogen uptake.
-
Once the reaction is complete, cool the reactor, release the pressure, and filter to remove the catalyst.
-
The resulting this compound can be purified by distillation under reduced pressure.
Physicochemical Properties (Predicted)
While experimental data for this compound is scarce, its properties can be predicted based on its structure and data from its isomer, 3-(isononyloxy)propan-1-amine[3].
| Property | Predicted Value/Description |
| Molecular Formula | C₁₂H₂₇NO |
| Molecular Weight | 201.35 g/mol |
| Appearance | Likely a colorless to pale yellow liquid[3] |
| Boiling Point | Expected to be high, likely >200°C at atmospheric pressure. |
| Solubility | Sparingly soluble in water, soluble in organic solvents. |
| pKa (of conjugate acid) | Estimated to be around 10, typical for primary amines. |
Potential Applications
The applications of this compound can be inferred from the known uses of similar long-chain alkoxypropylamines.
-
Corrosion Inhibitor: The amine group can adsorb onto metal surfaces, forming a protective film that inhibits corrosion. Long-chain alkoxypropylamines are mentioned as components in corrosion-inhibiting formulations[4][5].
-
Flotation Agent: In the mining industry, compounds like its isomer, 3-(isononyloxy)propan-1-amine, are used as flotation agents to selectively separate minerals from ore[3].
-
Asphalt Additive: The amphiphilic nature of this molecule could make it a useful additive in asphalt formulations to improve adhesion and act as an emulsifier.
-
Chemical Intermediate: It can serve as a building block for the synthesis of more complex molecules, such as surfactants, dyes, and agricultural chemicals. For example, it can be a precursor for the synthesis of quaternary ammonium compounds, which have a wide range of applications as biocides and phase transfer catalysts.
Historical Context and Related Compounds
The development of ether amines is intrinsically linked to the advancement of industrial organic chemistry. The foundational Williamson ether synthesis, established by Alexander Williamson in 1850, provided the chemical principles for forming the ether bond[6]. However, the large-scale production of alkoxypropylamines likely began with the industrial availability of key raw materials like long-chain alcohols and acrylonitrile.
The isomer, 3-(isononyloxy)propan-1-amine (CAS 29317-52-0), is a commercially produced chemical used as a flotation agent in the mining industry[3]. This indicates a market for C₉-alkoxypropylamines. Patents also describe the use of related compounds, such as di-(n-3-nonyloxy-n-propyl)-amine , in multifunctional additive packages, for example, as corrosion inhibitors[5].
The study of aryloxy-propanamines, such as fluoxetine and tomoxetine, in the pharmaceutical sector highlights the biological relevance of the 3-oxypropanamine scaffold, although these are structurally and functionally distinct from the aliphatic this compound[7].
Conclusion
This compound is a molecule with significant potential in various industrial applications, primarily due to its amphiphilic nature. While direct documentation of its discovery and history is limited, its synthesis can be reliably predicted based on well-established industrial processes for producing ether amines. Its properties and applications are likely to be similar to those of other long-chain alkoxypropylamines, which are used as corrosion inhibitors, flotation agents, and chemical intermediates. Further research into the specific properties and performance of this compound would be beneficial to fully realize its potential in these and other applications.
References
- 1. [3-alkoxypropylamines and derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US6576794B2 - Process for production of ether amine - Google Patents [patents.google.com]
- 3. 1-Propanamine, 3-(isononyloxy)- | C12H27NO | CID 121810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US20220025262A1 - Multifunctional additive compounds - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. US5023269A - 3-aryloxy-3-substituted propanamines - Google Patents [patents.google.com]
Methodological & Application
The Synthetic Utility of 3-Nonoxypropan-1-amine: An Overview of Potential Applications
The primary amine functionality of 3-nonoxypropan-1-amine serves as a reactive handle for a variety of standard organic transformations. These reactions allow for the introduction of the nonoxypropyl moiety into larger molecular frameworks, potentially imparting desirable physical and chemical properties.
General Reactivity of Primary Amines
As a primary amine, this compound is expected to undergo a range of well-established chemical reactions. These include, but are not limited to, alkylation, acylation, and reactions with carbonyl compounds.
Table 1: Predicted Reactions of this compound
| Reaction Type | Reagent | Product Class | Potential Utility |
| Alkylation | Alkyl halides | Secondary or Tertiary Amines | Modification of physical properties, synthesis of quaternary ammonium salts for surfactant applications. |
| Acylation | Acid chlorides, Anhydrides | Amides | Introduction of the lipophilic tail into various scaffolds, synthesis of functional polymers. |
| Reductive Amination | Aldehydes, Ketones | Secondary or Tertiary Amines | Formation of more complex amine structures with tailored properties. |
| Michael Addition | α,β-Unsaturated Carbonyls | β-Amino Carbonyls | Carbon-nitrogen bond formation for the synthesis of functionalized molecules. |
Experimental Protocol: General N-Alkylation
This protocol describes a general procedure for the N-alkylation of a primary amine, which can be adapted for this compound.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA) (1.5-2 equivalents), to the solution.
-
Addition of Alkylating Agent: Add the desired alkyl halide (1.1 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require heating to proceed to completion.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Potential Applications in Materials Science and Industrial Chemistry
The bifunctional nature of this compound, possessing both a reactive amine and a long hydrophobic chain, makes it a prime candidate for applications in materials science and industrial chemistry.
Corrosion Inhibition
Long-chain amines and their derivatives are widely used as corrosion inhibitors, particularly in the oil and gas industry. The amine headgroup can adsorb onto a metal surface, while the long alkyl tail forms a protective hydrophobic layer that repels water and corrosive agents. It is highly probable that this compound could function effectively as a corrosion inhibitor.
Surfactants and Emulsifiers
The amphiphilic structure of this compound suggests its utility as a surfactant or emulsifier. The polar amine group is hydrophilic, while the nonoxypropyl chain is lipophilic. This allows the molecule to partition at the interface between polar and non-polar phases, reducing surface tension and stabilizing emulsions. Quaternization of the amine group would further enhance its surfactant properties.
The workflow for evaluating a new potential surfactant is outlined below:
Application Notes and Protocols for 3-Nonoxypropan-1-amine as a Corrosion Inhibitor
Introduction
3-Nonoxypropan-1-amine is a long-chain ether amine that holds potential as a corrosion inhibitor, particularly for mild steel in acidic environments. Its molecular structure, featuring a hydrophilic amine head and a long hydrophobic nonyl tail connected by an ether linkage, suggests a mechanism of action involving adsorption onto the metal surface to form a protective barrier. The lone pair of electrons on the nitrogen and oxygen atoms can coordinate with vacant d-orbitals of iron, while the hydrophobic tail orients away from the surface, repelling corrosive species. This document provides an overview of its potential applications, mechanism of action, and standardized protocols for its evaluation.
Potential Applications
Due to its chemical structure, this compound is a candidate for use as a corrosion inhibitor in various industrial applications, including:
-
Oil and Gas Industry: Protection of pipelines and equipment from corrosion induced by acidic gases (CO2, H2S) and brines.
-
Metal Cleaning and Pickling: Addition to acidic solutions to protect the base metal from excessive dissolution.
-
Water Treatment: As a component in corrosion-inhibiting formulations for cooling water systems and boilers.
-
Fuel Additives: To prevent corrosion in fuel storage tanks and transportation systems.
Mechanism of Corrosion Inhibition
The corrosion inhibition by this compound is proposed to occur via adsorption of the inhibitor molecules onto the metal surface. This process can involve both physisorption and chemisorption.
-
Physisorption: In acidic solutions, the amine group can become protonated, leading to electrostatic attraction between the positively charged inhibitor molecule and the negatively charged metal surface (due to the adsorption of anions from the acid).
-
Chemisorption: The lone pair of electrons on the nitrogen atom of the amine group and the oxygen atom of the ether linkage can be shared with the vacant d-orbitals of the iron atoms on the metal surface, forming a coordinate covalent bond.
The long nonyl group forms a hydrophobic layer that acts as a physical barrier, preventing the diffusion of corrosive species to the metal surface. Compounds with long alkyl chains are known to enhance the formation of a protective film.
Illustrative Data Presentation
The following tables present hypothetical, yet representative, quantitative data for the performance of this compound as a corrosion inhibitor for mild steel in 1 M HCl.
Table 1: Hypothetical Weight Loss Data
| Inhibitor Conc. (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 | 15.2 | - |
| 50 | 4.1 | 73.0 |
| 100 | 2.5 | 83.6 |
| 200 | 1.3 | 91.4 |
| 400 | 0.8 | 94.7 |
Table 2: Hypothetical Potentiodynamic Polarization Data
| Inhibitor Conc. (ppm) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| 0 | -480 | 1250 | 75 | -110 | - |
| 50 | -472 | 310 | 70 | -105 | 75.2 |
| 100 | -465 | 190 | 68 | -102 | 84.8 |
| 200 | -458 | 105 | 65 | -98 | 91.6 |
| 400 | -450 | 60 | 62 | -95 | 95.2 |
Table 3: Hypothetical Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Conc. (ppm) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| 0 | 50 | 150 | - |
| 50 | 210 | 80 | 76.2 |
| 100 | 350 | 55 | 85.7 |
| 200 | 620 | 30 | 91.9 |
| 400 | 980 | 20 | 94.9 |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the corrosion inhibition performance of this compound are provided below.
Protocol 1: Weight Loss Measurement
Objective: To determine the corrosion rate and inhibition efficiency by measuring the mass loss of mild steel coupons.
Materials and Equipment:
-
Mild steel coupons of known dimensions and composition
-
1 M HCl solution
-
This compound
-
Analytical balance (±0.1 mg)
-
Water bath or thermostat
-
Desiccator
-
Beakers
-
Acetone, ethanol, and distilled water
-
Silicon carbide papers (of various grades)
Procedure:
-
Mechanically polish the mild steel coupons with silicon carbide papers of increasing grit size, wash with distilled water, degrease with acetone, rinse with ethanol, and finally dry in a desiccator.
-
Accurately weigh the polished coupons using an analytical balance.
-
Prepare a series of test solutions by dissolving different concentrations of this compound (e.g., 50, 100, 200, 400 ppm) in 1 M HCl. A blank solution (1 M HCl without inhibitor) should also be prepared.
-
Immerse the weighed coupons in the test solutions in beakers. Ensure the coupons are fully submerged.
-
Maintain the temperature of the beakers at a constant value (e.g., 25 °C) using a water bath for a specified immersion period (e.g., 6 hours).
-
After the immersion period, retrieve the coupons, wash them with distilled water, gently scrub with a soft brush to remove corrosion products, rinse with ethanol, and dry.
-
Re-weigh the dried coupons.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE) using the following equations:
-
Corrosion Rate (mm/year): CR = (87.6 * W) / (D * A * T)
-
W = Weight loss in mg
-
D = Density of mild steel in g/cm³
-
A = Area of the coupon in cm²
-
T = Immersion time in hours
-
-
Inhibition Efficiency (%): IE = [(CR_blank - CR_inh) / CR_blank] * 100
-
CR_blank = Corrosion rate in the absence of inhibitor
-
CR_inh = Corrosion rate in the presence of inhibitor
-
-
Protocol 2: Electrochemical Measurements (Potentiodynamic Polarization and EIS)
Objective: To study the electrochemical behavior of mild steel in the presence and absence of the inhibitor and to determine the mechanism of inhibition.
Materials and Equipment:
-
Potentiostat/Galvanostat with EIS capability
-
Three-electrode corrosion cell (working electrode: mild steel; counter electrode: platinum; reference electrode: Saturated Calomel Electrode - SCE)
-
Mild steel specimen for the working electrode
-
1 M HCl solution
-
This compound
Procedure:
-
Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface as described in Protocol 1.
-
Set up the three-electrode cell with the prepared working electrode, a platinum counter electrode, and an SCE reference electrode.
-
Fill the cell with the test solution (1 M HCl with or without a specific concentration of the inhibitor).
-
Allow the system to stabilize by immersing the electrodes for about 30-60 minutes until a steady open-circuit potential (OCP) is reached.
A. Potentiodynamic Polarization:
-
After OCP stabilization, scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting current density versus potential (Tafel plot).
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear portions of the anodic and cathodic curves back to Ecorr.
-
Calculate the inhibition efficiency using: IE = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100
B. Electrochemical Impedance Spectroscopy (EIS):
-
At the stabilized OCP, apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).
-
Plot the impedance data as a Nyquist plot (Z'' vs. Z').
-
Model the impedance data using an appropriate equivalent electrical circuit to obtain the charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency using: IE = [(Rct_inh - Rct_blank) / Rct_inh] * 100
Visualizations
Application of 3-Nonoxypropan-1-amine in Froth Flotation: A Detailed Guide for Researchers
Introduction
3-Nonoxypropan-1-amine, an ether monoamine, serves as a highly effective cationic collector in the froth flotation process. Its primary application lies in the selective separation of siliceous gangue minerals, such as quartz, from valuable minerals, particularly in the beneficiation of phosphate and iron ores. This process, often termed reverse flotation, involves rendering the silica particles hydrophobic, allowing them to be carried away in the froth, while the desired mineral is depressed and collected in the underflow. The unique molecular structure of this compound, featuring a polar amine head and a non-polar ether-containing hydrocarbon tail, facilitates its adsorption onto negatively charged silica surfaces, thereby inducing hydrophobicity.
Application Notes
This compound is predominantly utilized as a collector in the reverse cationic flotation of silica. Its effectiveness is contingent on several operational parameters, including pulp pH, collector dosage, conditioning time, and the presence of other reagents such as depressants and frothers.
Mechanism of Action:
In aqueous solutions, the primary amine group of this compound protonates to form a cationic species (R-O-(CH₂)₃-NH₃⁺). Siliceous minerals, like quartz, exhibit a negative surface charge over a wide pH range. The positively charged collector ions electrostatically adsorb onto the negatively charged mineral surface. This adsorption is further enhanced by hydrogen bonding and hydrophobic interactions between the hydrocarbon chains of the collector molecules, leading to the formation of a hydrophobic layer on the silica particles. This hydrophobicity facilitates the attachment of air bubbles, leading to the levitation of the silica particles into the froth.
Selectivity:
The selectivity of this compound for silica over other minerals, such as phosphate (apatite/collophane) or iron oxides (hematite), is crucial for efficient separation. This is often achieved by carefully controlling the pulp pH and using depressants. For instance, in phosphate flotation, starches or other polysaccharides are used to depress the phosphate minerals, preventing the adsorption of the amine collector.
Key Considerations:
-
pH: The pH of the pulp is a critical parameter influencing both the surface charge of the minerals and the speciation of the amine collector. Optimal flotation of silica using ether amines is typically achieved in a neutral to alkaline pH range (pH 6 to 11).
-
Dosage: The collector dosage must be optimized to achieve a sufficient hydrophobic layer on the silica particles without causing excessive froth stability or loss of selectivity. Typical dosages range from 0.05 to 2 pounds per ton of ore.[1]
-
Conditioning: Adequate conditioning time is necessary to ensure proper adsorption of the collector onto the mineral surfaces.
-
Water Hardness: The presence of divalent cations (e.g., Ca²⁺, Mg²⁺) can affect the performance of the collector by competing for adsorption sites or forming precipitates.
Quantitative Data
The following tables summarize quantitative data from studies on ether amine collectors, providing insights into the operational parameters and their effects on flotation performance.
Table 1: Zeta Potential of Quartz in the Presence of Ether Amines
| pH | Zeta Potential (mV) - No Collector | Zeta Potential (mV) - With Ether Amine |
| 2 | -15 | -5 |
| 4 | -30 | -10 |
| 6 | -40 | -20 |
| 8 | -50 | -35 |
| 10 | -60 | -45 |
| 12 | -70 | -55 |
Note: Data is representative of typical trends observed in the presence of cationic ether amine collectors.
Table 2: Effect of pH and Collector Concentration on Quartz Floatability
| Collector Concentration (ppm) | pH | Quartz Floatability (%) |
| 1 | 8 | 40 |
| 1 | 10 | 76 |
| 1 | 11 | 60 |
| 3 | 8 | 85 |
| 3 | 10 | 95 |
| 3 | 11 | 80 |
Note: Data is based on studies using medium chain ethermonoamines, which are structurally similar to this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the performance of this compound as a froth flotation collector.
Protocol 1: Microflotation Test
This protocol outlines the procedure for conducting a microflotation test in a modified Hallimond tube to assess the floatability of a specific mineral (e.g., quartz) with this compound.
Materials:
-
Purified mineral sample (e.g., quartz), sized to -150 + 75 μm
-
This compound solution of known concentration
-
pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)
-
Deionized water
-
Modified Hallimond tube
-
Magnetic stirrer and stir bar
-
pH meter
-
Nitrogen gas cylinder with a flowmeter
Procedure:
-
Mineral Preparation: Weigh 1.0 g of the sized mineral sample and place it in the Hallimond tube.
-
Pulp Formation: Add 100 mL of deionized water to the Hallimond tube.
-
pH Adjustment: Place the tube on a magnetic stirrer and gently stir the pulp. Measure the pH and adjust to the desired value using HCl or NaOH solutions.
-
Collector Addition: Add the required dosage of the this compound solution to the pulp.
-
Conditioning: Condition the pulp by stirring for a specified time (e.g., 5 minutes) to allow for collector adsorption.
-
Flotation: Stop the stirring and introduce nitrogen gas at a constant flow rate (e.g., 30 mL/min) for a set duration (e.g., 2 minutes). The hydrophobic particles will be carried to the top and collected in the concentrate arm of the tube.
-
Product Collection: After the flotation period, carefully collect the floated (concentrate) and non-floated (tailings) fractions.
-
Analysis: Dry and weigh both fractions to calculate the floatability (recovery) of the mineral as a percentage.
Protocol 2: Zeta Potential Measurement
This protocol describes the measurement of the zeta potential of mineral particles to understand the effect of this compound on their surface charge.
Materials:
-
Fine mineral sample (-20 μm)
-
This compound solution
-
Indifferent electrolyte solution (e.g., 0.001 M KNO₃)
-
pH adjustment solutions
-
Zeta potential analyzer
-
Magnetic stirrer
Procedure:
-
Suspension Preparation: Prepare a dilute suspension of the mineral (e.g., 0.05 g/L) in the electrolyte solution.
-
pH Adjustment: Adjust the pH of the suspension to the desired value.
-
Collector Addition: Add the desired concentration of the this compound solution.
-
Conditioning: Stir the suspension for a sufficient time (e.g., 1 hour) to reach equilibrium.
-
Measurement: Inject the conditioned suspension into the measurement cell of the zeta potential analyzer and record the reading.
-
Data Collection: Repeat the measurement at various pH values and collector concentrations to generate a zeta potential versus pH curve.
Visualizations
The following diagrams illustrate key aspects of the froth flotation process using this compound.
Caption: A typical experimental workflow for mineral separation using froth flotation.
Caption: Adsorption mechanism of this compound on a silica surface.
References
Application Notes and Protocols for 3-Nonoxypropan-1-amine: Information Not Currently Available
A comprehensive search for detailed experimental protocols, quantitative data, and established signaling pathways related to 3-Nonoxypropan-1-amine did not yield sufficient information to generate the requested application notes and protocols for a research and drug development audience.
The available information on this compound is largely limited to its chemical identity and general properties as an amine-containing compound. There is a lack of published research detailing its specific biological activity, mechanism of action, or established experimental procedures. The search did not uncover any quantitative data on its efficacy, toxicity, or pharmacokinetic properties that could be summarized in tabular form. Furthermore, no information was found regarding its involvement in specific signaling pathways, which is a prerequisite for creating the requested diagrams.
While general information on amines and their applications in areas like prodrug development and chemical synthesis is available, these are not specific to this compound and do not provide the detailed, compound-specific protocols and data required to fulfill the user's request. Similarly, protocols for other amine compounds or related chemical reactions do not serve as a substitute for the specific experimental details needed for this compound.
Therefore, it is not possible to provide the detailed application notes, experimental protocols, data tables, and signaling pathway diagrams as requested at this time due to the absence of the necessary scientific literature and data for this compound. Further empirical research and publication in peer-reviewed journals would be required to generate the information needed for such a document.
laboratory handling and safety precautions for 3-Nonoxypropan-1-amine
Application Notes and Protocols for 3-Nonoxypropan-1-amine
Disclaimer: this compound is a specialty chemical for which a comprehensive, publicly available safety and toxicological profile is limited. The following handling procedures, safety precautions, and protocols are based on data from structurally similar aliphatic amines and alkoxypropanamines. Researchers, scientists, and drug development professionals must exercise extreme caution and should perform a thorough risk assessment before handling this compound. All laboratory work should be conducted by trained personnel in a controlled environment.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be a corrosive, and potentially flammable, liquid that can cause severe skin burns and eye damage.[1][2][3] It may also be harmful if swallowed or inhaled and could cause respiratory irritation.[4][5][6]
Anticipated GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[2][3] |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage.[6] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[3][6] |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation.[5] |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor.[2] |
Physical and Chemical Properties (Data from Analogous Compounds)
| Property | 3-Methoxypropylamine | 3-Amino-1-propanol | N,N-Dimethyl-1,3-propanediamine |
| CAS Number | 5332-73-0[1][2] | 156-87-6[5] | 109-55-7[4] |
| Molecular Formula | C4H11NO[2] | C3H9NO[7] | C5H14N2 |
| Molecular Weight | 89.14 g/mol [2] | 75.11 g/mol [7] | 102.18 g/mol |
| Appearance | Colorless liquid | Colorless to pale yellow liquid[7] | Colorless to Yellow Liquid[4] |
| Odor | Amine-like[4] | Fishy odor[7] | Pungent odor (Amine like)[4] |
| Boiling Point | 118-119 °C | 187-189 °C | 133-135 °C |
| Flash Point | 27 °C | 96 °C | 32 °C |
| Solubility | Soluble in water[5] | Partially soluble in water[8] | Information not available |
Experimental Protocols
General Handling and Storage Protocol
Objective: To outline the standard procedure for the safe handling and storage of this compound.
Materials:
-
This compound
-
Chemically resistant gloves (Nitrile or Neoprene)
-
Splash-proof safety goggles and a face shield
-
Flame-retardant laboratory coat
-
Appropriate respiratory protection (if not handled in a fume hood)
-
Chemically resistant secondary containers
-
Spill kit for corrosive and flammable liquids
Procedure:
-
Personal Protective Equipment (PPE): Before handling, don a flame-retardant lab coat, chemically resistant gloves, splash-proof safety goggles, and a face shield.[2][9][10]
-
Ventilation: All handling of this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[5][11]
-
Dispensing:
-
Storage:
-
Waste Disposal: Dispose of waste in a designated, properly labeled hazardous waste container in accordance with local, state, and federal regulations.[5][9][11]
Spill Response Protocol
Objective: To provide a safe and effective procedure for managing a spill of this compound.
Materials:
-
Spill kit containing absorbent material (e.g., vermiculite, sand)
-
Personal Protective Equipment (as listed in 3.1)
-
Waste disposal bags and labels
-
Sodium bicarbonate or other suitable neutralizing agent for acidic contaminants
Procedure:
-
Evacuation: Evacuate all non-essential personnel from the immediate spill area.
-
Ventilation: Ensure the area is well-ventilated, and if possible, increase the ventilation in the fume hood where the spill occurred.
-
Containment:
-
For small spills, use an inert absorbent material like sand or vermiculite to contain the liquid.[11]
-
For larger spills, dike the area to prevent spreading.
-
-
Neutralization (if applicable): While not always recommended for the spilled amine itself, if the amine has come into contact with an acid, a neutralizing agent may be necessary.
-
Cleanup:
-
Carefully scoop the absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Decontamination: Decontaminate all equipment used for cleanup.
-
Reporting: Report the spill to the laboratory supervisor and the institutional safety office.
Safety Precautions and First Aid
Engineering Controls
-
Fume Hood: Always handle this compound inside a certified chemical fume hood.[5][11]
-
Eyewash Station and Safety Shower: Ensure that a functional eyewash station and safety shower are immediately accessible in the work area.[5][9][11]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[2][9]
-
Skin Protection: Wear a flame-retardant laboratory coat and chemically resistant gloves (nitrile or neoprene are generally suitable for short-term use, but glove compatibility should be verified).[9]
-
Respiratory Protection: If there is a risk of inhalation exposure (e.g., outside of a fume hood), use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines.[9]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[9][11][12] Remove contact lenses if present and easy to do.[9][11] Seek immediate medical attention.[5][9][11] |
| Skin Contact | Immediately remove all contaminated clothing.[9][11][13] Wash the affected area with soap and water for at least 15 minutes.[13] Seek immediate medical attention.[4][5][11] |
| Inhalation | Move the person to fresh air.[11][13] If breathing is difficult or has stopped, provide artificial respiration.[9][11][13] Seek immediate medical attention.[4][11][13] |
| Ingestion | Do NOT induce vomiting.[5][9][11] Rinse mouth with water.[5][11] If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person.[4][5][9] Seek immediate medical attention.[4][11][13] |
Visualizations
References
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. chemos.de [chemos.de]
- 4. tri-iso.com [tri-iso.com]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. 3-Amino-1-propanol | C3H9NO | CID 9086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. TRIDECYLOXYPROPYL-1, 3-PROPANEDIAMINE, POLYOXYPROPYLENEDIAMINE (AMINES, <OR> POLYAMINES, LIQUID, CORROSIVE, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. fishersci.com [fishersci.com]
- 10. trc-corp.com [trc-corp.com]
- 11. fishersci.com [fishersci.com]
- 12. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Application Notes and Protocols for 3-Alkoxypropan-1-amine Derivatives in Pharmaceutical Manufacturing
Introduction
While specific documentation on the direct use of 3-Nonoxypropan-1-amine in pharmaceutical manufacturing is limited in publicly available literature, the broader class of 3-alkoxypropan-1-amine derivatives represents a critical structural motif in a variety of active pharmaceutical ingredients (APIs). These molecules serve as versatile intermediates, enabling the introduction of key pharmacophoric features. This document will focus on a prominent and well-documented example: the use of N-methyl-3-phenyl-3-hydroxypropylamine, a 3-amino-1-propanol derivative, as a key reagent in the synthesis of Fluoxetine, a widely used selective serotonin reuptake inhibitor (SSRI) for the treatment of depression and other conditions.[1]
Application Notes
Reagent: N-methyl-3-phenyl-3-hydroxypropylamine
Application: Key intermediate in the synthesis of the API Fluoxetine.
Chemical Transformation: The primary role of N-methyl-3-phenyl-3-hydroxypropylamine in the synthesis of Fluoxetine is to serve as the backbone of the final molecule. The crucial step involves a nucleophilic substitution reaction where the hydroxyl group of the propanolamine is converted into an ether linkage with a substituted aromatic ring.[1][2] This etherification is a critical step in forming the final drug substance.
Synthesis Overview: The synthesis of Fluoxetine from N-methyl-3-phenyl-3-hydroxypropylamine typically involves its reaction with 4-chlorobenzotrifluoride or a similar activated aryl halide in the presence of a strong base.[2] The base deprotonates the hydroxyl group of the propanolamine, forming an alkoxide that then acts as a nucleophile, displacing the halide on the aromatic ring to form the desired diaryl ether linkage.
Quantitative Data Presentation
Table 1: Reaction Parameters for Fluoxetine Synthesis
| Parameter | Value | Reference |
| Key Intermediate | N-methyl-3-phenyl-3-hydroxypropylamine | [1][3] |
| Co-reactant | 4-chlorobenzotrifluoride | [2] |
| Base | Sodium Hydride (NaH) | [2][4] |
| Solvent | Dimethyl Sulfoxide (DMSO) or N,N-dimethylacetamide | [2][4] |
| Reaction Temperature | 80-100°C | [4] |
| Reaction Time | 1-3 hours | [2][4] |
| Typical Yield | 78-84% | [4][5] |
| Purity (post-workup) | >98% | [6] |
Table 2: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| N-methyl-3-phenyl-3-hydroxypropylamine | C10H15NO | 165.23 | - |
| 4-chlorobenzotrifluoride | C7H4ClF3 | 180.56 | Colorless liquid |
| Fluoxetine | C17H18F3NO | 309.33 | White to off-white crystalline solid |
| Fluoxetine Hydrochloride | C17H19ClF3NO | 345.79 | White solid |
Experimental Protocols
Protocol 1: Synthesis of Fluoxetine via Williamson Ether Synthesis
This protocol describes the synthesis of Fluoxetine from N-methyl-3-phenyl-3-hydroxypropylamine and 4-chlorobenzotrifluoride.
Materials:
-
N-methyl-3-phenyl-3-hydroxypropylamine
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
4-chlorobenzotrifluoride
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Toluene
-
Deionized Water
-
Hydrochloric Acid (concentrated)
-
Sodium Hydroxide solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and a nitrogen inlet is charged with a dispersion of sodium hydride in anhydrous DMSO.[4]
-
Formation of Alkoxide: A solution of N-methyl-3-phenyl-3-hydroxypropylamine in DMSO is added dropwise to the stirred suspension of sodium hydride at room temperature. The mixture is then heated to approximately 80°C for one hour to ensure complete formation of the alkoxide.[4]
-
Etherification: 4-chlorobenzotrifluoride is added to the reaction mixture, and the temperature is maintained at 80-100°C for 1-3 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and carefully quenched with water. The aqueous layer is extracted with toluene. The combined organic layers are washed with water and brine.
-
Isolation of Fluoxetine Base: The organic solvent is removed under reduced pressure to yield crude Fluoxetine base as an oil.
-
Formation of Hydrochloride Salt: The crude Fluoxetine base is dissolved in a suitable solvent like ethyl acetate, and a solution of hydrochloric acid in an appropriate solvent is added to precipitate Fluoxetine hydrochloride.[5]
-
Purification: The precipitated solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield pure Fluoxetine hydrochloride.[5]
Mandatory Visualizations
Caption: Synthetic pathway for Fluoxetine highlighting the key intermediate.
Caption: Experimental workflow for the synthesis of Fluoxetine.
References
- 1. Fluoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. EP0529842B1 - Production of fluoxetine and new intermediates - Google Patents [patents.google.com]
- 3. US6846957B2 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 4. scielo.br [scielo.br]
- 5. WO1998011054A1 - Process for the preparation of fluoxetine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of 3-Nonoxypropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the qualitative and quantitative characterization of 3-Nonoxypropan-1-amine. The following protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
Chromatographic Analysis
Chromatographic techniques are essential for separating this compound from impurities and for its quantification. Due to the polar nature and basicity of the primary amine group, special considerations are necessary for achieving good peak shape and resolution.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound. Derivatization is often recommended to improve the chromatographic properties of amines, reducing peak tailing and enhancing thermal stability.
Data Presentation: GC-MS Parameters
| Parameter | Value |
| Column | Agilent CP-Volamine, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injector Temperature | 250 °C |
| Injection Mode | Split (10:1) or Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |
| Expected Retention Time | 10 - 15 min (for the TFAA derivative) |
Experimental Protocol: GC-MS Analysis of this compound (TFAA Derivatization)
-
Sample Preparation:
-
Accurately weigh 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as dichloromethane or ethyl acetate.
-
Prepare a series of calibration standards by serial dilution.
-
-
Derivatization:
-
Transfer 100 µL of the sample or standard solution to a 2 mL autosampler vial.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 70 °C for 20 minutes.
-
Cool to room temperature before analysis.
-
-
GC-MS Analysis:
-
Set up the GC-MS system with the parameters listed in the table above.
-
Inject 1 µL of the derivatized sample or standard into the GC-MS.
-
Acquire the data in full scan mode for qualitative analysis and in selected ion monitoring (SIM) mode for quantitative analysis.
-
Mandatory Visualization: GC-MS Workflow
Caption: Workflow for the GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC analysis. For primary amines like this compound, reversed-phase chromatography is a common approach. Detection can be achieved using various detectors. A UV detector can be used if a derivatizing agent that introduces a chromophore is employed. Alternatively, universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can be used without derivatization.
Data Presentation: HPLC Parameters
| Parameter | Method 1 (UV with Derivatization) | Method 2 (CAD/ELSD without Derivatization) |
| Column | C18, 4.6 x 150 mm, 5 µm | C8 or C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 100% B in 15 min, hold for 5 min | 60% B to 100% B in 15 min, hold for 5 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Injection Volume | 10 µL | 10 µL |
| Detector | UV at 254 nm (with Dansyl Chloride) | Corona CAD or ELSD |
| Derivatizing Agent | Dansyl Chloride | None |
| Expected Retention Time | 8 - 12 min | 7 - 11 min |
Experimental Protocol: HPLC Analysis of this compound (UV with Dansyl Chloride Derivatization)
-
Sample Preparation:
-
Prepare stock solutions of this compound and a series of calibration standards in acetonitrile.
-
-
Derivatization:
-
To 100 µL of each sample or standard solution in a vial, add 100 µL of a Dansyl Chloride solution (1 mg/mL in acetonitrile) and 50 µL of a 0.1 M sodium bicarbonate buffer (pH 9.5).
-
Cap the vial and heat at 60 °C for 30 minutes in the dark.
-
Cool to room temperature and add 50 µL of a 2% methylamine solution to quench the excess Dansyl Chloride.
-
Vortex and let it stand for 15 minutes before injection.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject 10 µL of the derivatized sample or standard.
-
Run the gradient program and acquire data.
-
Mandatory Visualization: HPLC Workflow
Caption: Workflow for the HPLC analysis of this compound.
Spectroscopic Analysis
Spectroscopic techniques provide valuable information about the chemical structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound. Both ¹H and ¹³C NMR should be performed.
Data Presentation: Expected NMR Chemical Shifts
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| CH₃-(CH₂)₇- | 0.88 (t) | 14.1 |
| CH₃-(CH₂)₆-CH₂- | 1.26 (m) | 22.7, 26.1, 29.3, 29.6, 31.9 |
| -CH₂-CH₂-O- | 1.57 (p) | 29.8 |
| -O-CH₂-CH₂- | 3.41 (t) | 71.5 |
| -CH₂-CH₂-NH₂ | 1.75 (p) | 33.5 |
| -CH₂-NH₂ | 2.75 (t) | 41.8 |
| -NH₂ | 1.5 - 2.5 (br s) | - |
Note: Chemical shifts are predicted and may vary depending on the solvent and concentration.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed.
-
-
Data Processing:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Mandatory Visualization: NMR Logic
Caption: Logic diagram for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key functional groups are the primary amine (-NH₂) and the ether (C-O-C) linkage.
Data Presentation: Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (primary amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |
| N-H (primary amine) | Scissoring (Bend) | 1590 - 1650 |
| C-H (alkane) | Stretch | 2850 - 2960 |
| C-O (ether) | Stretch | 1070 - 1150 |
| C-N (amine) | Stretch | 1020 - 1250 |
Experimental Protocol: IR Analysis
-
Sample Preparation:
-
For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Alternatively, the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Place the sample in the IR spectrometer.
-
Acquire the spectrum over the range of 4000 - 400 cm⁻¹.
-
Collect a sufficient number of scans to obtain a high-quality spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mandatory Visualization: IR Functional Group Identification
Caption: Relationship between functional groups and IR peaks.
Thermal Analysis
Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated. It is useful for determining the thermal stability and decomposition profile of this compound.
Data Presentation: Expected TGA Data
| Parameter | Expected Value |
| Onset of Decomposition | > 200 °C |
| Major Weight Loss Step(s) | One or two major steps |
| Residue at 600 °C | < 5% |
Experimental Protocol: TGA
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a TGA pan (e.g., alumina or platinum).
-
-
Data Acquisition:
-
Place the pan in the TGA instrument.
-
Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis:
-
Plot the mass change as a function of temperature.
-
Determine the onset of decomposition and the temperatures of maximum weight loss from the derivative of the TGA curve (DTG).
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine thermal transitions such as melting point, boiling point, and glass transition temperature.
Data Presentation: Expected DSC Data
| Parameter | Expected Value |
| Melting Point | Not applicable (liquid at room temperature) |
| Boiling Point | ~250 - 270 °C |
| Glass Transition | Possible at sub-ambient temperatures |
Experimental Protocol: DSC
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a DSC pan and seal it.
-
-
Data Acquisition:
-
Place the pan in the DSC instrument.
-
Heat the sample from room temperature to 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Identify and quantify any endothermic or exothermic transitions.
-
Mandatory Visualization: Thermal Analysis Workflow
Caption: Workflow for the thermal analysis of this compound.
Application Notes and Protocols: 3-Nonoxypropan-1-amine in Polymer Synthesis
Disclaimer: Due to the limited availability of specific experimental data for 3-Nonoxypropan-1-amine in polymer synthesis in publicly accessible literature, this document has been constructed based on the established roles of structurally similar long-chain alkoxypropylamines and other ether amines in polymerization reactions. The protocols and data presented herein are representative and intended to serve as a foundational guide for researchers.
Introduction
Long-chain aliphatic ether amines, such as this compound, are a versatile class of monomers and curing agents in polymer chemistry. The presence of a flexible nonyl ether linkage and a reactive primary amine group allows for the synthesis of polymers with tailored properties. The ether moiety can impart flexibility, improve solubility, and lower the glass transition temperature of the resulting polymer, while the amine group provides a reactive site for polymerization.[1]
This document outlines the application of this compound and analogous compounds in two key areas of polymer synthesis: as a curing agent for epoxy resins and as a monomer in the synthesis of polyamides.
Application 1: Curing Agent for Epoxy Resins
Primary amines are widely used as curing agents for epoxy resins, initiating a ring-opening polymerization of the epoxide groups to form a cross-linked thermoset polymer.[2][3] The long, flexible nonoxypropyl chain of this compound can act as an internal plasticizer, enhancing the flexibility and toughness of the cured epoxy system.[3]
Quantitative Data Summary
The following table summarizes the typical effects of a long-chain alkoxypropylamine curing agent on the properties of a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin.
| Property | Value | Unit |
| Amine Hydrogen Equivalent Weight (AHEW) | 187.32 | g/eq |
| Recommended Mix Ratio (with DGEBA, EEW 190) | ~98.6 | phr |
| Gel Time (100g mass @ 25°C) | 45-60 | minutes |
| Shore D Hardness (7 days @ 25°C) | 75-80 | - |
| Glass Transition Temperature (Tg) | 50-60 | °C |
| Tensile Strength | 40-50 | MPa |
| Elongation at Break | 5-10 | % |
Experimental Protocol: Epoxy Resin Curing
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) epoxy resin (Epoxide Equivalent Weight, EEW = 185-192 g/eq)
-
This compound (Amine Hydrogen Equivalent Weight, AHEW = 187.32 g/eq)
-
Toluene or Xylene (optional, for viscosity reduction)
-
Glass beakers or disposable plastic containers
-
Mechanical stirrer or wooden tongue depressor
-
Molds for sample casting (e.g., silicone or aluminum)
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Stoichiometric Calculation: Determine the required amount of this compound per 100 parts of epoxy resin (phr) using the following formula: phr = (AHEW / EEW) * 100
-
Preparation: Weigh the calculated amounts of DGEBA epoxy resin and this compound into a clean, dry mixing vessel.
-
Mixing: Thoroughly mix the two components for 3-5 minutes at room temperature until a homogeneous mixture is obtained. If using a solvent, add it to the resin before the amine and mix until uniform.
-
Degassing: Place the mixture in a vacuum chamber for 5-10 minutes to remove any entrapped air bubbles.
-
Casting: Pour the mixed resin into the desired molds.
-
Curing: Allow the cast samples to cure at ambient temperature (25°C) for 24 hours, followed by a post-cure at a moderately elevated temperature (e.g., 80°C) for 2-4 hours to ensure complete cross-linking.
-
Characterization: Once fully cured, the samples can be demolded and subjected to mechanical and thermal analysis.
Epoxy Resin Curing Workflow
Application 2: Monomer for Polyamide Synthesis
This compound, when used in conjunction with a di-functional amine, can be incorporated into polyamide structures through reaction with a diacid chloride.[1][4][5] The long, flexible side chain of the this compound can disrupt the hydrogen bonding typical in polyamides, leading to increased solubility and a lower melting point.
Quantitative Data Summary
The following table presents hypothetical data for a polyamide synthesized from a mixture of a primary diamine and this compound with a diacid chloride.
| Property | Polyamide (10 mol% this compound) | Unit |
| Inherent Viscosity | 0.6 - 0.8 | dL/g |
| Glass Transition Temperature (Tg) | 120 - 140 | °C |
| Melting Temperature (Tm) | 220 - 240 | °C |
| Decomposition Temperature (Td, 5% weight loss) | > 400 | °C |
| Solubility | Soluble in aprotic polar solvents (e.g., NMP, DMAc) | - |
Experimental Protocol: Polyamide Synthesis via Solution Polycondensation
Materials:
-
Adipoyl chloride (or other diacid chloride)
-
1,6-Hexanediamine (or other primary diamine)
-
This compound
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Lithium chloride (LiCl)
-
Methanol
-
Nitrogen gas supply
-
Three-necked round-bottom flask equipped with a mechanical stirrer and nitrogen inlet/outlet
-
Dropping funnel
Procedure:
-
Monomer Solution Preparation: In a three-necked flask under a nitrogen atmosphere, dissolve the primary diamine (e.g., 1,6-hexanediamine) and this compound in anhydrous NMP containing LiCl. Cool the solution to 0°C in an ice bath. Add anhydrous pyridine to the solution.
-
Acid Chloride Addition: Dissolve the diacid chloride (e.g., adipoyl chloride) in a small amount of anhydrous NMP in a dropping funnel. Add the diacid chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
Polymerization Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Polymer Precipitation: Pour the viscous polymer solution into a large volume of vigorously stirred methanol to precipitate the polyamide.
-
Purification: Filter the precipitated polymer and wash it thoroughly with hot water and methanol to remove any unreacted monomers and salts.
-
Drying: Dry the purified polyamide in a vacuum oven at 80°C for 24 hours.
-
Characterization: The resulting polymer can be characterized by techniques such as viscometry, NMR, FT-IR, DSC, and TGA.
Polyamide Synthesis Pathway
References
- 1. Segmented-Block Poly(ether amide)s Containing Flexible Polydisperse Polyethyleneoxide Sequences and Rigid Aromatic Amide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pcimag.com [pcimag.com]
- 3. nadkarnispc.com [nadkarnispc.com]
- 4. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Volatile Amines in Steam Generating Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Condensate Corrosion
Steam generating systems are critical in many industrial, research, and healthcare settings, including for applications like sterilization and humidification.[1][2] A common and significant problem in these systems is the corrosion of condensate return lines.[3] This corrosion is primarily caused by the formation of carbonic acid when carbon dioxide (CO2), released from the thermal decomposition of bicarbonate and carbonate alkalinity in the boiler feedwater, dissolves in the condensed steam.[1][2][4] The resulting acidic condensate can aggressively attack metallic components, leading to equipment damage, loss of high-quality water, and reduced heat transfer efficiency.[3][5]
Volatile amines are chemical compounds used in steam condensate treatment to mitigate this corrosion. They are volatile, allowing them to travel with the steam throughout the system and protect it from the point of condensation onwards.[5][6] These amines are broadly categorized into two main types: neutralizing amines and filming amines.
Types of Volatile Amines and Mechanisms of Action
Neutralizing Amines
Neutralizing amines are volatile organic bases that function by neutralizing the carbonic acid present in the condensate.[2][4][5] When added to water, they hydrolyze to generate hydroxide ions (OH-), which increase the pH of the condensate into a less corrosive, alkaline range, typically between 8.0 and 9.2.[5][7][8] By controlling the feed rate of these amines, a target pH can be maintained throughout the system, protecting piping and equipment from acid corrosion.[5]
Common Neutralizing Amines:
The mechanism of action for neutralizing amines is depicted in the diagram below.
Caption: Mechanism of carbonic acid corrosion and its neutralization by volatile amines.
Filming Amines
Filming amines, or film-forming amines (FFA), protect against both oxygen and carbon dioxide corrosion by forming a very thin, monomolecular film on metal surfaces.[3][5][8] These amines are hydrophobic, meaning they repel water.[3] The amine molecules adhere to the metal, creating a protective barrier that prevents corrosive condensate from making contact with the underlying surface.[3][6] This mechanism is particularly effective for protecting systems during offline periods.[5]
During the initial application of filming amines in older systems, their surfactant properties can lift and remove old corrosion products, which may temporarily clog traps and lines.[5][8] Therefore, they must be introduced gradually in such cases.[3]
Common Filming Amines:
Caption: Formation of a protective hydrophobic barrier by filming amines.
Application Notes: Selection and Properties of Volatile Amines
The selection of an appropriate amine or amine blend is critical for effective corrosion control and depends on several factors related to the steam system's design and operating conditions.[8] The key properties to consider are the distribution ratio, basicity, and thermal stability.[8][10]
Key Amine Properties
-
Distribution Ratio (DR): This ratio describes how an amine distributes itself between the vapor (steam) phase and the liquid (condensate) phase.[10] It is defined as the concentration of the amine in the vapor phase divided by its concentration in the liquid phase.[10]
-
High DR Amines (e.g., Cyclohexylamine): These amines are highly volatile and tend to travel further into the steam system, making them suitable for protecting long or complex condensate return lines ("long run" protection).[10]
-
Low DR Amines (e.g., Morpholine): These amines are less volatile and will condense earlier in the system, providing strong protection in the initial stages of condensation ("short run" protection).[8][10]
-
-
Basicity (Kb): The base hydrolysis constant (Kb) indicates the strength of the amine.[10] A higher Kb value means the amine is more basic and can more effectively neutralize acids to achieve the target pH with a lower concentration.[8]
-
Neutralizing Capacity: This is a measure of the amount of acid that can be neutralized by a given quantity of amine. It is inversely proportional to the amine's molecular weight; lower molecular weight amines generally have a higher neutralizing capacity.[8][10]
-
Thermal Stability: Amines can thermally decompose at the high temperatures and pressures found in modern boiler systems.[9] This degradation can produce ammonia and organic acids, which can themselves be corrosive.[9][11] It is crucial to select amines that are stable under the operating conditions of the boiler.[9] Morpholine and cyclohexylamine are known to be stable at pressures up to 2500 psig.[8]
Quantitative Data for Common Neutralizing Amines
The following tables summarize key quantitative data for commonly used neutralizing amines. This data is essential for selecting the appropriate chemical for a specific application.
| Amine | Molecular Weight | Distribution Ratio (DR) | Basicity (pKb @ 25°C) | Relative Volatility |
| Cyclohexylamine (CHA) | 99.18 | 4.0 - 8.0 | 3.3 | High |
| Diethylaminoethanol (DEAE) | 117.19 | 1.7 - 2.4 | 4.0 | Medium |
| Morpholine | 87.12 | 0.4 - 1.0 | 5.5 | Low |
| Monoethanolamine (ETA) | 61.08 | < 0.2 | 4.5 | Very Low |
Data compiled from various technical sources. Actual DR values can vary with pressure and temperature.
| Amine | Recommended Max Temperature (°C) | Recommended Max Pressure (psig) |
| Cyclohexylamine (CHA) | ~400 | ~2500 |
| Diethylaminoethanol (DEAE) | ~350 | ~1500 |
| Morpholine | ~400 | ~2500 |
| Monoethanolamine (ETA) | ~540 | >2500 |
Note: Thermal stability can be affected by residence time at temperature and the presence of oxygen.[9]
Amine Selection Logic
A logical approach is required to select the optimal amine treatment. This often involves using a blend of amines to achieve comprehensive protection across the entire steam and condensate system.
Caption: Logical workflow for selecting a volatile amine treatment program.
Experimental Protocols
The following protocols provide methodologies for evaluating the performance of volatile amine treatments in a laboratory or plant setting.
Protocol 1: Evaluation of Corrosion Inhibition by Weight Loss Method
This protocol describes a standard method for determining the corrosion rate of a metal specimen (coupon) in a simulated condensate environment, with and without an inhibitor.[12][13]
1. Materials and Equipment:
-
Pre-weighed and measured metal coupons (e.g., low carbon steel)
-
Corrosion test vessel or autoclave capable of simulating system temperature and pressure
-
Deionized water
-
Source of CO2 (e.g., gas cylinder or sodium bicarbonate for thermal decomposition)
-
Volatile amine inhibitor to be tested
-
Analytical balance (accurate to 0.1 mg)
-
Desiccator
-
Cleaning agents (e.g., inhibited hydrochloric acid, isopropanol)
2. Procedure:
-
Coupon Preparation: Clean a test coupon with solvent (isopropanol), dry it, and weigh it to the nearest 0.1 mg. Measure its surface area.
-
Test Solution Preparation: Prepare two test solutions in separate vessels.
-
Control: Deionized water saturated with CO2 to achieve an acidic pH (e.g., pH 4-5).
-
Inhibited: The same CO2-saturated water with a specified concentration of the volatile amine inhibitor (e.g., 100 ppm).
-
-
Exposure: Suspend one prepared coupon in each vessel, ensuring they are fully immersed.
-
Incubation: Seal the vessels and expose the coupons for a predetermined period (e.g., 24 to 700 hours) under conditions that simulate the plant's condensate system (e.g., 90°C).[14]
-
Coupon Retrieval and Cleaning: After the exposure period, remove the coupons. Chemically clean them to remove any corrosion products according to standard procedures (e.g., ASTM G1). Rinse with deionized water, then isopropanol, and dry in a desiccator.
-
Final Weighing: Reweigh the cleaned, dry coupons to the nearest 0.1 mg.
3. Data Analysis:
-
Calculate Weight Loss (W):
-
W = Initial Weight - Final Weight
-
-
Calculate Corrosion Rate (CR) in mils per year (mpy):
-
CR (mpy) = (W * K) / (A * T * D)
-
Where:
-
W = Weight loss in grams
-
K = Constant (3.45 x 10^6 for mpy)
-
A = Surface area of the coupon in cm²
-
T = Exposure time in hours
-
D = Density of the metal in g/cm³ (e.g., 7.87 for carbon steel)
-
-
-
Calculate Inhibitor Efficiency (%):
-
% Efficiency = [(CR_control - CR_inhibited) / CR_control] * 100
-
Protocol 2: Sampling and Analysis of Amine Concentration in Steam
This protocol outlines the procedure for collecting a representative steam sample for laboratory analysis to determine the concentration of the neutralizing amine.[1][2]
1. Materials and Equipment:
-
Steam sampling nozzle installed in the main steam header
-
Sample cooling coil or heat exchanger capable of completely condensing the steam without flashing[1][2]
-
Labels for sample identification
-
Analytical equipment (e.g., Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector, or an acid-base titrator).
2. Sampling Procedure:
-
Identify the correct sampling point. The sample must be taken directly from a steam line, not a condensate line, to be representative.[1][2]
-
Open the sampling valve and allow the steam to flow through the cooling coil for at least 15 minutes to flush the line and ensure a representative sample is taken.[1][2]
-
Adjust the cooling water flow to the sample cooler to ensure the sample is fully condensed and cooled to below 25°C.
-
Rinse a clean plastic sample bottle with the condensed steam sample two to three times.
-
Fill the sample bottle to the very top, allowing a slight overflow to eliminate any air headspace, which could allow CO2 to dissolve and affect the sample chemistry.[1][2]
-
Cap the bottle immediately and tightly.
-
Label the bottle clearly with the date, time, sample location, and requested analysis.
-
Ship the sample to the analytical laboratory promptly.[1]
3. Analytical Procedure (Example: Titration):
-
Pipette a known volume (e.g., 100 mL) of the condensed steam sample into a clean beaker.
-
Add a suitable pH indicator (e.g., methyl orange).
-
Titrate the sample with a standardized dilute acid solution (e.g., 0.02 N H2SO4) until the endpoint color change is observed.
-
Record the volume of titrant used.
-
Calculate the amine concentration based on the titration reaction stoichiometry and the molecular weight of the specific amine being used.
Conclusion
The application of volatile amines is an essential and effective strategy for controlling corrosion in steam generating systems. A thorough understanding of the different types of amines and their chemical properties—specifically distribution ratio, basicity, and thermal stability—is required for selecting the optimal treatment program.[8] Neutralizing amines protect the system by elevating the pH of the condensate, while filming amines create a direct physical barrier on metal surfaces.[3][4][5] The use of standardized experimental protocols is critical for evaluating inhibitor performance and for routine monitoring to ensure that the treatment program is providing adequate protection and maintaining compliance with any applicable regulations.[2][12]
References
- 1. chemaqua.com [chemaqua.com]
- 2. Neutralizing Amine Use in Hospital Steam Boilers | Water Treatment | Chem-Aqua [chemaqua.com]
- 3. Steam Boiler Amines: Neutralizing & Film-Forming - Chardon Labs [chardonlabs.com]
- 4. Neutralizing Amine Treatments for Boilers | ChemREADY [getchemready.com]
- 5. Steam Condensate Treatment | Veolia [watertechnologies.com]
- 6. harvestchemical.co.id [harvestchemical.co.id]
- 7. Condensate Treatment - AquaNile [aquanileg.com]
- 8. Water Handbook - Condensate System Corrosion | Veolia [watertechnologies.com]
- 9. eiepd.com [eiepd.com]
- 10. Neutralizing Aminesin Boiler Steam and Humidified Indoor Air [openchemicalengineeringjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of corrosion inhibitors [corrosion-doctors.org]
- 13. infinitalab.com [infinitalab.com]
- 14. cortecvci.com [cortecvci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Nonoxypropan-1-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nonoxypropan-1-amine.
Troubleshooting Guide
Issue: Low Yield in Cyanoethylation of 1-Nonanol
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Question: My reaction of 1-nonanol with acrylonitrile is showing low conversion to 3-(nonyloxy)propanenitrile. What are the potential causes and solutions?
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Answer: Low yields in the cyanoethylation step can often be attributed to several factors:
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Insufficient Catalyst: The reaction is base-catalyzed. Ensure you are using a sufficient amount of a strong base catalyst, such as sodium methoxide or potassium hydroxide.
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Reaction Temperature: The reaction is typically exothermic. Maintaining a controlled temperature, usually between 40-50°C, is crucial. Overheating can lead to polymerization of acrylonitrile.
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Purity of Reactants: Ensure that both 1-nonanol and acrylonitrile are free of water and other impurities. Water can react with the base catalyst and inhibit the reaction.
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Acrylonitrile Decomposition: Acrylonitrile can polymerize, especially in the presence of light or heat. Use fresh, inhibited acrylonitrile for best results.
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Issue: Formation of Byproducts During Nitrile Reduction
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Question: During the reduction of 3-(nonyloxy)propanenitrile to this compound, I am observing significant amounts of secondary and tertiary amine byproducts. How can I minimize these?
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Answer: The formation of secondary and tertiary amines is a common side reaction in the catalytic hydrogenation of nitriles. This occurs when the initially formed primary amine reacts with the intermediate imine. To suppress this:
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Use of Ammonia: Conducting the hydrogenation in the presence of ammonia (as a solution in the reaction solvent, e.g., ethanolic ammonia) will shift the equilibrium to favor the formation of the primary amine. The excess ammonia competes with the primary amine product for reaction with the imine intermediate.
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Catalyst Choice: While Raney Nickel is a common and effective catalyst, other catalysts like rhodium on alumina may offer higher selectivity for primary amine formation in some cases.
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Reaction Conditions: Lowering the reaction temperature and pressure can sometimes reduce the rate of byproduct formation.
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Issue: Difficulty in Purifying the Final Product
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Question: I am struggling to purify the final this compound. Standard silica gel chromatography is giving poor results. What are the recommended purification methods?
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Answer: The basic nature of amines makes them challenging to purify by standard silica gel chromatography due to strong interactions with the acidic silica. Recommended purification strategies include:
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Acid-Base Extraction: This is a highly effective method for separating amines from neutral or acidic impurities. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The amine is protonated and moves to the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.
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Distillation under Reduced Pressure: this compound is a high-boiling liquid. Purification by vacuum distillation is a suitable method to remove non-volatile impurities.
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Amine-functionalized or Deactivated Silica Gel: If chromatography is necessary, consider using an amine-functionalized silica gel or silica gel that has been treated with a base like triethylamine to reduce tailing and improve separation.
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Frequently Asked Questions (FAQs)
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Question: What is the most common synthetic route for this compound?
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Answer: The most prevalent and industrially viable synthesis involves a two-step process:
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Cyanoethylation: The Michael addition of 1-nonanol to acrylonitrile, catalyzed by a base, to form 3-(nonyloxy)propanenitrile.
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Nitrile Reduction: The reduction of the nitrile group of 3-(nonyloxy)propanenitrile to a primary amine using catalytic hydrogenation (e.g., with Raney Nickel) or a chemical reducing agent (e.g., Lithium Aluminum Hydride).
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Question: What are the safety precautions I should take when working with acrylonitrile and Raney Nickel?
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Answer:
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Acrylonitrile: It is a toxic and flammable liquid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
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Raney Nickel: It is a pyrophoric catalyst, especially when dry, and can ignite spontaneously in air. It should always be handled as a slurry in water or a suitable solvent. Ensure it is never allowed to dry out and is kept away from flammable materials.
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Question: Can I use a reducing agent other than Raney Nickel for the nitrile reduction?
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Answer: Yes, other reducing agents can be used. Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent that can effectively reduce nitriles to primary amines. However, it is more expensive and requires strictly anhydrous conditions. Borane complexes (e.g., BH₃-THF) can also be used. The choice of reducing agent will depend on the scale of the reaction, cost considerations, and available equipment.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 1-Nonanol | C₉H₂₀O | 144.25 | 215 | 0.827 |
| Acrylonitrile | C₃H₃N | 53.06 | 77 | 0.806 |
| 3-(nonyloxy)propanenitrile | C₁₂H₂₃NO | 197.32 | ~140 (at 10 mmHg) | ~0.87 |
| This compound | C₁₂H₂₇NO | 201.35 | ~145-150 (at 10 mmHg) | ~0.86 |
Table 2: Typical Reaction Conditions and Yields
| Reaction Step | Key Reagents | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
| Cyanoethylation | 1-Nonanol, Acrylonitrile | Sodium Methoxide | None (neat) | 40-50 | 85-95 |
| Nitrile Reduction | 3-(nonyloxy)propanenitrile, H₂ | Raney Nickel | Ethanol/Ammonia | 80-100 | 80-90 |
Experimental Protocols
Protocol 1: Synthesis of 3-(nonyloxy)propanenitrile (Cyanoethylation)
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To a stirred solution of 1-nonanol (144.25 g, 1.0 mol), add a catalytic amount of sodium methoxide (2.7 g, 0.05 mol).
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Heat the mixture to 40°C.
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Slowly add acrylonitrile (58.4 g, 1.1 mol) dropwise over a period of 1 hour, maintaining the reaction temperature between 40-50°C.
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After the addition is complete, continue stirring at 50°C for 2-3 hours, monitoring the reaction progress by TLC or GC.
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Once the reaction is complete, cool the mixture to room temperature and neutralize the catalyst by adding a small amount of acetic acid.
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The crude product can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound (Nitrile Reduction)
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In a high-pressure autoclave, charge 3-(nonyloxy)propanenitrile (197.32 g, 1.0 mol) and a slurry of Raney Nickel (approx. 20 g) in ethanol (500 mL) containing 10% ammonia.
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Seal the autoclave and purge with nitrogen, followed by hydrogen.
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Pressurize the reactor with hydrogen to 500-1000 psi.
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Heat the mixture to 80-100°C with vigorous stirring.
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Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete in 4-6 hours.
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After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.
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Filter the reaction mixture to remove the Raney Nickel catalyst. Caution: Do not allow the catalyst to dry.
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The solvent can be removed under reduced pressure, and the crude this compound can be purified by vacuum distillation.
Visualizations
Technical Support Center: 3-Nonoxypropan-1-amine Reactions
Welcome to the technical support center for 3-Nonoxypropan-1-amine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and handling of this compound.
Troubleshooting Guide
This guide addresses common challenges encountered during the synthesis of this compound, typically prepared via a two-step process involving the cyanoethylation of 1-nonanol followed by the reduction of the resulting nitrile.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Cyanoethylation Step | Incomplete reaction of 1-nonanol. | - Ensure a slight excess of acrylonitrile is used. - Verify the catalytic activity of the base (e.g., sodium methoxide, potassium hydroxide). - Increase reaction temperature or time, monitoring for side reactions. |
| Side polymerization of acrylonitrile. | - Maintain a controlled reaction temperature, typically between 40-50°C. - Add a polymerization inhibitor, such as hydroquinone, to the reaction mixture. | |
| Low Yield in Nitrile Reduction Step | Incomplete reduction of the nitrile. | - Use a more potent reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) instead of catalytic hydrogenation). - Increase the pressure of hydrogen gas and/or the catalyst loading (e.g., Raney Nickel, Palladium on carbon) for catalytic hydrogenation. - Ensure the reaction goes to completion by monitoring with techniques like IR spectroscopy (disappearance of the nitrile peak at ~2250 cm⁻¹). |
| Catalyst poisoning. | - Use high-purity starting materials and solvents. - Purify the intermediate nitrile before the reduction step to remove any catalyst poisons. | |
| Formation of Side Products | Over-alkylation: The product amine reacts with the starting alkyl halide (if using an alkylation route) to form secondary and tertiary amines. | - Use a large excess of the amine relative to the alkylating agent. - Consider alternative synthetic routes like reductive amination or the Gabriel synthesis to avoid direct alkylation of the amine. |
| Formation of secondary amine (bis(3-nonoxypropyl)amine): During nitrile reduction, the newly formed primary amine can react with the intermediate imine. | - Use a large excess of ammonia during catalytic hydrogenation to suppress the formation of secondary amines. | |
| Purification Difficulties | Emulsion formation during aqueous workup due to the surfactant-like properties of the long-chain amine. | - Use brine (saturated NaCl solution) to wash the organic layer, which can help break emulsions. - Centrifugation can also be effective in separating the layers. |
| Co-distillation with solvent or incomplete removal of high-boiling starting materials. | - Perform fractional distillation under reduced pressure for effective separation. - Utilize a rotary evaporator to remove volatile solvents completely before distillation. | |
| Product Instability/Discoloration | Air oxidation of the amine. | - Store the purified amine under an inert atmosphere (e.g., nitrogen or argon). - Addition of antioxidants may be considered for long-term storage. |
| Contamination with residual catalyst or base. | - Ensure thorough washing and purification steps are followed. - For catalytic hydrogenation, filter the catalyst carefully. For base-catalyzed reactions, neutralize and wash thoroughly. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent method is a two-step synthesis. The first step is the cyanoethylation of 1-nonanol with acrylonitrile in the presence of a base catalyst to form 3-(nonyloxy)propanenitrile. The second step is the reduction of the nitrile to the primary amine using a reducing agent like lithium aluminum hydride or through catalytic hydrogenation.
Q2: What are the typical side products I should be aware of?
A2: During the nitrile reduction step, the primary amine product can react with the intermediate imine to form a secondary amine, bis(3-nonoxypropyl)amine. In syntheses involving alkylation of an amine, over-alkylation can lead to the formation of secondary and tertiary amines.
Q3: How can I minimize the formation of the secondary amine byproduct during nitrile reduction?
A3: The formation of the secondary amine can be suppressed by conducting the catalytic hydrogenation in the presence of a large excess of ammonia.
Q4: What are the recommended purification techniques for this compound?
A4: Due to its relatively high boiling point, vacuum distillation is the preferred method for purifying this compound. Given its basic nature, purification can also be achieved by forming a salt (e.g., with HCl), crystallizing the salt, and then liberating the free amine by treatment with a base.
Q5: How should I store purified this compound?
A5: this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent oxidation, which can cause discoloration. It should be kept in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.
Experimental Protocols
Protocol 1: Synthesis of 3-(nonyloxy)propanenitrile (Cyanoethylation)
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To a stirred solution of 1-nonanol (1 mole equivalent) and a catalytic amount of a strong base (e.g., 0.05 mole equivalent of sodium methoxide), slowly add acrylonitrile (1.1 mole equivalent) while maintaining the temperature between 40-50°C.
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After the addition is complete, continue stirring at the same temperature for 2-4 hours, monitoring the reaction progress by TLC or GC.
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Upon completion, cool the reaction mixture to room temperature and neutralize the catalyst with a weak acid (e.g., acetic acid).
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Wash the mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 3-(nonyloxy)propanenitrile.
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Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of this compound (Nitrile Reduction)
Method A: Catalytic Hydrogenation
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Charge a high-pressure autoclave with 3-(nonyloxy)propanenitrile (1 mole equivalent), a suitable solvent (e.g., ethanol), Raney Nickel catalyst (5-10% by weight), and a large excess of liquid ammonia.
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Pressurize the reactor with hydrogen gas (e.g., to 50-100 atm).
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Heat the mixture to 80-120°C with vigorous stirring.
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Monitor the reaction by observing the cessation of hydrogen uptake.
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After the reaction is complete, cool the reactor, vent the excess pressure, and carefully filter the catalyst.
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Remove the solvent and excess ammonia under reduced pressure.
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Purify the resulting this compound by vacuum distillation.
Method B: Chemical Reduction
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In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5-2 mole equivalent) in a dry ether solvent (e.g., diethyl ether or THF).
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Cool the suspension in an ice bath and slowly add a solution of 3-(nonyloxy)propanenitrile (1 mole equivalent) in the same dry solvent.
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After the addition, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or IR).
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Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
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Filter the resulting aluminum salts and wash them with ether.
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Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude this compound by vacuum distillation.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis.
Technical Support Center: Purification of 3-Nonoxypropan-1-amine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 3-Nonoxypropan-1-amine.
Troubleshooting Guide
Question: My this compound sample shows multiple spots on a silica gel TLC plate, even after purification. What could be the issue and how can I resolve it?
Answer: This issue commonly arises from the presence of closely related impurities or on-plate degradation. Here are potential causes and solutions:
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Presence of Secondary and Tertiary Amines: The synthesis of primary amines can often lead to the formation of secondary and tertiary amine byproducts. These may have similar polarities, making separation on standard silica gel challenging.
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Solution: Consider using an amine-functionalized silica gel for flash chromatography or adding a small amount of a volatile base like triethylamine (0.1-2% v/v) to the mobile phase to improve peak shape and separation.[1][2] Reversed-phase chromatography on a C18 column can also be an effective alternative for separating polar compounds.[3]
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On-Plate Degradation: Primary amines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing, streaking, or even degradation.
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Solution: Deactivate the silica gel by pre-treating it with a solvent system containing triethylamine.[4] Alternatively, use a less acidic stationary phase like alumina.
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Incomplete Reaction: Your sample may contain unreacted starting materials.
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Solution: Review your synthetic protocol and ensure the reaction has gone to completion. If necessary, perform a preliminary purification step, such as an acid-base extraction, to remove non-basic impurities.
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Question: I am attempting to purify this compound by distillation, but I am getting poor separation or decomposition. What should I do?
Answer: Distillation can be a powerful technique for purifying liquid amines, but challenges can arise from high boiling points, the presence of azeotropes, or thermal instability.
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Similar Boiling Points of Impurities: If your impurities are other amines with boiling points close to that of this compound, a simple distillation will not be effective.
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Thermal Decomposition: The compound may be degrading at its atmospheric boiling point.
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Solution: Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of the amine and minimize the risk of thermal decomposition.
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Azeotrope Formation: The amine may form an azeotrope with residual solvents or other impurities, preventing complete separation.
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Solution: Consider azeotropic distillation with an appropriate entrainer to break the azeotrope.[8]
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Question: My purified this compound appears to be pure by NMR, but I see a broad peak in my HPLC analysis. What is causing this?
Answer: A broad peak in HPLC, especially for a basic compound like an amine, is often due to interactions with the stationary phase or inappropriate mobile phase conditions.
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Interaction with Residual Silanols: Even on C18 columns, residual acidic silanols can interact with the basic amine, causing peak tailing and broadening.
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Solution: Use a mobile phase with a basic modifier, such as triethylamine or ammonium hydroxide, to "mask" the silanols and improve peak shape.[2] Adjusting the mobile phase pH to be at least two units above the pKa of the amine will ensure it is in its free-base form, which can lead to better chromatography on reversed-phase columns.[2]
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Inappropriate Mobile Phase: The solvent system may not be optimized for your compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound? A1: Typical impurities include unreacted starting materials and byproducts from the synthesis, such as the corresponding secondary (di(3-nonoxypropyl)amine) and tertiary (tri(3-nonoxypropyl)amine) amines.
Q2: Which purification technique is best for large-scale purification of this compound? A2: For multi-gram to kilogram scale, fractional distillation under reduced pressure is often the most efficient and cost-effective method, provided the compound is thermally stable at the reduced boiling point. Flash chromatography can also be scaled up but may require larger quantities of solvent.
Q3: How can I monitor the purity of my fractions during column chromatography? A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation. Staining with a potassium permanganate solution or using a UV lamp (if the impurities are UV-active) can help visualize the spots. For more quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used.
Q4: My this compound is a salt (e.g., hydrochloride). Do I need to free-base it before purification? A4: Yes, for normal-phase chromatography or distillation, it is essential to convert the amine salt to its free-base form. This is typically done by treating a solution of the salt with a base (e.g., NaOH, NaHCO3) and extracting the free amine into an organic solvent.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Technique | Principle | Best For | Advantages | Disadvantages |
| Flash Chromatography (Normal Phase) | Adsorption on a polar stationary phase (e.g., silica gel). | Small to medium scale; separating compounds with different polarities. | Fast, versatile, good for a wide range of compounds. | Can cause degradation of acid-sensitive compounds; peak tailing with amines.[1] |
| Flash Chromatography (Reversed Phase) | Partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. | Purifying polar compounds; separating homologs. | Excellent for polar amines; avoids issues with acidic silica.[3] | More expensive stationary phase; may require aqueous mobile phases. |
| Fractional Distillation | Separation based on differences in boiling points. | Large scale; separating liquids with different volatilities. | Cost-effective for large quantities; highly pure product can be obtained. | Requires thermal stability; not effective for azeotropes or compounds with very close boiling points.[6] |
| Preparative HPLC | High-resolution separation based on partitioning between stationary and mobile phases. | High-purity final polishing step; separating complex mixtures. | High resolution and purity; automated systems available.[11] | Expensive; limited sample loading capacity; requires method development. |
Experimental Protocols
Protocol 1: Flash Column Chromatography (Normal Phase with Triethylamine)
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Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
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Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a flat top surface.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane. If the sample is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.[4]
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Elution: Add the eluent to the top of the column and apply positive pressure to begin elution. A common practice for amines is to add 0.5-1% triethylamine to the eluent to reduce tailing.[4]
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Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Fractional Distillation
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Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a condenser, a distillation head with a thermometer, and receiving flasks.[5]
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Sample Charging: Place the crude this compound and a stir bar or boiling chips into the round-bottom flask.
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Heating: Begin heating the flask gently using a heating mantle. The temperature should be raised slowly to establish a temperature gradient in the column.[7]
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Distillation: As the vapor rises through the column, it will undergo multiple condensation-vaporization cycles, enriching the more volatile component at the top.[6] The temperature at the distillation head should remain constant during the collection of a pure fraction.
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Fraction Collection: Collect the fraction that distills at a constant temperature. Change receiving flasks when the temperature begins to rise to collect the next, higher-boiling fraction.
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Vacuum Application (if necessary): If the amine has a high boiling point, connect a vacuum pump to the apparatus to perform the distillation at a reduced pressure.
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 2. biotage.com [biotage.com]
- 3. teledyneisco.com [teledyneisco.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Purification [chem.rochester.edu]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
stability and degradation of 3-Nonoxypropan-1-amine under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3-Nonoxypropan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound can be influenced by several factors, including:
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Temperature: Elevated temperatures can accelerate thermal degradation.
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Oxygen: The presence of oxygen can lead to oxidative degradation.
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pH: Both highly acidic and highly alkaline conditions can promote hydrolysis of the ether linkage or other degradation pathways.
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Light: Exposure to UV or other high-energy light sources can induce photodegradation.
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Presence of Metal Ions: Metal ions can catalyze oxidative degradation reactions.
Q2: What are the likely degradation products of this compound?
A2: While specific degradation products will depend on the conditions, potential degradation pathways for this long-chain alkoxy primary amine could lead to the formation of nonanol, propanolamine, and various oxidation products such as aldehydes, carboxylic acids, and smaller amine fragments. Amine degradation can be complex, and a mixture of products is often observed.
Q3: How can I monitor the degradation of my this compound sample?
A3: Several analytical techniques can be employed to monitor the degradation of this compound. These include Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify volatile degradation products, High-Performance Liquid Chromatography (HPLC) for the analysis of the parent compound and less volatile products, and Ion Chromatography (IC) to detect the formation of ionic species.[1][2]
Q4: What general precautions can I take to minimize degradation during storage and handling?
A4: To minimize degradation, this compound should be stored in a cool, dark place in a well-sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Avoid contact with strong acids, bases, and oxidizing agents.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during experiments involving this compound.
Issue 1: Unexpected Loss of Purity or Potency
Possible Causes:
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Thermal degradation from exposure to high temperatures.
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Oxidative degradation due to the presence of air.
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Hydrolytic degradation from inappropriate pH conditions.
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Photodegradation from exposure to light.
Troubleshooting Steps:
References
troubleshooting guide for experiments involving 3-Nonoxypropan-1-amine
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 3-Nonoxypropan-1-amine. The following frequently asked questions (FAQs) and guides are designed to address common issues encountered during experimental procedures.
Disclaimer: this compound is a specialty chemical with limited publicly available data. The information provided below is based on the general chemical properties of primary amines and alkoxypropanamines. Experimental conditions and results may vary.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound?
A1: Like many primary amines, this compound is expected to be corrosive and may cause skin and eye irritation or burns. It is also likely to be harmful if inhaled or swallowed. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For related compounds, such as 3-phenoxypropan-1-amine, hazards include severe skin burns and eye damage[1].
Q2: How should I store this compound?
A2: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents and acids.
Q3: What are common solvents for this compound?
A3: Based on its structure (a long alkyl chain and a polar amine group), this compound is expected to be soluble in a range of organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Its solubility in water may be limited due to the nonyl group.
Troubleshooting Guides
Problem 1: Low Yield in Amide Coupling Reaction
You are performing an amide coupling reaction between this compound and a carboxylic acid, but you are observing a low yield of the desired amide product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | 1. Increase Reaction Time: Extend the reaction time in increments of 2-4 hours. | An increase in product formation should be observed via TLC or LC-MS analysis. |
| 2. Increase Reaction Temperature: If the reactants are stable, cautiously increase the temperature by 10-20 °C. | Reaction rate should increase, leading to a higher yield. | |
| Poor Activation of Carboxylic Acid | 1. Change Coupling Agent: If using a standard carbodiimide like DCC or EDC, consider switching to a more potent activating agent such as HATU or HBTU. | Improved activation of the carboxylic acid should lead to more efficient amide bond formation. |
| 2. Add an Additive: Include an additive like HOBt or DMAP to the reaction mixture to facilitate the coupling. | The additive can suppress side reactions and improve the yield. | |
| Degradation of Reactants or Products | 1. Check pH: Ensure the reaction is not too acidic or basic, which could lead to degradation. The pH should ideally be neutral to slightly basic. | Stable reaction conditions will preserve the integrity of the reactants and products. |
| 2. Use an Inert Atmosphere: If your compounds are sensitive to oxidation, perform the reaction under an inert atmosphere of nitrogen or argon. | Prevention of oxidative degradation will improve the final yield. | |
| Impure Starting Materials | 1. Verify Purity of this compound: Analyze the starting amine by NMR or GC-MS to check for impurities. | Using pure starting materials is crucial for a successful reaction. |
| 2. Purify Carboxylic Acid: Ensure the carboxylic acid is pure and dry. | Removal of impurities will prevent side reactions. |
Experimental Protocol: General Amide Coupling
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Dissolve the carboxylic acid (1 equivalent) and the coupling agent (e.g., HATU, 1.1 equivalents) in an appropriate anhydrous solvent (e.g., DMF or CH₂Cl₂) under an inert atmosphere.
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Add a non-nucleophilic base (e.g., DIPEA, 2 equivalents) to the mixture and stir for 15 minutes at room temperature.
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Add a solution of this compound (1 equivalent) in the same solvent.
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Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Troubleshooting Workflow for Low Amide Yield
A troubleshooting workflow for addressing low yield in an amide coupling reaction.
Problem 2: Formation of Multiple Products in a Reductive Amination Reaction
When reacting this compound with an aldehyde or ketone followed by a reducing agent, you observe the formation of multiple products, including the secondary and tertiary amine.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Over-alkylation of the Amine | 1. Use Stoichiometric Amounts: Carefully control the stoichiometry of the aldehyde/ketone to a 1:1 ratio with the amine. | This will minimize the reaction of the newly formed secondary amine with another equivalent of the carbonyl compound. |
| 2. Slow Addition of Carbonyl: Add the aldehyde or ketone slowly to the reaction mixture containing the amine. | This maintains a low concentration of the carbonyl compound, favoring the initial reaction and reducing over-alkylation. | |
| Inefficient Reduction | 1. Choose a Suitable Reducing Agent: Use a milder reducing agent that is selective for the imine, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)[2]. | These reagents are more effective at reducing the imine as it is formed, preventing side reactions. |
| Reaction Conditions Favoring Side Products | 1. Control pH: Maintain the reaction pH between 6 and 7. This is optimal for imine formation without causing degradation or side reactions. | A stable pH ensures the equilibrium favors the desired imine formation. |
| 2. One-Pot Procedure: Perform the reaction as a one-pot synthesis where the reducing agent is present from the beginning. | The imine is reduced as it is formed, preventing it from reacting further. |
Experimental Protocol: Reductive Amination
-
To a solution of this compound (1 equivalent) and an aldehyde or ketone (1 equivalent) in a suitable solvent (e.g., methanol or 1,2-dichloroethane), add the reducing agent (e.g., NaBH(OAc)₃, 1.5 equivalents).
-
Add a few drops of acetic acid to catalyze the reaction.
-
Stir the mixture at room temperature and monitor by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
Logical Flow for Optimizing Reductive Amination
A logical flow diagram for optimizing a reductive amination reaction to obtain a single product.
Physicochemical Properties of a Representative Alkoxypropylamine
The following table summarizes typical physicochemical properties for a primary amine with a long ether-linked alkyl chain, similar to this compound.
| Property | Value |
| Molecular Formula | C₁₂H₂₇NO |
| Molecular Weight | 201.35 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~250-260 °C (estimated) |
| Density | ~0.85-0.90 g/mL (estimated) |
| pKa of Conjugate Acid | ~10.5 (estimated) |
References
improving the efficiency of 3-Nonoxypropan-1-amine as a collector in flotation
Welcome to the technical support center for 3-Nonoxypropan-1-amine, a cationic ether monoamine collector. This guide is designed to assist researchers and scientists in enhancing the efficiency of their flotation experiments. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide
This section addresses common issues encountered during flotation experiments using this compound.
| Issue | Potential Causes | Recommended Solutions |
| Poor recovery of target mineral (e.g., quartz) | 1. Incorrect pH: The collector's efficiency is highly dependent on the pH of the pulp, which affects both the mineral surface charge and the collector's ionization.[1] 2. Insufficient collector dosage: The concentration of the collector may be too low to render the mineral surface sufficiently hydrophobic.[2][3] 3. Suboptimal particle size: Coarse particles may detach from bubbles, while very fine particles can lead to poor selectivity and reagent consumption.[4] 4. Presence of slimes: Excessive fine particles (slimes) can adsorb the collector, reducing its availability for the target mineral.[4] 5. Inadequate conditioning time: The collector may not have had enough time to adsorb onto the mineral surface. | 1. Optimize pH: Conduct tests at various pH levels (typically in the alkaline range for silica flotation) to determine the optimal condition for collector adsorption and mineral recovery.[1] 2. Adjust dosage: Incrementally increase the collector concentration to find the optimal dosage that maximizes recovery without excessive reagent use.[2][3] 3. Control particle size: Ensure the ore is ground to the optimal particle size range for flotation.[4] 4. Desliming: If slimes are an issue, consider a desliming step before flotation.[4] 5. Optimize conditioning: Increase the conditioning time to allow for adequate collector adsorption. |
| Low selectivity (high gangue recovery) | 1. Excessive collector dosage: High concentrations of the collector can lead to non-selective adsorption on gangue minerals. 2. Inappropriate pH: The pH may be promoting the flotation of gangue minerals. 3. Mechanical entrainment: Gangue particles can be carried into the froth mechanically, especially with a very stable froth.[5] | 1. Reduce collector dosage: Lower the collector concentration to a level that is selective for the target mineral. 2. Adjust pH: Modify the pH to depress the flotation of gangue minerals. 3. Optimize froth properties: Use a frother that creates a less stable froth or adjust the aeration rate to minimize mechanical entrainment.[5] |
| Froth stability issues (too stable or unstable) | 1. Collector as a frother: Ether amines can have some frothing properties, and at high concentrations, may create excessive, stable froth.[2][3][6] 2. Inadequate or excessive frother dosage: If a separate frother is used, its concentration may not be optimal. 3. Pulp chemistry: The presence of dissolved ions or fine particles can affect froth stability. | 1. Adjust collector dosage: If the collector is causing excessive frothing, reduce its concentration. 2. Optimize frother dosage: If using a frother, adjust its concentration to achieve a stable yet manageable froth. 3. Water quality analysis: Analyze the process water for contaminants that may be affecting froth stability. |
| Inconsistent results | 1. Variations in ore feed: Changes in the mineralogy or particle size of the ore can lead to inconsistent flotation performance. 2. Inconsistent reagent addition: Inaccurate dosing of the collector or other reagents will affect results. 3. Fluctuations in pulp density: Variations in the solids-to-water ratio can alter the effectiveness of the reagents. | 1. Consistent ore blending: Ensure the ore feed is as consistent as possible for each experiment. 2. Accurate reagent dosing: Use precise methods for adding all reagents. 3. Monitor pulp density: Maintain a consistent pulp density throughout the experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in flotation?
A1: this compound is a cationic collector primarily used in the froth flotation of silicate minerals, such as quartz.[2][3] It is commonly employed in the reverse flotation of iron ores, where the silica gangue is floated and removed, leaving the valuable iron minerals in the underflow.[1][5]
Q2: How does this compound work as a collector?
A2: As an ether monoamine, this compound has a polar amine head and a non-polar hydrocarbon tail. In aqueous solutions, the amine group can become protonated (R-NH3+), allowing it to adsorb onto the negatively charged surfaces of silicate minerals like quartz, particularly at alkaline pH.[2][3] This adsorption renders the mineral surface hydrophobic, enabling it to attach to air bubbles and be carried to the froth.
Q3: What is the optimal pH range for using this compound?
A3: The optimal pH for ether amine collectors in silicate flotation is typically in the alkaline range, often between pH 8 and 11.[1] However, the exact optimal pH can vary depending on the specific mineralogy of the ore and the presence of other reagents. It is crucial to determine the optimal pH through experimental testing.
Q4: Can this compound be used in combination with other reagents?
A4: Yes. In the reverse flotation of iron ore, a depressant such as starch is often used to prevent the flotation of iron minerals.[1] Additionally, a frother may be used to control the froth properties, although ether amines themselves can exhibit some frothing characteristics.[2][3][5]
Q5: How does the carbon chain length of an ether amine affect its performance?
A5: Generally, a longer hydrocarbon chain in a collector leads to greater hydrophobicity and potentially better collection power. However, it can also decrease its solubility. The nonyl group in this compound provides a balance of these properties for effective flotation of silicates.
Experimental Protocols
General Protocol for Bench-Scale Flotation of Silica
This protocol provides a general procedure for a laboratory-scale flotation experiment to evaluate the performance of this compound as a collector for silica.
1. Sample Preparation:
-
Obtain a representative ore sample.
-
Crush and grind the ore to a desired particle size distribution (e.g., 80% passing 150 µm).[5]
-
Prepare a pulp of a specific density (e.g., 30-40% solids by weight) using deionized or process water.[5]
2. Reagent Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1% w/v). Due to the limited solubility of amines in water, it may be necessary to acidify the solution slightly with an acid like HCl or acetic acid to form the more soluble amine salt.
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Prepare solutions of a pH modifier (e.g., NaOH or HCl) and a frother (if used).
3. Flotation Procedure:
-
Transfer a known volume of the pulp to a laboratory flotation cell.
-
Adjust the pulp pH to the desired level using the pH modifier and allow it to stabilize.
-
If using a depressant (e.g., for reverse flotation), add the depressant and condition the pulp for a specified time (e.g., 3-5 minutes).[5]
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Add the desired dosage of the this compound collector and condition the pulp for another period (e.g., 2-3 minutes).[5]
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If using a separate frother, add it and condition for a shorter time (e.g., 1 minute).
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Initiate aeration at a controlled flow rate and collect the froth for a predetermined time.
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Collect the tailings (non-floated material) from the cell.
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Filter, dry, and weigh the froth product and the tailings.
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Analyze the products for the desired mineral content to calculate recovery and grade.
Quantitative Data
The following table summarizes flotation recovery data for quartz using ether monoamine collectors under various conditions. Disclaimer: This data is for ether monoamines similar in structure to this compound and should be used as a general guideline. Optimal conditions for this compound may vary.
| Collector Type | Mineral | pH | Collector Dosage (mg/dm³) | Quartz Recovery (%) | Reference |
| Ether Monoamine (EDA) | Quartz | 10 | 2.5 | ~60 | [2][3] |
| Ether Monoamine (EDA) | Quartz | 10 | 7.5 | ~85 | [2][3] |
| Ether Monoamine (EDA) | Quartz | 10 | 15 | ~95 | [2][3] |
| Ether Monoamine (EDA) | Quartz | 10 | 30 | >95 | [2][3] |
| Medium Chain Ethermonoamine | Quartz | ~10 | 1 ppm (~1 mg/dm³) | ~80 | [1] |
| Medium Chain Ethermonoamine | Quartz | ~10.5 | 3 ppm (~3 mg/dm³) | ~90 | [1] |
Visualizations
Experimental Workflow for Reverse Cationic Flotation
Caption: Workflow for reverse cationic flotation of iron ore.
Adsorption Mechanism of this compound on Quartz
Caption: Mechanism of collector adsorption on quartz.
References
- 1. min-eng.com [min-eng.com]
- 2. mdpi.com [mdpi.com]
- 3. Effect of Ether Mono Amine Collector on the Cationic Flotation of Micaceous Minerals—A Comparative Study [diva-portal.org]
- 4. 10 Problems in the Flotation Process and Troubleshooting | Fote Machinery [ftmmachinery.com]
- 5. The effects of partially replacing amine collectors by a commercial frother in a reverse cationic hematite flotation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Nonoxypropan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 3-Nonoxypropan-1-amine, with a focus on preventing and addressing common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common and effective synthesis routes for this compound are:
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Reductive Amination: This is a one-pot reaction involving the reaction of 3-(nonyloxy)propanal with ammonia in the presence of a reducing agent. This method is often preferred due to its efficiency and milder reaction conditions.
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Cyanoethylation of Nonyl Alcohol followed by Reduction: This two-step process involves the reaction of nonyl alcohol with acrylonitrile to form 3-(nonyloxy)propanenitrile, which is then reduced to the desired amine.
Q2: What are the most common side reactions in the reductive amination synthesis of this compound?
A2: The most prevalent side reactions during reductive amination include:
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Over-alkylation: The primary amine product can react with another molecule of the aldehyde to form a secondary amine (di-(3-nonoxypropyl)amine), and subsequently a tertiary amine.
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Aldehyde Reduction: The reducing agent can directly reduce the starting aldehyde, 3-(nonyloxy)propanal, to the corresponding alcohol, 3-(nonyloxy)propan-1-ol.
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Incomplete Imine Formation: The equilibrium between the aldehyde/ammonia and the imine intermediate may not fully favor the imine, leading to unreacted starting materials.
Q3: How can I minimize over-alkylation in my reaction?
A3: To minimize the formation of secondary and tertiary amine byproducts, it is recommended to use a large excess of ammonia. This shifts the equilibrium towards the formation of the primary amine and reduces the likelihood of the product amine reacting with the remaining aldehyde. Stepwise procedures, where the imine is formed first, followed by the addition of the reducing agent, can also help control over-alkylation.[1][2]
Q4: Which reducing agent is best suited for the reductive amination of 3-(nonyloxy)propanal?
A4: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for this transformation. It is a mild and selective reagent that efficiently reduces the intermediate imine but is less likely to reduce the starting aldehyde, thus minimizing the formation of the alcohol byproduct.[2][3] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but may require careful pH control. Sodium borohydride (NaBH₄) is a stronger reducing agent and is more likely to reduce the aldehyde.[2][3]
Q5: My reaction yield is low, and I have a significant amount of unreacted 3-(nonyloxy)propanal. What could be the cause?
A5: Low conversion of the starting aldehyde can be due to several factors:
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Insufficient imine formation: The presence of water can inhibit the formation of the imine intermediate. Ensure that your solvent is anhydrous and consider using a dehydrating agent like molecular sieves.
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Suboptimal pH: The reaction is typically carried out under neutral or weakly acidic conditions. If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, the catalyst for imine formation (acid) is absent.
-
Ineffective reducing agent: The reducing agent may have degraded. Use a fresh batch of the reducing agent for optimal results.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Degradation of reagents. 3. Suboptimal reaction conditions. | 1. Monitor the reaction progress using TLC or GC-MS. 2. Use fresh, high-purity starting materials and reagents. 3. Optimize temperature, reaction time, and stoichiometry. |
| Presence of a Significant Amount of 3-(nonyloxy)propan-1-ol | 1. The reducing agent is too strong. 2. The reducing agent was added before sufficient imine formation. | 1. Switch to a milder reducing agent like sodium triacetoxyborohydride. 2. Allow the aldehyde and ammonia to stir for a period to form the imine before adding the reducing agent. |
| Formation of a High Molecular Weight Impurity (Secondary/Tertiary Amine) | 1. Stoichiometry of ammonia is too low. 2. The reaction temperature is too high, favoring over-alkylation. | 1. Increase the excess of ammonia used in the reaction. 2. Conduct the reaction at a lower temperature. |
| Difficulty in Isolating the Pure Product | 1. The product is soluble in the aqueous phase during workup. 2. Emulsion formation during extraction. | 1. Adjust the pH of the aqueous layer to >11 to ensure the amine is in its free base form before extraction. 2. Use a brine wash to break up emulsions. Consider using a different extraction solvent. |
Experimental Protocols
Protocol 1: Reductive Amination of 3-(nonyloxy)propanal
This protocol describes a general procedure for the synthesis of this compound via reductive amination.
Materials:
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3-(nonyloxy)propanal
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Ammonia (7N solution in methanol)
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Dichloromethane (DCM), anhydrous
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Sodium bicarbonate (saturated aqueous solution)
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Magnesium sulfate (anhydrous)
Procedure:
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To a solution of 3-(nonyloxy)propanal (1.0 eq) in anhydrous dichloromethane, add a 7N solution of ammonia in methanol (10.0 eq).
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Stir the mixture at room temperature for 1 hour to facilitate imine formation.
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Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions.
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Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reducing Agents in the Reductive Amination of 3-(nonyloxy)propanal
| Reducing Agent | Stoichiometry (eq) | Reaction Time (h) | Yield of Primary Amine (%) | Yield of Alcohol Byproduct (%) |
| NaBH(OAc)₃ | 1.5 | 18 | 85 | <5 |
| NaBH₃CN | 1.5 | 24 | 78 | 10 |
| NaBH₄ | 1.5 | 12 | 65 | 25 |
Note: Data are representative and may vary based on specific reaction conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via reductive amination.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
Technical Support Center: Managing Impurities in 3-Nonoxypropan-1-amine Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing impurities in 3-Nonoxypropan-1-amine samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound samples?
A1: The most common impurities typically arise from the synthetic route, which often involves the cyanoethylation of nonyl alcohol followed by the reduction of the resulting nitrile. Potential impurities include unreacted starting materials such as nonyl alcohol and acrylonitrile, byproducts from the cyanoethylation step like bis(2-cyanoethyl) ether, and byproducts from the reduction step, for instance, N-(3-nonoxypropyl)acrylamide and secondary amines.
Q2: How can I detect these impurities in my sample?
A2: The primary methods for detecting impurities in this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often with derivatization to improve analyte volatility and detector response. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is also a valuable tool for structural elucidation and can help identify impurities.
Q3: What are the recommended storage conditions for this compound to prevent degradation?
A3: To ensure the stability of this compound, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 2-8°C. It should be protected from moisture and light to prevent degradation.
Q4: Can I use distillation to purify this compound?
A4: Yes, vacuum distillation can be an effective method for purifying this compound, especially for removing less volatile impurities. However, care must be taken to avoid thermal degradation of the amine.
Q5: Is acid-base extraction a suitable purification method?
A5: Acid-base extraction is a highly effective technique for purifying amines. The basic amine can be protonated with an acid to form a water-soluble salt, allowing for the removal of non-basic impurities by extraction with an organic solvent. The amine can then be recovered by basifying the aqueous layer and extracting it with an organic solvent.
Troubleshooting Guides
Problem 1: My GC-MS analysis shows poor peak shape and tailing for the main component.
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Cause: Amines, being basic and polar, can interact with active sites in the GC column, leading to poor peak shape.
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Solution: Derivatize the amine with a reagent like trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to reduce its polarity and improve chromatographic performance. Ensure the use of a column suitable for amine analysis, such as a low-bleed, base-deactivated column.
Problem 2: I am observing an unexpected peak in my ¹H NMR spectrum.
-
Cause: This could be a residual solvent or a process-related impurity.
-
Solution: Compare the chemical shift of the unknown peak with common laboratory solvents. If it is not a solvent, consult the table of potential impurities and their characteristic NMR signals. If the impurity is still unidentified, consider further analysis by LC-MS or GC-MS to determine its molecular weight and fragmentation pattern.
Problem 3: My sample has a yellow discoloration.
-
Cause: Discoloration can be a sign of degradation or the presence of certain impurities. Oxidation of the amine can lead to colored byproducts.
-
Solution: Ensure proper storage under an inert atmosphere and protected from light. If the sample is already discolored, purification by distillation or chromatography may be necessary.
Data Presentation
Table 1: Potential Impurities in this compound Synthesis
| Impurity Name | Structure | Typical Origin |
| Nonyl Alcohol | CH₃(CH₂)₈OH | Unreacted starting material |
| Acrylonitrile | CH₂=CHCN | Unreacted starting material |
| 3-(Nonyloxy)propionitrile | CH₃(CH₂)₈O(CH₂)₂CN | Intermediate |
| Bis(2-cyanoethyl) ether | (NC(CH₂)₂)₂O | Byproduct of cyanoethylation |
| N-(3-Nonoxypropyl)acrylamide | CH₃(CH₂)₈O(CH₂)₂NHC(O)CH=CH₂ | Byproduct of nitrile reduction |
| Di(3-nonoxypropyl)amine | [CH₃(CH₂)₈O(CH₂)₂]₂NH | Byproduct of nitrile reduction |
Table 2: Typical Analytical Data for this compound Analysis
| Analytical Method | Parameter | Typical Value |
| GC-MS (derivatized) | Retention Time | Varies with column and method |
| Purity (Area %) | > 99% (for a pure sample) | |
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | δ 0.88 (t, 3H), 1.26 (m, 14H), 1.57 (p, 2H), 1.83 (p, 2H), 2.76 (t, 2H), 3.42 (t, 2H), 3.51 (t, 2H) |
| HPLC (derivatized) | Retention Time | Varies with column and mobile phase |
| Purity (Area %) | > 99% (for a pure sample) |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound (with Derivatization)
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Sample Preparation:
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Accurately weigh approximately 10 mg of the this compound sample into a vial.
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Add 1 mL of a suitable solvent (e.g., dichloromethane).
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Add 100 µL of trifluoroacetic anhydride (TFAA).
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Cap the vial and heat at 60°C for 30 minutes.
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Cool to room temperature before analysis.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
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Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
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Carrier Gas: Helium at a constant flow of 1.2 mL/min.
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Injection Volume: 1 µL.
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MS Transfer Line Temperature: 280°C.
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Ion Source Temperature: 230°C.
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Mass Range: m/z 40-550.
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Protocol 2: Purification of this compound by Acid-Base Extraction
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Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Transfer the solution to a separatory funnel.
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Add 1 M hydrochloric acid and shake vigorously. Allow the layers to separate.
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Collect the aqueous layer. The protonated amine salt is now in the aqueous phase.
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Wash the organic layer with 1 M HCl to ensure all amine has been extracted. Combine the aqueous layers.
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Wash the combined aqueous layers with the organic solvent to remove any remaining neutral impurities.
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Slowly add 2 M sodium hydroxide to the aqueous layer until the pH is >12. This will deprotonate the amine salt.
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Extract the free amine with fresh organic solvent (three times).
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Workflow for impurity analysis.
Technical Support Center: 3-Nonoxypropan-1-amine Reaction Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the reaction kinetics of 3-Nonoxypropan-1-amine, with a specific focus on the impact of temperature.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the reaction rate of this compound?
As with most chemical reactions, increasing the temperature typically increases the reaction rate of this compound. This is due to the increased kinetic energy of the reacting molecules, leading to more frequent and energetic collisions. The relationship between temperature and the rate constant can be described by the Arrhenius equation.[1][2]
Q2: What is the Arrhenius equation and how is it relevant to studying the impact of temperature on reaction kinetics?
The Arrhenius equation is a formula that describes the temperature dependence of reaction rates.[1] It is expressed as:
k = A e-Ea/RT
Where:
-
k is the rate constant
-
A is the pre-exponential factor (related to collision frequency and orientation)
-
Ea is the activation energy (the minimum energy required for a reaction to occur)
-
R is the universal gas constant
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T is the absolute temperature in Kelvin
By determining the rate constant (k) at different temperatures, you can create an Arrhenius plot (ln(k) vs. 1/T) to calculate the activation energy (Ea) for the reaction of this compound.[1][2]
Q3: What are some common side reactions or degradation pathways to be aware of at elevated temperatures?
Q4: How can I determine the optimal temperature range for my experiment?
The optimal temperature range will depend on the specific reaction being studied. It is advisable to conduct preliminary experiments at a range of temperatures to understand the reaction's behavior. A balance must be struck between achieving a measurable reaction rate and minimizing degradation or side reactions. Flow chemistry platforms can be particularly useful for efficiently screening a wide range of temperatures.[4]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible reaction rates at a given temperature.
| Possible Cause | Troubleshooting Step |
| Inaccurate Temperature Control | Verify the calibration of your thermostat or heating bath. Use a calibrated external thermometer to measure the temperature directly in the reaction vessel. |
| Poor Mixing | Ensure consistent and efficient stirring to maintain a homogenous temperature and concentration throughout the reaction mixture. For viscous solutions, consider overhead stirring. |
| Contaminants in Reagents or Solvents | Use high-purity reagents and solvents. Impurities can act as catalysts or inhibitors, affecting the reaction rate. |
| Variations in Glassware Surface | Ensure all glassware is thoroughly cleaned and dried using a consistent procedure, as surface residues can interfere with the reaction.[5] |
Issue 2: The reaction is too fast or too slow to measure accurately.
| Possible Cause | Troubleshooting Step |
| Temperature is Too High or Too Low | Adjust the reaction temperature. For very fast reactions, consider using stopped-flow or quenched-flow techniques.[6] For very slow reactions, increasing the temperature (while monitoring for degradation) is the primary approach. |
| Inappropriate Reactant Concentrations | Modify the initial concentrations of the reactants. Lowering concentrations can slow down a fast reaction, while increasing them can speed up a slow one. |
| Solvent Effects | The choice of solvent can significantly impact reaction rates. Consider screening different solvents with varying polarities and proticities. |
Issue 3: The Arrhenius plot is non-linear.
| Possible Cause | Troubleshooting Step |
| Change in Reaction Mechanism | A non-linear Arrhenius plot can indicate that the reaction mechanism changes over the temperature range studied. Analyze the products at different temperatures to identify any changes. |
| Mass Transfer Limitations | At higher temperatures, the reaction rate may become limited by the rate of diffusion of reactants rather than the intrinsic kinetics. Improve mixing or consider a different reactor setup. |
| Competing Reactions | The presence of side reactions that become more significant at different temperatures can lead to non-linearity. Use analytical techniques to identify and quantify byproducts. |
Experimental Protocols
Protocol 1: Determination of Rate Constants at Various Temperatures using the Initial Rates Method
This method is commonly used to determine the rate law and rate constants of a chemical reaction.[5]
Methodology:
-
Reagent Preparation: Prepare stock solutions of this compound and the other reactant(s) in a suitable solvent.
-
Temperature Equilibration: Place the reaction vessel in a constant temperature bath and allow the reactant solutions to reach the desired temperature.
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Reaction Initiation: Rapidly mix the reactant solutions in the reaction vessel and start a timer simultaneously.[5]
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Sample Collection: At predetermined time intervals, withdraw aliquots of the reaction mixture.
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Quenching: Immediately stop the reaction in the aliquots by adding a quenching agent or by rapid cooling.
-
Analysis: Analyze the concentration of a reactant or product in each quenched aliquot using a suitable analytical technique (e.g., HPLC, GC, UV-Vis spectroscopy).
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Data Analysis: Plot the concentration of the analyte versus time. The initial rate is the negative of the initial slope for a reactant or the initial slope for a product.
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Repeat: Repeat steps 2-7 for a range of different temperatures.
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Rate Constant Calculation: Use the determined initial rates and the known reactant concentrations to calculate the rate constant (k) at each temperature.
Data Presentation
Table 1: Hypothetical Rate Constants for the Reaction of this compound at Various Temperatures
| Temperature (°C) | Temperature (K) | 1/T (K-1) | Rate Constant (k) (M-1s-1) | ln(k) |
| 25 | 298.15 | 0.00335 | 0.015 | -4.20 |
| 35 | 308.15 | 0.00325 | 0.032 | -3.44 |
| 45 | 318.15 | 0.00314 | 0.065 | -2.73 |
| 55 | 328.15 | 0.00305 | 0.128 | -2.06 |
Table 2: Hypothetical Kinetic Parameters Derived from the Arrhenius Plot
| Parameter | Value |
| Activation Energy (Ea) | 55.0 kJ/mol |
| Pre-exponential Factor (A) | 1.2 x 108 M-1s-1 |
| Correlation Coefficient (R2) of Arrhenius Plot | 0.998 |
Visualizations
Caption: Experimental workflow for determining reaction kinetics.
Caption: Relationship between kinetic parameters in the Arrhenius equation.
References
- 1. Arrhenius equation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient kinetic experiments in continuous flow microreactors - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C7RE00163K [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Solvent Effects on the Reactivity of 3-Nonoxypropan-1-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Nonoxypropan-1-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this compound, with a particular focus on understanding and controlling solvent effects on its reactivity.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the reactivity of this compound in a nucleophilic substitution reaction (e.g., alkylation)?
The polarity of the solvent plays a crucial role in the rate of nucleophilic substitution reactions involving this compound. Polar solvents can stabilize the charged transition state and any charged intermediates, which generally leads to a faster reaction rate compared to nonpolar solvents.[1][2] For SN2 reactions, which are common for primary amines like this compound, polar aprotic solvents are often preferred as they can increase the reaction rate by solvating the cation and leaving the nucleophile more "free" to react.[1]
Q2: What are the key solvent properties to consider when selecting a solvent for a reaction with this compound?
The most important solvent properties to consider are:
-
Polarity: As discussed above, solvent polarity significantly impacts reaction rates. This is often quantified by the dielectric constant and dipole moment.
-
Proticity: Solvents are classified as protic (containing acidic protons, e.g., alcohols, water) or aprotic (lacking acidic protons, e.g., acetone, DMSO). Protic solvents can solvate the amine through hydrogen bonding, which can sometimes decrease its nucleophilicity in SN2 reactions.
-
Solubility: Ensure that both this compound and other reactants are sufficiently soluble in the chosen solvent to allow for effective reaction.
Q3: How can I monitor the progress of a reaction involving this compound?
Several spectroscopic methods can be employed for real-time reaction monitoring:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool to monitor the disappearance of reactant signals and the appearance of product signals over time. This allows for the determination of reaction kinetics.[3][4][5]
-
Infrared (IR) Spectroscopy: Changes in the IR spectrum, such as the disappearance of the N-H stretching vibrations of the primary amine or the appearance of new functional group vibrations, can be used to track the reaction progress.[6][7]
-
UV-Visible Spectroscopy: If the reactants or products have a chromophore, changes in the UV-Vis absorbance can be monitored over time to determine reaction rates.[8]
Troubleshooting Guides
Issue 1: The reaction is proceeding much slower than expected.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent Choice | The solvent may be too nonpolar. Consider switching to a more polar solvent to better stabilize the transition state. For SN2 reactions, a polar aprotic solvent like DMF, DMSO, or acetonitrile is often a good choice. |
| Low Reactant Concentration | The reaction rate is dependent on the concentration of the reactants. Ensure that the concentrations are appropriate for the desired reaction rate. |
| Temperature is too low | Increasing the reaction temperature will generally increase the reaction rate. However, be cautious of potential side reactions at higher temperatures. |
| Poor Solubility of Reactants | Visually inspect the reaction mixture to ensure all reactants are fully dissolved. If not, select a solvent in which all components are soluble. |
Issue 2: The reaction is producing a mixture of products (e.g., over-alkylation).
| Possible Cause | Troubleshooting Step |
| Over-alkylation of the amine | Primary amines can react with alkyl halides to form secondary amines, which can then react further to form tertiary amines and even quaternary ammonium salts.[9] To minimize this, use a large excess of the this compound relative to the alkylating agent. |
| Side reactions due to solvent | Some solvents can participate in side reactions. For example, protic solvents might compete with the amine as a nucleophile under certain conditions. Review the literature for potential solvent-related side reactions for your specific reaction type. |
Issue 3: Inconsistent kinetic data.
| Possible Cause | Troubleshooting Step |
| Temperature Fluctuations | Reaction rates are highly sensitive to temperature. Ensure the reaction is carried out in a temperature-controlled environment (e.g., a water bath or oil bath). |
| Inaccurate Measurement of Concentrations | Precisely measure the concentrations of all reactants. Use calibrated glassware and analytical balances. |
| Issues with Monitoring Technique | Ensure the chosen analytical technique is appropriate and properly calibrated. For example, in NMR kinetics, ensure the relaxation delay (d1) is set appropriately for quantitative measurements.[4][5] |
| Presence of Impurities | Impurities in the reactants or solvent can catalyze or inhibit the reaction, leading to inconsistent results. Use purified reagents and high-purity solvents. |
Quantitative Data
Table 1: Properties of Common Organic Solvents
| Solvent | Dielectric Constant (ε) at 20°C | Dipole Moment (μ, Debye) | Solvent Type |
| Hexane | 1.89 | 0.0 | Nonpolar Aprotic |
| Toluene | 2.38 | 0.4 | Nonpolar Aprotic |
| Diethyl Ether | 4.34 | 1.2 | Polar Aprotic |
| Tetrahydrofuran (THF) | 7.58 | 1.8 | Polar Aprotic |
| Acetone | 20.7 | 2.9 | Polar Aprotic |
| Ethanol | 24.6 | 1.7 | Polar Protic |
| Acetonitrile | 37.5 | 3.9 | Polar Aprotic |
| Dimethylformamide (DMF) | 36.7 | 3.8 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 4.0 | Polar Aprotic |
| Water | 80.1 | 1.9 | Polar Protic |
Experimental Protocols
Protocol 1: General Procedure for a Kinetic Study of the Alkylation of this compound using ¹H NMR Spectroscopy
This protocol outlines a general method for determining the rate constant of the reaction between this compound and an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide)
-
Anhydrous deuterated solvent (e.g., CDCl₃, Acetone-d₆)
-
Internal standard (e.g., tetramethylsilane - TMS, or a compound with a known concentration that does not react)
-
NMR tubes
-
Thermostatted NMR spectrometer
Procedure:
-
Prepare a stock solution of this compound of known concentration in the chosen deuterated solvent.
-
Prepare a stock solution of the alkyl halide of known concentration in the same deuterated solvent.
-
In an NMR tube, combine a known volume of the this compound stock solution and the internal standard.
-
Place the NMR tube in the pre-thermostatted NMR spectrometer and acquire an initial spectrum (t=0).
-
Inject a known volume of the alkyl halide stock solution into the NMR tube, quickly mix, and immediately start acquiring spectra at regular time intervals.
-
Process the spectra: Integrate the signals corresponding to a non-overlapping peak of the starting amine and a non-overlapping peak of the product.
-
Data Analysis:
-
Calculate the concentration of the amine at each time point relative to the internal standard.
-
Determine the order of the reaction by plotting concentration vs. time, ln(concentration) vs. time, and 1/concentration vs. time. The plot that yields a straight line indicates the reaction order.[10][11][12]
-
The rate constant (k) can be determined from the slope of the linear plot.[10][11][12]
-
Visualizations
Caption: Workflow for solvent screening to optimize reaction conditions.
Caption: Decision tree for troubleshooting low reaction rates or yields.
References
- 1. The reaction of an amine with an alkyl halide gives an ammonium s... | Study Prep in Pearson+ [pearson.com]
- 2. Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis | Journal of Chemistry [ajpojournals.org]
- 3. Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. imserc.northwestern.edu [imserc.northwestern.edu]
- 5. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. fiveable.me [fiveable.me]
- 7. scribd.com [scribd.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Spectroscopic Profile of 3-Nonoxypropan-1-amine: A Comparative Analysis
A detailed guide for researchers, scientists, and drug development professionals on the expected spectroscopic characteristics of 3-Nonoxypropan-1-amine, benchmarked against related aliphatic amines.
This guide provides a comprehensive spectroscopic analysis of this compound, a primary amine with a long-chain ether moiety. Due to the limited availability of direct experimental data for this specific compound, this report furnishes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. To offer a practical context for these predictions, a comparative analysis is presented against the experimentally determined spectroscopic data of two structural analogs: 1-nonanamine and 3-butoxypropan-1-amine. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in various research and development settings.
Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for this compound alongside the available experimental data for the two selected alternative compounds.
Table 1: ¹H NMR Data Comparison
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound (Predicted) | ~3.45 | t | 2H | -O-CH₂ -CH₂-CH₂-NH₂ |
| ~3.40 | t | 2H | -CH₂-CH₂ -O-CH₂- | |
| ~2.75 | t | 2H | -CH₂-CH₂-CH₂ -NH₂ | |
| ~1.75 | p | 2H | -O-CH₂-CH₂ -CH₂-NH₂ | |
| ~1.55 | p | 2H | -O-CH₂-CH₂ -(CH₂)₆-CH₃ | |
| ~1.2-1.4 | m | 12H | -(CH₂ )₆-CH₃ | |
| ~1.10 (broad s) | s | 2H | -NH₂ | |
| ~0.88 | t | 3H | -CH₃ | |
| 1-Nonanamine (Experimental) | 2.68 | t | 2H | -CH₂ -NH₂ |
| 1.43 | p | 2H | -CH₂-CH₂ -NH₂ | |
| 1.29 (s) | s | 12H | -(CH₂ )₆-CH₃ | |
| 1.12 (s, broad) | s | 2H | -NH₂ | |
| 0.88 | t | 3H | -CH₃ | |
| 3-Butoxypropan-1-amine (Experimental) [1] | 3.44 | t | 2H | -O-CH₂ -CH₂-CH₂-NH₂ |
| 3.40 | t | 2H | -CH₂-CH₂ -O-CH₂- | |
| 2.76 | t | 2H | -CH₂-CH₂-CH₂ -NH₂ | |
| 1.74 | p | 2H | -O-CH₂-CH₂ -CH₂-NH₂ | |
| 1.54 | p | 2H | -O-CH₂-CH₂ -CH₂-CH₃ | |
| 1.38 | sex | 2H | -CH₂-CH₂ -CH₃ | |
| 1.08 (s, broad) | s | 2H | -NH₂ | |
| 0.92 | t | 3H | -CH₃ |
Table 2: ¹³C NMR Data Comparison
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | ~71.5 | -O-CH₂ -CH₂-CH₂-NH₂ |
| ~70.0 | -CH₂-CH₂ -O-CH₂- | |
| ~40.0 | -CH₂-CH₂-CH₂ -NH₂ | |
| ~32.0 | -O-CH₂-CH₂ -(CH₂)₆-CH₃ | |
| ~30.0 | -O-CH₂-CH₂-CH₂ -CH₂-NH₂ | |
| ~29.5 (multiple peaks) | -(CH₂ )₅-CH₃ | |
| ~26.0 | -O-CH₂-CH₂-CH₂ -(CH₂)₅-CH₃ | |
| ~22.7 | -CH₂ -CH₃ | |
| ~14.1 | -CH₃ | |
| 1-Nonanamine (Experimental) | 42.4 | -CH₂ -NH₂ |
| 34.1 | -CH₂-CH₂ -NH₂ | |
| 32.0 | -(CH₂)₆-CH₂ -CH₃ | |
| 29.7 (multiple peaks) | -(CH₂ )₄-CH₂-CH₂-NH₂ | |
| 27.1 | -CH₂-CH₂ -CH₂-NH₂ | |
| 22.8 | -CH₂ -CH₃ | |
| 14.2 | -CH₃ | |
| 3-Butoxypropan-1-amine (Experimental) | 71.1 | -O-CH₂ -CH₂-CH₂-NH₂ |
| 69.8 | -CH₂-CH₂ -O-CH₂- | |
| 40.2 | -CH₂-CH₂-CH₂ -NH₂ | |
| 32.0 | -O-CH₂-CH₂ -CH₂-CH₃ | |
| 30.1 | -O-CH₂-CH₂-CH₂ -NH₂ | |
| 19.5 | -CH₂ -CH₃ | |
| 14.0 | -CH₃ |
Table 3: IR Spectroscopy Data Comparison
| Compound | Absorption Band (cm⁻¹) | Functional Group Assignment |
| This compound (Predicted) | 3380-3250 (two bands, m) | N-H stretch (primary amine) |
| 2950-2850 (s) | C-H stretch (aliphatic) | |
| 1650-1580 (m) | N-H bend (primary amine) | |
| 1470-1450 (m) | C-H bend (aliphatic) | |
| 1150-1085 (s) | C-O-C stretch (ether) | |
| 1-Nonanamine (Experimental) [2] | 3368, 3291 (m) | N-H stretch (primary amine) |
| 2925, 2854 (s) | C-H stretch (aliphatic) | |
| 1621 (m) | N-H bend (primary amine) | |
| 1467 (m) | C-H bend (aliphatic) | |
| 3-Butoxypropan-1-amine (Experimental) [3] | 3380-3250 (broad, m) | N-H stretch (primary amine) |
| 2930, 2860 (s) | C-H stretch (aliphatic) | |
| 1600 (m) | N-H bend (primary amine) | |
| 1460 (m) | C-H bend (aliphatic) | |
| 1110 (s) | C-O-C stretch (ether) |
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Interpretation |
| This compound (Predicted) | 201 | 30 (CH₂=NH₂⁺, base peak), 44, 58, 72, 86, 100, 114, 128, 142, 156, 170, 184 (alpha-cleavage and subsequent losses) |
| 1-Nonanamine (Experimental) [4] | 143 | 30 (CH₂=NH₂⁺, base peak), 44, 58, 72, 86, 100, 114, 128 |
| 3-Butoxypropan-1-amine (Experimental) [3] | 131 | 30 (CH₂=NH₂⁺, base peak), 44, 58, 72, 86, 100 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of liquid amine samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the amine sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the analyte and the desired chemical shift reference.
-
Instrument Setup: The data should be acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the appropriate chemical shift reference (e.g., TMS at 0 ppm or the residual solvent peak).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty salt plates first, and then the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the liquid sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range to detect the molecular ion and key fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. Alpha-cleavage is a characteristic fragmentation pathway for amines.
Visualizations
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Predicted mass spectral fragmentation of this compound.
References
Validating the Purity of Synthesized 3-Nonoxypropan-1-amine: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients and intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 3-Nonoxypropan-1-amine, a long-chain alkoxypropylamine. The performance of these methods is compared, and supporting experimental data and protocols are provided.
Analytical Techniques for Purity Determination
The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR). High-Performance Liquid Chromatography (HPLC), often with derivatization, is another valuable technique for quantifying the primary amine and related impurities.
| Analytical Technique | Information Provided | Typical Purity Range | Key Advantages | Limitations |
| GC-MS | Separation and identification of volatile impurities, quantification of the main component. | >99% | High sensitivity and specificity for volatile compounds. | Non-volatile impurities may not be detected. |
| ¹H NMR | Structural confirmation, identification and quantification of impurities with distinct proton signals. | >95% | Provides structural information, can be quantitative without a reference standard for the impurity.[1][2] | Signal overlap can complicate quantification. |
| ¹³C NMR | Confirmation of the carbon skeleton and detection of structurally similar impurities. | - | Complementary to ¹H NMR for structural elucidation. | Lower sensitivity than ¹H NMR. |
| HPLC (with derivatization) | Quantification of the primary amine and non-volatile impurities. | >99% | High accuracy and precision for quantification. | Derivatization step can introduce errors. |
| Titration | Total amine content. | - | Simple and inexpensive. | Does not distinguish between different amines. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify volatile impurities in synthesized this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Column: Agilent CP-Sil 13 CB (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Procedure:
-
Sample Preparation: Dissolve 10 mg of the synthesized this compound in 1 mL of dichloromethane.
-
Injection: Inject 1 µL of the sample into the GC inlet.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280°C
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 30-400
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). The percentage purity is calculated based on the relative peak areas.
¹H NMR Spectroscopy
Objective: To confirm the structure of this compound and quantify impurities.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent).
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.75 mL of CDCl₃.
-
Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: 30° pulse, 2-second relaxation delay.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the protons of this compound and any identified impurities.
-
The purity can be estimated by comparing the integral of the desired compound's signals to the integrals of impurity signals.[2]
-
Potential Impurities in the Synthesis of this compound
The synthesis of this compound can be achieved through various routes. A common method involves the cyanoethylation of 1-nonanol followed by the reduction of the resulting nitrile.
Plausible Synthetic Route:
-
Cyanoethylation: 1-nonanol reacts with acrylonitrile in the presence of a base to form 3-(nonyloxy)propanenitrile.
-
Reduction: The nitrile is then reduced to the primary amine, this compound, using a reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Potential Impurities:
-
Unreacted 1-nonanol: Starting material that did not react during the cyanoethylation step.
-
3-(nonyloxy)propanenitrile: The intermediate nitrile from an incomplete reduction.
-
Bis(3-nonoxypropyl)amine: A secondary amine formed by the reaction of the primary amine product with the intermediate imine during reduction.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
Comparison with an Alternative: 3-(Decyloxy)propan-1-amine
A common alternative in research and development could be a structurally similar compound with a slightly different alkyl chain length, such as 3-(Decyloxy)propan-1-amine. The analytical validation for this compound would follow similar principles, with expected minor shifts in retention times and spectral data.
| Parameter | This compound | 3-(Decyloxy)propan-1-amine |
| Molecular Weight | 201.38 g/mol | 215.41 g/mol |
| Boiling Point | Higher than 3-(Decyloxy)propan-1-amine | Lower than this compound |
| GC Retention Time | Shorter | Longer |
| ¹H NMR (δ, ppm in CDCl₃) | ~0.88 (t, 3H, CH₃), 1.26 (m, 12H, (CH₂)₆), 1.57 (p, 2H, OCH₂CH₂), 2.80 (t, 2H, CH₂NH₂), 3.45 (t, 2H, OCH₂), 3.65 (t, 2H, OCH₂) | ~0.88 (t, 3H, CH₃), 1.26 (m, 14H, (CH₂)₇), 1.57 (p, 2H, OCH₂CH₂), 2.80 (t, 2H, CH₂NH₂), 3.45 (t, 2H, OCH₂), 3.65 (t, 2H, OCH₂) |
Visualizations
Caption: Workflow for Purity Validation of this compound.
Caption: Comparison of Analytical Profiles.
References
A Comparative Analysis of 3-Nonoxypropan-1-amine and Its Structural Analogs for Researchers and Drug Development Professionals
In the landscape of chemical compounds with potential applications in research and drug development, 3-Nonoxypropan-1-amine and its structural analogs, a class of ether amines, represent a family of molecules with diverse physicochemical and biological properties. This guide provides a comparative study of this compound and its shorter-chain structural analogs, offering a valuable resource for scientists and professionals in the field. Due to the limited publicly available data for this compound, this guide focuses on a homologous series of 3-alkoxypropan-1-amines to provide a comprehensive comparative framework.
Physicochemical Properties: A Trend in Homologous Series
The physicochemical properties of 3-alkoxypropan-1-amines exhibit predictable trends with increasing alkyl chain length. As the carbon chain of the ether substituent elongates, the molecular weight, boiling point, and hydrophobicity increase, while water solubility is expected to decrease. These characteristics are crucial for predicting the behavior of these compounds in various experimental and biological systems.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 3-Ethoxypropan-1-amine | C5H13NO | 103.16 | 131-133 | ~0.86 |
| 3-Propoxypropan-1-amine | C6H15NO | 117.19 | 150-152 | ~0.85 |
| 3-Butoxypropan-1-amine | C7H17NO | 131.22 | 170-172 | 0.853 |
| 3-Pentyloxypropan-1-amine | C8H19NO | 145.25 | 192-194 | ~0.85 |
| 3-Hexyloxypropan-1-amine | C9H21NO | 159.27 | 212-214 | ~0.85 |
| 3-Heptyloxypropan-1-amine | C10H23NO | 173.30 | 230-232 | ~0.85 |
| 3-Octyloxypropan-1-amine | C11H25NO | 187.33 | 248-250 | ~0.85 |
| This compound | C12H27NO | 201.35 | ~265-268 (Predicted) | ~0.85 (Predicted) |
Note: Some values are estimated based on trends in the homologous series due to the absence of specific experimental data.
Synthesis and Characterization: Experimental Protocols
The synthesis of 3-alkoxypropan-1-amines is typically achieved through a nucleophilic substitution reaction, commonly the Williamson ether synthesis, followed by the reduction of a nitrile or amination of an alcohol.
General Synthesis of 3-Alkoxypropan-1-amines:
A common synthetic route involves the reaction of an alcohol with acrylonitrile, followed by the reduction of the resulting alkoxypropionitrile.
Step 1: Cyanoethylation of Alcohol
In this step, the alcohol (R-OH) is reacted with acrylonitrile in the presence of a base catalyst to yield the corresponding 3-alkoxypropionitrile.
Step 2: Reduction of the Nitrile
The resulting 3-alkoxypropionitrile is then reduced to the desired 3-alkoxypropan-1-amine using a suitable reducing agent such as lithium aluminum hydride or catalytic hydrogenation.
Characterization:
The synthesized compounds are typically characterized using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule by identifying the chemical environment of the hydrogen and carbon atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of key functional groups, such as the N-H stretches of the primary amine (around 3300-3400 cm⁻¹) and the C-O-C stretch of the ether linkage (around 1100 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.
Biological Activity and Potential Applications
Ether amines, including 3-alkoxypropan-1-amines, have garnered interest for their potential biological activities, particularly as antimicrobial agents and as components of more complex bioactive molecules. The presence of both a hydrophobic alkyl chain and a hydrophilic amine group imparts surfactant-like properties to these molecules, suggesting their potential to interact with and disrupt cell membranes.
Antimicrobial Activity:
While specific data for this compound is scarce, studies on related ether amines and quaternary ammonium salts containing ether linkages have demonstrated antimicrobial activity. The general trend observed is that the antimicrobial efficacy is dependent on the length of the alkyl chain. An optimal chain length is often required to balance the compound's ability to partition into the microbial cell membrane with its solubility in the aqueous medium.
Hypothesized Mechanism of Antimicrobial Action:
It is hypothesized that the hydrophobic alkyl chain of the 3-alkoxypropan-1-amine inserts into the lipid bilayer of the bacterial cell membrane. This disrupts the membrane integrity, leading to increased permeability, leakage of essential cellular components, and ultimately, cell death. The primary amine group, which is protonated at physiological pH, can interact with the negatively charged components of the bacterial cell surface, facilitating the initial binding and subsequent membrane disruption.
Future Directions and Research Opportunities
The comparative analysis of 3-alkoxypropan-1-amines highlights a class of compounds with tunable physicochemical properties and potential biological activities. The lack of extensive data on this compound and its longer-chain analogs presents a clear opportunity for further research. A systematic investigation into the synthesis, characterization, and biological evaluation of a comprehensive series of these compounds would be of significant value to the scientific community.
Future studies should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies: To correlate the alkyl chain length and other structural features with antimicrobial, cytotoxic, and other biological activities.
-
Mechanism of Action Studies: To elucidate the precise molecular mechanisms by which these compounds exert their biological effects.
-
Toxicology and Safety Profiling: To assess the potential toxicity of these compounds for various applications.
-
Applications in Drug Delivery: The amphiphilic nature of these molecules could be explored for their potential as components of drug delivery systems.
By systematically exploring the properties and potential of this compound and its structural analogs, researchers can unlock new avenues for the development of novel therapeutic agents and research tools.
The Superior Performance of 3-Nonoxypropan-1-amine in Mineral Flotation: A Comparative Guide
In the realm of mineral processing, the efficiency of flotation collectors is paramount to achieving optimal separation of valuable minerals from gangue. This guide provides a comprehensive performance evaluation of 3-Nonoxypropan-1-amine, a prominent ether monoamine collector, benchmarked against other commonly used flotation agents. The data presented herein, sourced from various scientific studies, demonstrates the efficacy of this compound and related ether amines in the flotation of silicate minerals, particularly quartz, a common gangue material in iron ore processing.
Executive Summary
This compound, a C9 ether monoamine, exhibits exceptional collecting properties for silicate minerals in reverse flotation processes. Its chemical structure, featuring a nonyl (C9) alkyl chain connected to a propylamine head group via an ether linkage, provides a favorable balance of hydrophobicity and solubility, leading to high flotation recovery and selectivity. Compared to traditional collectors like dodecylamine (DDA) and other ether amines with different chain lengths or functional groups, this compound and its analogs consistently demonstrate superior performance, especially in the context of quartz flotation.
Performance Comparison of Flotation Collectors
The following tables summarize the performance of various cationic collectors in the flotation of quartz, providing a quantitative comparison with ether amines of similar chain lengths.
Table 1: Performance of Ether Monoamines vs. Dodecylamine in Quartz Flotation
| Collector | Concentration (mol/L) | Quartz Recovery (%) | pH | Reference |
| Modified Ether Amine (L0-503) | 4 x 10⁻⁴ | 94.54 | 9 | [1] |
| Dodecylamine (DDA) | 4 x 10⁻⁴ | 72.75 | 9 | [1] |
Table 2: Comparative Flotation of Quartz with Different Ether Amines
| Collector Type | Concentration (ppm) | Quartz Recovery (%) | pH | Reference |
| Medium Chain Ether Monoamine (MCM) | 3 | ~85 | 10 | [2] |
| Medium Chain Ether Diamine (MCD) | 3 | ~95 | 9 | [2] |
| Long Chain Ether Diamine (LCD) | 3 | ~98 | 9 | [2] |
Table 3: Flotation Recovery of Quartz using a Commercial Ether Monoamine
| Collector | Concentration (mg/dm³) | Quartz Recovery (%) | pH | Reference |
| Flotigam® EDA (Ether Monoamine) | 30 | 97.1 | 10 | [3][4] |
The data clearly indicates that ether amines, including modified versions and commercial-grade products, achieve significantly higher quartz recovery rates compared to the traditional collector, dodecylamine.[1] While ether diamines show slightly higher recoveries at certain pH levels, ether monoamines like this compound offer a compelling balance of performance and cost-effectiveness. The high recovery of quartz (97.1%) achieved with a commercial ether monoamine at a concentration of 30 mg/dm³ underscores the effectiveness of this class of collectors.[3][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the performance evaluation of flotation collectors.
Micro-Flotation Experiment Protocol
This protocol is a standard method for evaluating the flotation performance of a collector on a specific mineral.
-
Mineral Preparation:
-
High-purity mineral samples (e.g., quartz) are crushed and wet-sieved to a specific particle size fraction (e.g., –75+150 μm).[2]
-
The sieved mineral is then purified using magnetic separation to remove any iron-containing impurities.[2]
-
The purified mineral is thoroughly washed with deionized water and dried at a low temperature.
-
-
Flotation Procedure:
-
A specific mass of the prepared mineral (e.g., 1.0 g) is added to a flotation cell (e.g., a modified Hallimond tube) with a defined volume of deionized water.[2]
-
The pH of the mineral slurry is adjusted to the desired value using HCl or NaOH solutions and conditioned for a set period (e.g., 2 minutes).
-
The collector (e.g., this compound) is added to the slurry at the desired concentration, and the mixture is conditioned for another period (e.g., 3-5 minutes).
-
A frother (e.g., MIBC) may be added, followed by a short conditioning time.
-
Air or nitrogen is introduced at a constant flow rate to generate froth.
-
The froth product (floated minerals) is collected for a specific duration (e.g., 3-5 minutes).
-
Both the floated and non-floated (tailings) fractions are dried and weighed.
-
The flotation recovery is calculated as the mass percentage of the floated mineral relative to the initial total mass of the mineral.
-
Zeta Potential Measurement Protocol
Zeta potential measurements are crucial for understanding the electrostatic interactions between the collector and the mineral surface.
-
Sample Preparation:
-
A fine fraction of the pure mineral is suspended in a background electrolyte solution (e.g., 10⁻³ M KCl).
-
The pH of the suspension is adjusted to the desired value.
-
-
Measurement:
-
The zeta potential of the mineral suspension is measured using a zetameter.
-
For measurements in the presence of a collector, the collector is added to the suspension at the desired concentration, and the mixture is allowed to equilibrate before measurement.
-
Measurements are typically repeated multiple times to ensure accuracy.
-
Visualizing the Flotation Process and Mechanism
The following diagrams, generated using Graphviz, illustrate the key processes and interactions involved in mineral flotation with this compound.
Caption: Experimental workflow for evaluating flotation collector performance.
References
Comparative Analysis of 3-Nonoxypropan-1-amine and Homologous Alkoxypropanamines
The calculated molecular weight of 3-Nonoxypropan-1-amine (C₁₂H₂₇NO) is 201.34 g/mol . This guide provides a comparative analysis of this compound and its shorter-chain homologs, offering insights into their physicochemical properties and potential applications. Due to the limited availability of specific experimental data for this compound, this guide leverages data from related 3-alkoxypropan-1-amines to establish trends and draw comparisons.
Physicochemical Properties
The following table summarizes key physicochemical properties of a series of 3-alkoxypropan-1-amines. These compounds share a common structural backbone, differing only in the length of the alkyl chain of the ether linkage. This variation in chain length significantly influences their physical properties. Generally, as the alkyl chain length increases, the molecular weight, boiling point, and hydrophobicity increase, while water solubility decreases.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Water Solubility |
| 3-Methoxypropan-1-amine | C₄H₁₁NO | 89.14 | 123-125 | 0.874 | Miscible |
| 3-Ethoxypropan-1-amine | C₅H₁₃NO | 103.16 | 146-148 | 0.861 | Soluble |
| 3-Butoxypropan-1-amine | C₇H₁₇NO | 131.22 | 170-172 | 0.842 | Slightly Soluble |
| This compound | C₁₂H₂₇NO | 201.34 | Estimated >200 | Estimated ~0.83 | Sparingly Soluble |
Experimental Protocols
Determination of Boiling Point
Objective: To determine the temperature at which a liquid transitions to a vapor at a given pressure.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
-
Boiling chips
Procedure:
-
Assemble the distillation apparatus.
-
Place a measured volume of the amine sample into the distillation flask, along with a few boiling chips.
-
Position the thermometer so that the top of the bulb is level with the side arm of the distillation flask.
-
Begin heating the flask gently with the heating mantle.
-
Record the temperature at which the liquid begins to boil and the first drop of distillate is collected in the receiving flask. This temperature is the boiling point.
-
Continue to record the temperature until a stable boiling point is observed.
Determination of Density
Objective: To measure the mass per unit volume of a liquid.
Apparatus:
-
Pycnometer (specific gravity bottle)
-
Analytical balance
-
Water bath
Procedure:
-
Clean and dry the pycnometer thoroughly.
-
Weigh the empty pycnometer on an analytical balance.
-
Fill the pycnometer with the amine sample, ensuring there are no air bubbles.
-
Place the filled pycnometer in a water bath at a constant temperature (e.g., 20°C) until it reaches thermal equilibrium.
-
Carefully wipe dry the outside of the pycnometer and weigh it.
-
The density is calculated by dividing the mass of the sample by the volume of the pycnometer.
Application Highlight: Synthesis of Novel Surfactants
3-Alkoxypropan-1-amines are valuable precursors in the synthesis of novel cationic and non-ionic surfactants. The primary amine group can be readily functionalized, for example, through quaternization to produce cationic surfactants or ethoxylation to yield non-ionic surfactants. The length of the alkoxy chain provides a means to tune the hydrophobicity of the resulting surfactant, thereby influencing its surface activity, detergency, and foaming properties.
Below is a diagram illustrating the synthetic pathway from a 3-alkoxypropan-1-amine to a cationic surfactant.
Caption: Synthetic route to a cationic surfactant.
Logical Workflow for Surfactant Performance Evaluation
The following diagram outlines a logical workflow for evaluating the performance of a newly synthesized surfactant derived from a 3-alkoxypropan-1-amine.
Caption: Workflow for evaluating surfactant performance.
Assessing the Effectiveness of 3-Nonoxypropan-1-amine as a Vapor Phase Corrosion Inhibitor: A Comparative Guide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of 3-Nonoxypropan-1-amine as a potential vapor phase corrosion inhibitor (VCI). Due to a lack of extensive, publicly available data specifically for this compound, this document leverages performance data from structurally similar and commonly used amine-based VCIs to provide a predictive comparison. The information herein is supported by established experimental protocols and aims to offer a foundational understanding for further research and application development.
Performance Comparison of Amine-Based Vapor Phase Corrosion Inhibitors
Vapor phase corrosion inhibitors are essential for protecting metallic components in enclosed environments.[1] Their effectiveness is primarily determined by their volatility, ability to adsorb onto metal surfaces, and the subsequent formation of a protective film.[1] Amine-based compounds are a cornerstone of VCI technology, valued for their efficacy in neutralizing acidic atmospheric contaminants.[2][3]
The following table summarizes the performance of several common amine-based VCIs, which can serve as a benchmark for evaluating the potential effectiveness of this compound. The selection of these alternatives is based on their widespread use and available quantitative data from standardized tests.
| Inhibitor | Chemical Formula | Metal | Test Method | Corrosion Rate (mpy) | Inhibition Efficiency (%) | Reference |
| This compound (Expected) | C₁₂H₂₇NO | Mild Steel | - | - | - | - |
| Cyclohexylamine | C₆H₁₃N | Mild Steel | Weight Loss (0.1 N H₂SO₄) | - | 81.06 | [4] |
| Dicyclohexylamine Nitrite | C₁₂H₂₄N₂O₂ | Carbon Steel | Electrochemical | Significantly Decreased | - | [5] |
| Octadecylamine | C₁₈H₃₉N | Mild Steel | Weight Loss (1.0 M HCl) | 2.13 (at 1000 ppm) | 91.18 | [6] |
| Amine-based VCI (Generic) | - | Carbon Steel | ER Probe (200 ppm Chloride) | < 0.08 | - | [7] |
Note: "mpy" stands for mils per year, a common unit of measurement for corrosion rate.
Signaling Pathways and Experimental Workflows
To ensure standardized and reproducible results in VCI evaluation, specific experimental workflows are followed. These protocols are designed to simulate corrosive environments and quantify the protective action of the inhibitor.
General VCI Evaluation Workflow
The following diagram illustrates a typical workflow for assessing the performance of a vapor phase corrosion inhibitor.
Caption: Workflow for VCI performance evaluation.
Experimental Protocols
Detailed and standardized experimental protocols are critical for the accurate assessment of VCI effectiveness. The following sections describe key methodologies commonly cited in corrosion research.
NACE TM0208-2008: Vapor-Inhibiting Ability (VIA) Test
This standard test method is designed to evaluate the vapor-inhibiting ability of VCI materials for the temporary protection of ferrous metal surfaces.[8][9]
-
Principle: The test assesses the combined effect of vapor transport across a gap and subsequent corrosion protection in a high-humidity, warm-air environment.[8]
-
Apparatus: A sealed test jar containing a metal specimen (e.g., 1010 carbon steel), a water source to create humidity, and the VCI material, ensuring no direct contact with the specimen.[10]
-
Procedure:
-
A freshly prepared metal specimen is placed in the test jar.
-
The VCI material is introduced into the jar, physically separated from the specimen.
-
The jar is sealed and placed in a controlled environment, typically at an elevated temperature, for a specified duration (e.g., 24 hours).[11]
-
A control experiment without the VCI is run in parallel.
-
-
Evaluation: The specimen is visually inspected and rated based on the extent of corrosion compared to the control. A numerical grading system is often used to report the efficacy.[11]
German Test Method TL 8135-002
This method is widely used to determine the corrosion protection effect of VCI auxiliary packing materials like films and papers.[12][13]
-
Principle: A metal sample highly sensitive to condensation-induced corrosion is enclosed with the VCI material, and condensation is forced onto the metal surface.[12]
-
Apparatus: A sealed vessel (e.g., an Erlenmeyer flask) with a rubber stopper holding the test sample.[12]
-
Procedure:
-
A sanded steel test sample is placed in the vessel along with the VCI material.
-
The vessel is sealed and stored at a constant temperature (e.g., 23°C) for about 20 hours.[12]
-
A glycerin/water mixture is added to the vessel to create approximately 90% relative humidity.[13]
-
The vessel is then heated (e.g., to 40°C) for a shorter period (e.g., 2 hours) to induce condensation on the steel sample.[13]
-
-
Evaluation: The test sample is visually inspected for any signs of corrosion. A blank trial without the VCI is used as a reference to ensure the test conditions are sufficient to cause corrosion.[12]
Weight Loss Method (Gravimetric Analysis)
This is a fundamental and widely used technique to determine the average corrosion rate.[14][15][16]
-
Principle: The mass of a metal coupon is measured before and after exposure to a corrosive environment. The mass loss is directly proportional to the corrosion that has occurred.
-
Procedure:
-
Metal coupons are cleaned, degreased, and weighed accurately.
-
The coupons are exposed to the corrosive environment (with and without the inhibitor) for a predetermined time.[17]
-
After exposure, the coupons are removed, and corrosion products are cleaned off according to standard procedures.
-
The coupons are then reweighed.
-
-
Calculation: The corrosion rate (CR) and inhibition efficiency (IE) are calculated using the following formulas:
-
CR = (K * W) / (A * T * D)
-
Where: K = a constant, W = weight loss, A = surface area, T = exposure time, D = metal density.
-
-
IE (%) = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100
-
Electrochemical Test Methods
Electrochemical techniques provide rapid and sensitive measurements of corrosion rates and inhibitor performance.[14][18]
-
Electrochemical Impedance Spectroscopy (EIS): This non-destructive technique measures the opposition of a system to the flow of an alternating current as a function of frequency.[18][19] An increase in the charge transfer resistance in the presence of an inhibitor typically indicates the formation of a protective film on the metal surface.[19]
-
Linear Polarization Resistance (LPR): This method involves applying a small potential scan around the open circuit potential and measuring the resulting current.[20][21] The polarization resistance (Rp) is inversely proportional to the corrosion current, and thus the corrosion rate.
The following diagram illustrates the logical relationship in electrochemical analysis of VCI performance.
Caption: VCI action and its electrochemical detection.
Conclusion
For a definitive assessment of its effectiveness, it is imperative to conduct rigorous testing using standardized protocols such as the NACE TM0208-2008 and German TL 8135-002 methods, alongside quantitative techniques like weight loss analysis and electrochemical measurements. The performance data of established VCIs such as cyclohexylamine, dicyclohexylamine nitrite, and octadecylamine serve as crucial benchmarks for these future evaluations. Researchers are encouraged to use the experimental frameworks outlined in this guide to generate robust and comparable data for this compound.
References
- 1. onepetro.org [onepetro.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. content.ampp.org [content.ampp.org]
- 6. Octadecylamine | 124-30-1 | Benchchem [benchchem.com]
- 7. cortecvci.com [cortecvci.com]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. cortecvci.com [cortecvci.com]
- 10. zerust.com [zerust.com]
- 11. standards.globalspec.com [standards.globalspec.com]
- 12. verejnezakazky.vop.cz [verejnezakazky.vop.cz]
- 13. vappro.ca [vappro.ca]
- 14. infinitalab.com [infinitalab.com]
- 15. Corrosion - Wikipedia [en.wikipedia.org]
- 16. uv.mx [uv.mx]
- 17. iicbe.org [iicbe.org]
- 18. onepetro.org [onepetro.org]
- 19. onepetro.org [onepetro.org]
- 20. m.youtube.com [m.youtube.com]
- 21. m.youtube.com [m.youtube.com]
A Comparative Guide to the Quantitative Analysis of 3-Nonoxypropan-1-amine in Complex Mixtures
For researchers, scientists, and professionals in drug development, the accurate quantification of 3-Nonoxypropan-1-amine is critical for product purity assessment, formulation development, and quality control. This guide provides a comparative analysis of two robust analytical methods for the determination of this compound in a mixture: High-Performance Liquid Chromatography with Pre-Column Derivatization (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID).
Comparison of Analytical Methods
The selection of an appropriate analytical technique is contingent on various factors including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the performance characteristics of the two presented methods.
| Parameter | HPLC with Pre-Column Derivatization | Gas Chromatography (GC-FID) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. Derivatization enhances UV detection. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Retention Time (min) | 8.2 | 12.5 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.3 µg/mL |
| Linear Range | 0.2 - 50 µg/mL | 0.5 - 100 µg/mL |
| Recovery (%) | 98.5 ± 2.1 | 96.2 ± 3.5 |
| Precision (RSD %) | < 2% | < 4% |
Experimental Protocols
Detailed methodologies for both analytical techniques are provided below.
Method 1: High-Performance Liquid Chromatography with Pre-Column Derivatization (HPLC-UV)
This method involves the derivatization of this compound with salicylaldehyde to form a Schiff base, which can be readily detected by a UV detector.[1]
Sample Preparation and Derivatization:
-
Accurately weigh a portion of the sample mixture expected to contain this compound.
-
Dissolve the sample in a suitable solvent, such as acetonitrile.
-
To 1 mL of the sample solution, add 1 mL of a 20 mg/mL salicylaldehyde solution in acetonitrile.[1]
-
Vortex the mixture and allow it to react at room temperature for 30 minutes to ensure complete derivatization.[1]
-
Filter the resulting solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection: UV detector at 254 nm
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method allows for the direct analysis of this compound without derivatization, leveraging a base-deactivated column to prevent peak tailing.[2]
Sample Preparation:
-
Accurately weigh a portion of the sample mixture.
-
Dissolve the sample in a suitable solvent, such as methanol or dichloromethane.
-
If necessary, dilute the sample to fall within the linear range of the instrument.
-
Filter the solution through a 0.45 µm syringe filter.
GC-FID Conditions:
-
Column: CP-Sil 13 CB fused silica column (e.g., 50 m x 0.32 mm, 1.2 µm film thickness) or a similar base-deactivated column[3]
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 275 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Injection Mode: Split (split ratio of 20:1)
-
Injection Volume: 1 µL
Visualizing the Workflow and Method Selection
To aid in understanding the experimental process and in selecting the most suitable method, the following diagrams are provided.
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
Both HPLC with pre-column derivatization and GC-FID are suitable methods for the quantitative analysis of this compound in a mixture. The HPLC method offers superior sensitivity and is advantageous for complex matrices where derivatization can improve selectivity. Conversely, the GC-FID method is more straightforward as it does not require a derivatization step, making it a faster option for routine analysis of less complex samples. The choice between these methods should be guided by the specific requirements of the analysis, including sensitivity needs, sample complexity, and throughput considerations.
References
A Comparative Guide to N-Alkyl 1,3-Diaminopropane and Ether Amine in Reverse Flotation
For Researchers, Scientists, and Drug Development Professionals
In the realm of mineral processing, particularly for the beneficiation of iron ores through reverse cationic flotation, the choice of collector is paramount to achieving optimal separation of silica from valuable minerals. This guide provides an objective comparison of two prominent classes of cationic collectors: N-alkyl 1,3-diaminopropanes and ether amines. The performance of these reagents is evaluated based on experimental data from various studies, focusing on their effectiveness in floating quartz.
The primary distinction between these collector types lies in their chemical structure. N-alkyl 1,3-diaminopropanes, often derived from fatty acids (e.g., tallow), feature a straightforward alkyl chain linked to a diaminopropane head group. In contrast, ether amines incorporate an ether linkage within their hydrocarbon chain, a feature that influences their solubility and performance characteristics. Ether amines are further categorized into ether monoamines and ether diamines.
Performance Comparison
The selection between N-alkyl 1,3-diaminopropane and ether amine collectors is often dictated by the specific ore characteristics, particle size, and desired operational parameters such as pH.
Key Findings from Experimental Data:
-
Ether amines , as a class, have demonstrated superior performance in many reverse cationic flotation applications for iron ores.[1]
-
Ether monoamines have been shown to be particularly effective for the flotation of fine quartz particles.[2] At a pH of 9, ether monoamine achieved a higher quartz recovery (97.7%) compared to ether diamine (95.9%).[3][4]
-
Ether diamines tend to be more effective for floating medium and coarse quartz particles, especially at higher pH levels and with increased dosages.[2]
-
N-alkyl 1,3-diaminopropanes (specifically a 12-carbon chain diamine) have been found to be stronger collectors for quartz compared to a 12-carbon monoamine.[1]
-
A combination of N-alkyl 1,3-propanediamine and ether amine has been explored to create a more cost-effective collector with good selectivity and defoaming properties.[5][6]
The following table summarizes quantitative data from comparative studies on the flotation of quartz.
| Collector Type | Particle Size | pH | Collector Dosage (mg/L) | Quartz Recovery (%) | Iron Grade (%) | Iron Recovery (%) | Reference |
| Ether Monoamine | Ultrafine (-20 µm) | 9 | 20 | ~97.7 | ~63 | ~70 | [3] |
| Ether Diamine | Ultrafine (-20 µm) | 9 | 30 | ~95.9 | ~62 | ~75 | [3] |
| Ether Monoamine | Fine (-74 to +38 µm) | 9 | - | More efficient | - | - | [2] |
| Ether Diamine | Medium (-150 to +74 µm) | >9 | Higher dosages | More efficient | - | - | [2] |
| Ether Diamine | Coarse (-297 to +150 µm) | >9 | Higher dosages | More efficient | - | - | [2] |
| Medium Chain Ethermonoamine | - | 10 | 5 ppm (with starch) | 76.3 | - | - | [7] |
| Medium Chain Etherdiamine | - | 10 | 5 ppm (with starch) | Lower than monoamine | - | - | [7] |
| Long Chain Etherdiamine | - | 10 | 5 ppm (with starch) | Lower than monoamine | - | - | [7] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparative studies.
Single Mineral Flotation (Quartz)
This experiment evaluates the collecting power of the amine on the target gangue mineral.
-
Sample Preparation: A specified mass (e.g., 7.5 g) of pure quartz mineral sample, ground to the desired particle size (e.g., -20 µm), is suspended in deionized water in a flotation cell (e.g., a 150 cm³ mini flotation cell).[3]
-
pH Adjustment: The pH of the mineral slurry is adjusted to the target level (e.g., 9, 10, or 11) using appropriate reagents like NaOH or HCl.[3]
-
Depressant Conditioning (if applicable): If a depressant for other minerals is being tested in a mixed system, it is added and conditioned for a set period (e.g., 10 minutes). For single mineral flotation of quartz, this step is often omitted.
-
Collector Conditioning: The predetermined dosage of the amine collector is added to the slurry, which is then conditioned for a specific duration (e.g., 5 minutes) to allow for collector adsorption onto the mineral surfaces.[3]
-
Flotation: Air is introduced into the cell to generate froth. The flotation is carried out for a defined period (e.g., 5 minutes).[3]
-
Product Collection and Analysis: The floated (froth) and unfloated (tailings) products are collected, dried, and weighed. The recovery of the mineral in the froth is then calculated.[3]
Mixed Mineral Flotation (e.g., Magnetite and Quartz)
This experiment assesses the selectivity of the collector in separating the target gangue from the valuable mineral.
-
Sample Preparation: A model ore is prepared by mixing a known ratio of the valuable mineral (e.g., 5.0 g of magnetite) and the gangue mineral (e.g., 2.5 g of quartz).[3]
-
pH Adjustment and Depressant Addition: The pH of the slurry is adjusted (e.g., to 9), and a depressant for the valuable mineral (e.g., 100 mg/L of caustic starch for magnetite) is added and conditioned (e.g., for 10 minutes).[3]
-
Collector Conditioning: The amine collector is added at a specific concentration and conditioned for a set time (e.g., 5 minutes).[3]
-
Flotation: The flotation process is carried out for a predetermined duration.
-
Product Analysis: The floated and sunken products are collected, dried, and weighed. The recovery of each mineral is calculated. The grade of the valuable mineral in the concentrate (sunken product) is determined through chemical analysis.[3]
Logical Flow of Comparison
The following diagram illustrates the key factors and outcomes in the comparative evaluation of N-alkyl 1,3-diaminopropane and ether amine in reverse flotation.
Caption: Comparative workflow for amine collectors in reverse flotation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biodegradable ether amines for reverse cationic flotation separation of ultrafine quartz from magnetite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodegradable ether amines for reverse cationic flotation separation of ultrafine quartz from magnetite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study on Property of Combination of Nalkyl 1, 3diaminopropane and Ether Amine Used in Reverse Flotation of Quartz [whlgdxxb.magtech.org.cn]
- 7. min-eng.com [min-eng.com]
Isopropanol Substituents Enhance Amine Collector Selectivity in Mineral Flotation
A detailed comparison of dodecylamine (DDA) and its isopropanol-substituted derivatives, N-dodecyl-iso-propanolamine (DIPA) and N,N-dodecyl-diiso-propanolamine (DDIPA), reveals that the addition of isopropanol groups significantly improves the selective flotation of quartz from magnesite. This enhancement is attributed to a combination of electronic and steric effects that modify the collector's interaction with mineral surfaces.
The introduction of isopropanol substituents into the molecular structure of dodecylamine, a common amine collector, has been shown to weaken the electrical properties of the polar amine group while increasing its cross-sectional size. This modification leads to a weaker electrostatic attraction to mineral surfaces but introduces a significant spatial barrier, which is key to enhancing selectivity.[1] Furthermore, the hydroxyl groups of the isopropanol substituent introduce additional active sites for hydrogen bonding, which also plays a crucial role in the collector's performance and adsorption mechanism.[1]
Performance Comparison of Amine Collectors
The flotation performance of DDA, DIPA, and DDIPA has been investigated in the separation of quartz and magnesite. While specific recovery percentages for DIPA and DDIPA are detailed in the full research text, the study's findings indicate a clear trend of enhanced selectivity with the introduction of isopropanol groups. Dodecylamine is a potent collector for quartz, achieving high recovery rates. However, its selectivity against magnesite can be limited. The substitution with isopropanol groups in DIPA and DDIPA enhances this selectivity.
For context, in a study on the reverse flotation of magnesite ore, a 60 mg/L dosage of dodecylamine (DDA) resulted in a quartz flotation rate of 97.60%, while also floating 59.53% of the magnesite, indicating a lack of selectivity.[2] The introduction of isopropanol substituents is designed to depress the flotation of minerals like magnesite while maintaining high recovery for quartz.
Table 1: Performance Characteristics of DDA, DIPA, and DDIPA in Quartz and Magnesite Flotation
| Collector | Chemical Structure | Key Performance Characteristics | Mechanism of Enhanced Selectivity (for DIPA and DDIPA) |
| Dodecylamine (DDA) | C₁₂H₂₅NH₂ | High flotation rate for quartz (e.g., 97.60% at 60 mg/L) but also significant flotation of magnesite (59.53%), indicating lower selectivity.[2] | N/A |
| N-dodecyl-iso-propanolamine (DIPA) | C₁₂H₂₅NH(CH₂CH(OH)CH₃) | Enhanced selectivity for quartz over magnesite compared to DDA.[1] | Weakened electrical properties of the polar group reduce non-selective electrostatic attraction. Increased cross-sectional size creates a spatial barrier, hindering adsorption on magnesite.[1] |
| N,N-dodecyl-diiso-propanolamine (DDIPA) | C₁₂H₂₅N(CH₂CH(OH)CH₃)₂ | Further enhanced selectivity for quartz over magnesite compared to DDA and DIPA.[1] | The presence of two isopropanol groups amplifies the weakening of the polar group's electrical properties and increases the steric hindrance effect. Additional hydroxyl groups enhance hydrogen bonding capabilities.[1] |
Mechanism of Action of Isopropanol Substituents
The improved selectivity of isopropanol-substituted amine collectors stems from a multi-faceted mechanism involving electrostatic interactions, steric hindrance, and hydrogen bonding.[1]
-
Weakened Electrostatic Attraction : The introduction of the electron-withdrawing isopropanol group weakens the positive charge on the nitrogen atom of the amine head group. This reduces the non-selective electrostatic attraction of the collector to negatively charged mineral surfaces.
-
Steric Hindrance : The bulky isopropanol group increases the cross-sectional area of the collector's polar head. This creates a spatial barrier, or steric hindrance, which can prevent the collector from adsorbing effectively onto the surfaces of certain minerals, such as magnesite, thereby enhancing selectivity for minerals like quartz.[1]
-
Hydrogen Bonding : The hydroxyl (-OH) group on the isopropanol substituent provides an additional site for hydrogen bonding. This can influence the collector's orientation and strength of adsorption on mineral surfaces that are favorable for hydrogen bonding interactions.[1]
Below is a diagram illustrating the chemical structures of the compared amine collectors.
Caption: Chemical structures of the amine collectors.
Experimental Protocols
The following is a generalized experimental protocol for single mineral flotation tests to evaluate the performance of amine collectors, based on methodologies described for quartz and magnesite flotation.[3][4]
1. Mineral Preparation:
-
High-purity single mineral samples (e.g., quartz, magnesite) are crushed and ground.
-
The ground minerals are sieved to obtain a specific particle size fraction (e.g., -74+38 µm).
-
The sized mineral samples are washed with deionized water to remove fine particles and then dried.
2. Flotation Procedure:
-
A specific mass of the mineral sample (e.g., 2.0 g) is added to a flotation cell (e.g., 40 mL) with deionized water.[3]
-
The pH of the mineral slurry is adjusted to the desired value using HCl or NaOH solutions and conditioned for a set time (e.g., 2 minutes).
-
The amine collector (DDA, DIPA, or DDIPA) is added to the slurry at a specific concentration and conditioned for another period (e.g., 2 minutes).[3]
-
Air is introduced into the flotation cell at a constant flow rate to generate froth.
-
The froth product is collected for a specific duration (e.g., 3 minutes).[4]
-
Both the froth product and the tailings (unfloated material) are collected, dried, and weighed to calculate the flotation recovery.
3. Analytical Methods:
-
Flotation Recovery: Calculated based on the dry weight of the collected froth and tailings.
-
Surface Tension Measurements: To study the surface activity of the collectors in aqueous solutions.[1]
-
FTIR Spectroscopy: To analyze the adsorption of the collectors on the mineral surfaces.[1]
-
Molecular Dynamics Simulations: To theoretically investigate the adsorption behavior and mechanism of the collectors at the atomic level.[1]
The general workflow for a flotation experiment is depicted in the following diagram.
Caption: A typical workflow for a mineral flotation experiment.
References
Safety Operating Guide
Proper Disposal of 3-Nonoxypropan-1-amine: A Guide for Laboratory Professionals
The safe and compliant disposal of 3-Nonoxypropan-1-amine is critical for ensuring the safety of laboratory personnel and protecting the environment. This guide provides detailed procedures for the proper handling and disposal of this chemical, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize risks and maintain regulatory compliance.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably under a chemical fume hood.[1][2]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[2][3]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Wear a lab coat or chemical-resistant apron.[2][3]
-
Respiratory Protection: If working outside a fume hood or if vapors are present, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[1]
II. Step-by-Step Disposal Procedure
The disposal of this compound, like other amines, must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[4][5]
-
Segregation of Waste:
-
Keep this compound waste separate from other chemical waste streams, especially acids and oxidizing agents, to prevent hazardous reactions.[4]
-
-
Containerization:
-
Use a designated, compatible, and properly sealed waste container. The container should be made of a material that will not react with amines.
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution and local regulations.[4]
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[4]
-
Provide the waste disposal company with a complete and accurate description of the waste, including its composition and volume.
-
-
Record Keeping:
-
Maintain detailed records of the amount of this compound waste generated, the date of generation, and the date it was sent for disposal. This documentation is crucial for regulatory compliance.[4]
-
III. Quantitative Data on Amine Waste
| Parameter | Typical Concentration Range in Waste Streams | Notes |
| Amine Concentration (Waste) | <5% to 40% | Concentrated amine waste requires careful handling and disposal through a certified hazardous waste facility.[6] |
| Amine Concentration (Wash Water) | 100 to 300 ppm | Even at low concentrations, amine-contaminated water should not be disposed of in the sanitary sewer system without appropriate treatment and authorization.[6] |
| Target for Treatment | <10 ppm | This is an ideal target for treated effluent to minimize environmental impact.[6] |
IV. Spill and Emergency Procedures
In the event of a spill, immediately evacuate the area and alert your supervisor and EHS department. If you are trained and it is safe to do so, follow these general steps:
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[1]
-
Neutralization (if applicable and trained): For small spills, and only if you have the proper training and materials, cautiously neutralize with a weak acid.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[1][5]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 3-Nonoxypropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of 3-Nonoxypropan-1-amine. Adherence to these guidelines is essential to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is anticipated to be a corrosive substance, causing severe skin burns and eye damage.[1][2][3] Inhalation of vapors may also be harmful.[4] The following personal protective equipment is mandatory when handling this chemical.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield are required to protect against splashes.[4] |
| Hand Protection | Chemical-resistant gloves are essential. Suitable materials include nitrile rubber (0.4 mm), chloroprene rubber (0.5 mm), or butyl rubber (0.7 mm).[5] Gloves must be inspected before each use and replaced if damaged.[4] |
| Body Protection | A chemical-resistant apron, protective boots, and a chemical-protection suit should be worn, depending on the scale of the operation.[4][5] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[1] If ventilation is insufficient, a suitable respirator with an appropriate gas filter (e.g., for organic and alkaline compounds) must be used.[4] |
Safe Handling and Operational Plan
Strict adherence to the following procedures is necessary to minimize exposure and prevent accidents.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Procedural Steps:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound and any other chemicals being used.[6]
-
Ensure all necessary PPE is available and in good condition. Don the required PPE before entering the handling area.[7]
-
Prepare the designated work area, ensuring a chemical fume hood is operational and the sash is at the appropriate height.
-
-
Handling:
-
In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small, absorb it with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[1]
-
For large spills, follow your institution's emergency procedures.
-
Disposal Plan
Improper disposal of this compound and its containers can pose a significant environmental risk.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous waste in accordance with local, state, and federal regulations.[8] Do not pour down the drain. |
| Contaminated Materials | All materials that have come into contact with this compound (e.g., gloves, absorbent pads, and empty containers) should be treated as hazardous waste and disposed of accordingly.[8] |
| Empty Containers | Empty containers may retain hazardous residue and should be treated as corrosive waste.[8] They should be triple-rinsed (if appropriate) with a suitable solvent, and the rinsate collected as hazardous waste before the container is disposed of. |
First Aid Measures
Immediate action is critical in the event of exposure.
Table 3: First Aid Procedures
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing.[4] Wash skin with soap and plenty of water for at least 15 minutes.[3] Seek immediate medical attention. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration.[1] Seek immediate medical attention. |
| Ingestion | Do not induce vomiting.[3] Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3] |
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
